molecular formula C11H15N3O3 B187736 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline CAS No. 329694-36-2

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

Cat. No.: B187736
CAS No.: 329694-36-2
M. Wt: 237.25 g/mol
InChI Key: JGDOQMNPRYXGPA-UHFFFAOYSA-N
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Description

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key pharmacophores: a nitroaniline moiety and a morpholine ring. The nitro group is a critical feature in many bioactive compounds, known to undergo enzymatic bioreduction inside microbial or hypoxic cells, generating reactive intermediates that can cause cytotoxic effects or disrupt essential cellular processes . This mechanism forms the basis for its potential application in developing anticancer and antimicrobial agents, particularly against anaerobic pathogens . The morpholine ring is a privileged structure in drug design, found in numerous FDA-approved therapeutics . Its incorporation into molecular scaffolds is a well-established strategy to fine-tune key properties of a drug candidate. The morpholine ring can enhance aqueous solubility, which is crucial for improving the pharmacokinetic profile of otherwise lipophilic compounds . Furthermore, the ring is known to serve as an key pharmacophore in inhibitors targeting various enzymes, including kinases and reductases . Researchers can utilize this compound as a versatile precursor for synthesizing diverse libraries of compounds, such as semicarbazides, thiosemicarbazides, and hydrazones . These derivatives are actively investigated for their antibacterial potential, offering a pathway to new chemical structures that can help overcome multidrug resistance in Gram-positive and Gram-negative bacteria . The presence of the methyl group on the aniline ring may further influence the compound's lipophilicity and metabolic stability, allowing for strategic optimization of the lead molecule's properties . This compound is presented to the scientific community as a high-quality intermediate for research applications only, providing a foundational scaffold for the exploration of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-morpholin-4-yl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-8-6-11(14(15)16)10(7-9(8)12)13-2-4-17-5-3-13/h6-7H,2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDOQMNPRYXGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387684
Record name 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329694-36-2
Record name 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of the synthesis, mechanism, and practical considerations for producing this valuable chemical intermediate. The guide elucidates a two-step synthetic strategy, commencing with the regioselective nitration of 5-chloro-2-methylaniline to form a key halo-nitroaromatic intermediate, followed by a nucleophilic aromatic substitution (SNAr) with morpholine. The narrative emphasizes the mechanistic rationale behind each step, providing field-proven insights into experimental design and execution. All protocols are presented as self-validating systems, supported by authoritative citations to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is an aromatic amine derivative incorporating a morpholine moiety, a common heterocycle in medicinal chemistry known for improving the pharmacokinetic properties of drug candidates.[1] The molecule's structure, featuring nitro, amino, and methyl groups, makes it a versatile building block for the synthesis of more complex molecules, including dyes and potential pharmaceutical agents.[2][3]

The synthesis of this target molecule is not explicitly detailed in a single publication. Therefore, this guide proposes a logical and highly efficient two-step approach grounded in fundamental principles of organic chemistry. The strategy hinges on the well-established Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern synthetic chemistry.[4][5]

The core of our strategy is as follows:

  • Synthesis of a Key Intermediate: The first step involves the synthesis of 5-chloro-2-methyl-4-nitroaniline . This precursor is designed to have a suitable leaving group (chlorine) positioned for activation by a strong electron-withdrawing group (nitro).

  • Nucleophilic Aromatic Substitution (SNAr): The intermediate is then reacted with morpholine. The nitro group, positioned ortho to the chlorine atom, powerfully activates the aromatic ring for nucleophilic attack, enabling the displacement of the chloride leaving group by morpholine to yield the final product.[6]

This pathway is selected for its reliability, high potential yields, and the commercial availability of the initial starting materials.

The diagram below illustrates the complete synthetic pathway from the starting material to the final product.

G cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) SM 5-Chloro-2-methylaniline INT 5-Chloro-2-methyl-4-nitroaniline SM->INT   HNO₃ / H₂SO₄ (Nitration) INT2 5-Chloro-2-methyl-4-nitroaniline FP This compound INT2->FP   Morpholine (Heat)

Figure 1: High-level overview of the two-step synthesis.

Part I: Synthesis of the Key Intermediate: 5-Chloro-2-methyl-4-nitroaniline

The successful execution of the subsequent SNAr reaction is entirely dependent on the correct placement of the nitro group on the aromatic ring. The goal is to synthesize 5-chloro-2-methyl-4-nitroaniline from 5-chloro-2-methylaniline. This requires a regioselective electrophilic aromatic substitution (nitration) reaction.

The directing effects of the substituents on the starting aniline ring govern the position of the incoming nitro group:

  • Amino Group (-NH₂): A powerful activating group and an ortho, para-director.

  • Methyl Group (-CH₃): A moderately activating group and an ortho, para-director.

  • Chloro Group (-Cl): A deactivating group but an ortho, para-director.

The position para to the strongly activating amino group (C4) is the most electronically enriched and sterically accessible site. Therefore, nitration is expected to proceed with high regioselectivity to place the nitro group at the C4 position, yielding the desired intermediate. To prevent oxidation of the aniline and the formation of unwanted byproducts, the amino group is often temporarily protected, typically as an acetamide, before nitration.

This protocol is adapted from standard procedures for the nitration of substituted anilines.[7][8]

Step 1A: Protection of the Amino Group (Acetylation)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-2-methylaniline (14.16 g, 0.1 mol) and glacial acetic acid (50 mL).

  • Slowly add acetic anhydride (11.2 mL, 0.12 mol) to the stirred solution.

  • Heat the mixture to reflux (approximately 118 °C) for 45 minutes.

  • Allow the reaction mixture to cool to room temperature and then pour it into 250 mL of ice-cold water while stirring.

  • Collect the white precipitate of N-(5-chloro-2-methylphenyl)acetamide by vacuum filtration and wash with cold water. Dry the product in a vacuum oven.

Step 1B: Nitration

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the dried N-(5-chloro-2-methylphenyl)acetamide (18.36 g, 0.1 mol).

  • Cool the flask in an ice-salt bath to 0 °C and slowly add concentrated sulfuric acid (75 mL) while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL, ~0.11 mol) to concentrated sulfuric acid (25 mL) in a separate flask, keeping it cool in an ice bath.

  • Add the nitrating mixture dropwise to the acetamide solution over 1 hour, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at 0-5 °C.

  • Carefully pour the reaction mixture onto 500 g of crushed ice. The nitrated acetamide will precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Step 1C: Deprotection (Hydrolysis)

  • Transfer the crude N-(5-chloro-2-methyl-4-nitrophenyl)acetamide to a 500 mL round-bottom flask.

  • Add a mixture of ethanol (150 mL) and concentrated hydrochloric acid (75 mL).

  • Heat the mixture to reflux for 3-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the solution and pour it into 500 mL of cold water.

  • Neutralize the solution by slowly adding a 30% aqueous sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the free amine.

  • Collect the yellow solid of 5-chloro-2-methyl-4-nitroaniline by vacuum filtration, wash with water, and dry. Recrystallization from an ethanol/water mixture can be performed for higher purity.

Part II: Synthesis of this compound

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via an addition-elimination mechanism, which is distinct from SN1 and SN2 reactions at aliphatic centers.[4][9]

The key requirements for this reaction are met by our system:

  • An Activated Aromatic Ring: The benzene ring is rendered electron-deficient by the powerful electron-withdrawing nitro group (-NO₂).

  • A Good Leaving Group: The chloride ion (Cl⁻) is a competent leaving group.

  • Favorable Substituent Positioning: Crucially, the nitro group is positioned ortho to the chlorine atom. This allows it to stabilize the intermediate formed during the reaction through resonance.

The reaction is initiated by the attack of the nucleophile (the nitrogen atom of morpholine) on the carbon atom bearing the chlorine. This attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6] The negative charge of this complex is delocalized onto the nitro group, providing significant stabilization that lowers the activation energy of the reaction. In the final, rapid step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored to yield the final product.

Figure 2: The addition-elimination mechanism of the SNAr reaction.

This protocol is based on general procedures for SNAr reactions involving anilines and cyclic amines.[10]

  • To a 100 mL round-bottom flask, add 5-chloro-2-methyl-4-nitroaniline (9.33 g, 0.05 mol), morpholine (13.1 mL, 0.15 mol, 3 equivalents), and dimethyl sulfoxide (DMSO) (50 mL).

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the dark reaction mixture into 400 mL of vigorously stirred ice-cold water. A bright yellow or orange solid will precipitate.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration.

  • Wash the solid product extensively with water to remove residual DMSO and morpholine hydrochloride.

  • Purify the crude product by recrystallization from an ethanol-water mixture to yield this compound as a crystalline solid.

  • Dry the final product in a vacuum oven at 50-60 °C.

Quantitative Data and Characterization

Parameter5-Chloro-2-methylaniline5-Chloro-2-methyl-4-nitroanilineMorpholineFinal Product
Molar Mass ( g/mol ) 141.59186.5987.12237.26[2]
Moles Used (mol) 0.1 (Starting)0.05 (Intermediate)0.15-
Mass Used (g) 14.169.3313.07-
Volume Used (mL) ~12.1-13.1-
Equivalents 1.01.03.0-
Theoretical Yield (g) ---11.86
Expected Yield (%) ---85-95%

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, the amine protons, and two distinct signals for the morpholine ring protons (those adjacent to nitrogen and those adjacent to oxygen).

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the 11 unique carbon atoms in the molecule's structure.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (237.26 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, asymmetric and symmetric stretching of the nitro group (-NO₂), and C-O-C stretching of the morpholine ether linkage.

  • Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values if available.

Conclusion

This guide has detailed a logical, robust, and high-yielding two-step synthetic route for this compound. The strategy leverages a regioselective nitration to prepare a key halo-aromatic intermediate, which is then subjected to a well-understood nucleophilic aromatic substitution with morpholine. By explaining the causality behind the experimental choices and grounding the protocols in established chemical principles, this document provides researchers with a reliable framework for the successful synthesis of this valuable chemical compound. The provided methodologies are designed to be self-validating and can be adapted for various scales of production.

References

  • NCI/CADD Group. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
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  • Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from Taylor & Francis Online. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from Chemistry LibreTexts. [Link]

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  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
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  • Savina, L. I., & Sokolov, A. A. (n.d.). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION.
  • YouTube. (2018). 34.05 Nucleophilic Aromatic Substitution. Retrieved from YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline. Retrieved from pharmachemin.com. [Link]

  • PrepChem. (n.d.). Preparation of 4-nitroaniline. Retrieved from PrepChem. [Link]

  • ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science. [Link]

Sources

An In-Depth Technical Guide to 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The molecule uniquely combines the structural features of a nitroaniline scaffold with a morpholine moiety. This guide elucidates its core chemical and physical properties, proposes a robust synthetic pathway, and explores its potential applications as a versatile building block in the rational design of novel therapeutic agents. The integration of the morpholine ring, a well-established "privileged" structure in medicinal chemistry, is particularly noteworthy for its potential to confer advantageous pharmacokinetic and pharmacodynamic properties.[1][2]

Molecular Overview and Physicochemical Properties

This compound is an aromatic amine derivative. Its structure is characterized by a central benzene ring substituted with four key functional groups: an amino group (-NH₂), a methyl group (-CH₃), a nitro group (-NO₂), and a morpholine ring. This combination of functionalities dictates its chemical reactivity and its potential for biological activity.

Chemical Structure and Identifiers
  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₁₅N₃O₃[3]

  • Molecular Weight: 237.26 g/mol [3]

  • CAS Number: 329694-36-2

  • SMILES: Cc1cc(c(cc1N)N1CCOCC1)=O[3]

Physicochemical Data Summary

The physicochemical properties of a compound are critical predictors of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The morpholine moiety, in particular, is often incorporated into drug candidates to modulate these properties.[4] It can enhance aqueous solubility and improve brain permeability due to the weak basicity of its nitrogen atom and the hydrogen bond accepting capability of its oxygen atom.[4]

PropertyValueSource
Molecular Weight 237.26 g/mol Chemdiv[3]
logP (Octanol/Water) 1.3253Chemdiv[3]
logD (pH 7.4) 1.3253Chemdiv[3]
Aqueous Solubility (logSw) -1.7673Chemdiv[3]
Hydrogen Bond Acceptors 5Chemdiv[3]
Hydrogen Bond Donors 2Chemdiv[3]
Boiling Point (Predicted) 478.2 ± 45.0 °CChemicalBook[5]
Density (Predicted) 1.295 ± 0.06 g/cm³ChemicalBook[5]
pKa (Predicted) 3.31 ± 0.40ChemicalBook[5]

Synthesis and Characterization

Rationale for Synthetic Strategy

The most direct approach involves a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages a highly activated aromatic ring where electron-withdrawing groups (like the nitro group) stabilize the intermediate Meisenheimer complex, facilitating the displacement of a leaving group by a nucleophile. A plausible precursor would be a di-substituted nitrotoluene bearing a suitable leaving group, such as a halogen, ortho to the nitro group. Morpholine can then act as the nucleophile. The use of a strong, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is often employed to facilitate such reactions, yielding excellent results at moderate temperatures.[6][7]

Representative Synthetic Protocol

This protocol is adapted from general methods for the synthesis of N-substituted nitroanilines.[7]

Reaction: 1-Amino-2-chloro-5-methyl-4-nitrobenzene + Morpholine → this compound

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the starting material, 1-amino-2-chloro-5-methyl-4-nitrobenzene (1.0 eq), and morpholine (1.1 eq).

  • Solvent and Base Addition: Add a suitable solvent such as acetonitrile or DMF. To this mixture, add DBU (1.1 eq) as the non-nucleophilic base.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, cool the mixture to room temperature and partition it between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed sequentially with water and brine to remove the DBU salt and other aqueous-soluble impurities.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the pure this compound.

Proposed Characterization Workflow

A self-validating workflow is essential to confirm the identity and purity of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis Reaction Reaction Workup Chromatography Silica Gel Chromatography Reaction->Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Chromatography->NMR Purified Product MS Mass Spectrometry (HRMS) Chromatography->MS Purified Product IR IR Spectroscopy Chromatography->IR Purified Product HPLC Purity Assessment (HPLC) Chromatography->HPLC Purified Product

Caption: Post-synthesis workflow for purification and analysis.

Predicted Spectroscopic Signatures
  • ¹H NMR: The spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons (a broad singlet), the methyl group (a singlet around 2.2 ppm), and two multiplets for the morpholine ring protons (typically around 2.8-3.0 ppm and 3.7-3.9 ppm). The aromatic protons will exhibit splitting patterns influenced by their neighbors.

  • ¹³C NMR: The spectrum will display 11 unique carbon signals. Key signals would include the methyl carbon (~18-20 ppm), the morpholine carbons (~50 ppm and ~67 ppm), and the aromatic carbons, with the carbon attached to the nitro group being significantly downfield.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (~2800-3100 cm⁻¹), asymmetric and symmetric N-O stretching for the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹), and C-O-C stretching from the morpholine ether linkage (~1115 cm⁻¹).

Role in Medicinal Chemistry and Drug Development

The true value of this compound for researchers lies in its potential as a scaffold for creating libraries of new chemical entities. The structure combines a versatile core with a pharmacologically advantageous moiety.

The Nitroaniline Core: A Versatile Scaffold

Substituted nitroanilines are crucial intermediates in the synthesis of dyes, pigments, and, importantly, pharmaceuticals.[8][9] The nitro group can be readily reduced to an amine, providing a reactive handle for further chemical modification. The parent compound, 2-methyl-5-nitroaniline, is noted for its utility in exploring structure-activity relationships (SAR) for novel antimicrobial and antiproliferative drug candidates.[10]

The Morpholine Moiety: A "Privileged" Pharmacophore

Morpholine is a heterocyclic motif frequently found in approved drugs and experimental bioactive molecules.[1][11] Its inclusion is a deliberate strategy in drug design for several reasons:

  • Improved Pharmacokinetics: It often confers desirable drug-like properties, such as enhanced aqueous solubility and metabolic stability.[1][2]

  • Increased Potency: The oxygen atom can act as a hydrogen bond acceptor, and the ring itself can engage in hydrophobic interactions, improving binding affinity to biological targets like kinases.[4][12]

  • Synthetic Accessibility: The morpholine ring is a versatile and readily available building block, making its incorporation synthetically facile.[1]

Logical Framework for Drug Discovery

The combination of the nitroaniline core with the morpholine group creates a logical framework for developing new therapeutic agents.

G cluster_core Core Functionality cluster_morpholine Pharmacokinetic/Pharmacodynamic Enhancement Core 2-Methyl-4-nitroaniline Scaffold SAR Versatile platform for Structure-Activity Relationship (SAR) studies Core->SAR Handle Synthetic handle for further modification (e.g., NO₂ reduction) Core->Handle Morpholine Morpholine Moiety PK Improves solubility and metabolic stability Morpholine->PK Binding Enhances target binding (H-bonding, hydrophobic interactions) Morpholine->Binding Candidate Novel Drug Candidate SAR->Candidate Handle->Candidate PK->Candidate Binding->Candidate

Caption: Drug discovery potential of the title compound.

Potential Therapeutic Applications

Based on the known activities of related compounds, derivatives of this compound are promising candidates for:

  • Anticancer Agents: The morpholine ring is a key component in many kinase inhibitors, and quinoline derivatives containing a morpholine moiety have demonstrated potent activity against cancer cell lines.[4][13]

  • Antimicrobial Agents: The 2-methyl-5-nitroaniline core has been used to generate derivatives with significant antibacterial and antifungal properties.[10][14]

Safety, Handling, and Toxicology

No specific safety data sheet (SDS) exists for this compound. Therefore, a conservative approach to handling is required, assuming it possesses hazards similar to its parent nitroaniline structures.

Hazard Assessment

Parent compounds like 2-methyl-5-nitroaniline and other nitroanilines are classified as hazardous.[15][16]

  • Toxicity: They are considered toxic if swallowed, in contact with skin, or if inhaled.[15][16]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[16]

  • Irritation: Can cause skin and serious eye irritation.[17]

  • Carcinogenicity: 2-Methyl-5-nitroaniline is suspected of causing cancer.[15]

Recommended Handling Procedures

All manipulations of this compound should be performed by trained personnel in a controlled laboratory setting.

  • Engineering Controls: Use a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

    • For handling larger quantities or when generating dust, respiratory protection may be necessary.

  • Handling: Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[17] Store locked up.[15][16]

Environmental Fate

Related nitroaniline compounds are classified as harmful or toxic to aquatic life with long-lasting effects.[16][17][18] Therefore, the compound should not be allowed to enter drains or waterways. All waste must be disposed of in accordance with local, regional, and national regulations.

Conclusion

This compound represents a molecule of considerable strategic value for chemical and pharmaceutical research. It combines a synthetically versatile nitroaniline core with the pharmacologically beneficial morpholine moiety. Its physicochemical properties make it an attractive starting point for the development of compound libraries aimed at discovering new therapeutics, particularly in the fields of oncology and infectious diseases. While it should be handled with significant caution due to the presumed toxicity of its chemical class, its potential as a molecular building block makes it a compelling subject for further investigation.

References

  • Ballell, L., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available from: [Link]

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  • Google Patents. (2014). CN103848706A - Synthesis method of substituted nitroaniline.
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  • MDPI. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Available from: [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study. Available from: [Link]

  • SIELC Technologies. (2018). 2-Methyl-5-nitroaniline. Available from: [Link]

  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link]

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An In-depth Technical Guide to 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline and its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development. It addresses the chemical identity, synthesis, and potential applications of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline. Due to the limited public information and the absence of a registered CAS number for this specific molecule, this guide provides a comprehensive analysis of its likely precursor, 2-Methyl-5-nitroaniline (CAS: 99-55-8), and proposes a scientifically grounded synthetic pathway to the target compound.

Executive Summary: Navigating the Synthesis of a Niche Derivative

The compound this compound is a specialized derivative for which a specific CAS number is not readily found in major chemical databases. This suggests its status as a novel or less-common research chemical. However, its structure strongly points to a synthetic route originating from the well-characterized and commercially available intermediate, 2-Methyl-5-nitroaniline .

This guide, therefore, serves a dual purpose. Firstly, it provides a thorough technical overview of 2-Methyl-5-nitroaniline (CAS: 99-55-8), covering its physicochemical properties, established synthesis protocols, and primary applications, particularly in the synthesis of azo dyes. Secondly, it outlines a proposed, expert-derived synthetic protocol for the target molecule, this compound, leveraging the known chemistry of its precursors. This approach provides researchers with the foundational knowledge and a practical workflow to access this niche compound for further investigation.

The Foundational Intermediate: 2-Methyl-5-nitroaniline

2-Methyl-5-nitroaniline, also known as 5-nitro-o-toluidine or Fast Scarlet G Base, is a key intermediate in the chemical industry.[1] Its utility stems from the reactive amino group, which can be readily diazotized, and the influence of the methyl and nitro groups on the aromatic ring's electronics.[2]

Chemical Identity and Properties

Below is a summary of the key physicochemical and spectroscopic properties of 2-Methyl-5-nitroaniline.

PropertyValueSource(s)
CAS Number 99-55-8[3][4][5]
Molecular Formula C₇H₈N₂O₂[4][6]
Molecular Weight 152.15 g/mol [4][6]
Appearance Yellow to orange-brown crystalline solid/powder[7][8]
Melting Point 103-106 °C[9][10]
Solubility Insoluble in water; soluble in dilute HCl[6][8]
IUPAC Name 2-methyl-5-nitroaniline[6]
Synonyms 5-Nitro-o-toluidine, 2-Amino-4-nitrotoluene, Fast Scarlet G Base[3][5]
Synthesis of 2-Methyl-5-nitroaniline

The most common and industrially significant method for synthesizing 2-Methyl-5-nitroaniline is the nitration of 2-methylaniline (o-toluidine).[2][11] This electrophilic aromatic substitution reaction requires careful control of temperature to ensure the desired regioselectivity.[12]

cluster_0 Preparation of Amine Salt cluster_1 Nitration cluster_2 Work-up and Isolation o-Toluidine o-Toluidine Amine_Salt o-Toluidinium Sulfate o-Toluidine->Amine_Salt Slow addition at <10°C H2SO4 H2SO4 H2SO4->Amine_Salt Nitrated_Product Nitrated Intermediate Amine_Salt->Nitrated_Product Dropwise addition of nitrating mixture at -10°C to 10°C Nitrating_Mixture HNO3 + H2SO4 Nitrating_Mixture->Nitrated_Product Basification Basification with NaOH Nitrated_Product->Basification Precipitate Crude 2-Methyl-5-nitroaniline (Orange Precipitate) Basification->Precipitate Purification Filtration, Washing, and Drying Precipitate->Purification Final_Product Purified 2-Methyl-5-nitroaniline Purification->Final_Product

Caption: Workflow for the synthesis of 2-Methyl-5-nitroaniline.

  • Preparation of the Amine Salt Solution:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, add 3.9 mL of concentrated sulfuric acid.

    • Cool the flask in an ice/salt bath to -10 °C.

    • Slowly add 500 mg (4.19 mmol) of 2-methylaniline to the cold, stirring sulfuric acid, maintaining the temperature below 10 °C. This forms the o-toluidinium sulfate salt.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully prepare the nitrating mixture by adding 0.9 mL of concentrated nitric acid to 0.9 mL of concentrated sulfuric acid.

    • Cool this mixture in an ice bath.

  • Nitration:

    • Slowly add the cold nitrating mixture dropwise to the stirred amine salt solution over 2 hours.

    • Crucially, maintain the reaction temperature between -10 °C and 10 °C throughout the addition to control the exothermic reaction and prevent the formation of unwanted isomers.

  • Work-up and Isolation:

    • After the addition is complete, pour the reaction mixture onto crushed ice.

    • Slowly basify the mixture with a sodium hydroxide solution until an orange precipitate forms.

    • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

    • The product can be further purified by recrystallization.

Proposed Synthesis of this compound

There is no readily available, published protocol for the synthesis of this compound. However, based on fundamental principles of organic chemistry, a plausible and efficient synthetic route can be designed. The proposed synthesis involves a nucleophilic aromatic substitution (SNAAr) reaction.

The core concept is to introduce a halogen at the 4-position of the aniline ring, which can then be displaced by morpholine. The nitro group at the 5-position and the methyl group at the 2-position will influence the reactivity and regioselectivity of this transformation.

Start 2-Methyl-5-nitroaniline Halogenation Halogenation (e.g., with NBS or NCS) Start->Halogenation Intermediate 4-Bromo-2-methyl-5-nitroaniline Halogenation->Intermediate SNAAr Nucleophilic Aromatic Substitution Intermediate->SNAAr Final_Product This compound SNAAr->Final_Product Morpholine Morpholine Morpholine->SNAAr

Caption: Proposed synthesis of the target molecule via halogenation and SNAAr.

Applications and Research Relevance

2-Methyl-5-nitroaniline in Azo Dye Synthesis

The primary industrial application of 2-Methyl-5-nitroaniline is as a precursor for a wide array of azo dyes, spanning red, orange, and brown hues.[1][2] The synthesis involves a two-step process:

  • Diazotization: The primary amino group of 2-Methyl-5-nitroaniline is converted into a reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[1]

  • Azo Coupling: The diazonium salt then acts as an electrophile, reacting with a coupling component (an electron-rich aromatic compound like a phenol or another aniline) to form the stable azo compound (R-N=N-R'), which constitutes the dye molecule.[1]

A detailed protocol for the synthesis of an azo dye using 2-Methyl-5-nitroaniline can be found in the literature.[1]

Potential Applications in Drug Discovery

While the primary use of 2-Methyl-5-nitroaniline is in the dye industry, its derivatives have been explored for their biological activities. Nitroaromatic compounds are scaffolds of interest in medicinal chemistry, and derivatives of 2-Methyl-5-nitroaniline have been synthesized and investigated for their antimicrobial and antiproliferative activities.[13] The introduction of a morpholine moiety, as in the target compound this compound, is a common strategy in drug design to improve pharmacokinetic properties such as solubility and metabolic stability.

Pricing and Availability of 2-Methyl-5-nitroaniline

2-Methyl-5-nitroaniline is a readily available chemical intermediate from a variety of suppliers. Pricing can vary based on purity and quantity.

SupplierPurityQuantityIndicative Price (USD)
Sigma-Aldrich98%-$68.80
Thermo Scientific98+%500 g$154.65 (Online Exclusive: $172.00)
IndiaMARTPowder25 Kg₹700/kg ($8.40/kg)
ChemicalBook99%1 KG~$10.00
Carl ROTH-100 g€321.45

Note: Prices are indicative and subject to change. Please refer to the respective supplier websites for current pricing and availability.

Conclusion

While this compound is not a cataloged compound with a designated CAS number, this guide provides a clear and scientifically sound pathway for its synthesis. By leveraging the well-established chemistry of its precursor, 2-Methyl-5-nitroaniline (CAS: 99-55-8), researchers are equipped with the necessary information to produce this novel derivative for further study. The comprehensive data on the synthesis, properties, and applications of 2-Methyl-5-nitroaniline serves as a solid foundation for any research and development endeavors involving this class of compounds.

References

  • Jay Finechem. (n.d.). 2-Methyl-5-nitroaniline | CAS No - 99-55-8 | Fast Scarlet G Base.
  • ChemicalBook. (2023). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
  • BenchChem. (2025). A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline.
  • Sigma-Aldrich. (n.d.). 2-Methyl-5-nitroaniline 98%.
  • Sigma-Aldrich. (n.d.). 2-Methyl-5-nitroaniline 95%.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Methyl-5-nitroaniline Hydrate.
  • BenchChem. (2025). Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline.
  • Santa Cruz Biotechnology. (n.d.). 2-Methyl-5-nitroaniline.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Methyl-5-nitroaniline.
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  • BenchChem. (2025). A Comparative Performance Analysis of Azo Dyes Derived from 2-Methyl-5-nitroaniline.
  • Journal of the University of Chemical Technology and Metallurgy. (2011). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. 46(3), 277-282.
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  • Simson Pharma Limited. (n.d.). 2-Methyl-5-nitroaniline | CAS No- 99-55-8.
  • IndiaMART. (n.d.). 25 Kg 2-Methyl 5-Nitroaniline, Powder.
  • Chemsrc. (n.d.). 2-Methyl-5-nitroaniline Price.
  • Corey Organics. (n.d.). 2-Methyl-5-nitro aniline manufacturers.
  • University of California, Riverside. (n.d.). The Synthesis of Azo Dyes.
  • Carl ROTH. (n.d.). 2-Methyl-5-nitroaniline.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Methyl-5-nitroaniline.
  • BenchChem. (2025). Application Notes and Protocols: 2-Methyl-5-nitrophenol in Azo Dye Synthesis.
  • PubChem. (n.d.). 2-Methyl-5-nitroaniline.
  • Chandan Intermediates & Chemicals Pvt Ltd. (n.d.). 2 Methyl 5 Nitroaniline Dyes Grade Manufacturer and Supplier.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methyl-5-nitroaniline. Retrieved from the Thermo Fisher Scientific website.
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  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. 3(1), 313-319.
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Spectroscopic Blueprint for 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline: A Predictive and Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Molecular Structure Overview

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline presents a fascinating molecular architecture, combining the electron-donating properties of an amino and a morpholino group with the strong electron-withdrawing nature of a nitro group, all substituted on a toluene backbone. This "push-pull" electronic arrangement suggests potential for interesting photophysical properties and biological activities. The lack of published experimental spectra necessitates a predictive approach, a common challenge in the early stages of novel compound research.

This guide deconstructs the molecule into its primary constituents to forecast its spectroscopic behavior:

  • The Aromatic Core: A 2-methyl-5-nitroaniline system.

  • The N-Substituent: A morpholine ring attached at the 5-position of the aniline ring.

By understanding the individual spectroscopic signatures of these fragments, we can project a comprehensive spectral profile for the target molecule with a high degree of confidence.

cluster_molecule This compound mol

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Spectrum

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the spectra of our chosen analogues, we can predict the ¹H and ¹³C NMR spectra for the target compound.

Foundational Data from Analogous Structures

The following tables summarize the reported experimental NMR data for key structural fragments.

Table 1: Experimental NMR Data for 2-Methyl-5-nitroaniline [1][2]

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
7.52 (dd, J=8.1 Hz)Ar-H
3.71 (br s)-NH₂
2.22 (s)-CH₃

Table 2: Experimental NMR Data for N-Phenylmorpholine [3][4][5]

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
7.27 (dd)Ar-H (ortho)
6.80-7.05 (m)Ar-H (meta, para)
3.86 (t)-O-CH₂-
3.16 (t)-N-CH₂-
Predicted ¹H NMR Spectrum for this compound

The predicted ¹H NMR spectrum will be a composite of the features observed in the analogues, with shifts influenced by the specific electronic environment.

  • Aromatic Protons: We expect two singlets in the aromatic region. The proton at C-3 (ortho to the methyl and meta to the amino group) will likely be the most downfield, perhaps around δ 7.6-7.8 ppm , due to the influence of the nitro group. The proton at C-6 (ortho to the amino group) will be more upfield, likely in the range of δ 6.8-7.0 ppm .

  • Amino Protons (-NH₂): A broad singlet is expected for the two amine protons, likely appearing around δ 3.7-4.0 ppm . Its position can be highly variable and solvent-dependent.

  • Morpholine Protons: The morpholine ring will exhibit two triplets. The protons on the carbons adjacent to the oxygen (-O-CH₂-) are expected around δ 3.8-3.9 ppm . The protons on the carbons adjacent to the nitrogen (-N-CH₂-), which is attached to the aromatic ring, will likely be shifted downfield compared to N-phenylmorpholine due to the influence of the nitro group, appearing around δ 3.2-3.4 ppm .

  • Methyl Protons (-CH₃): A sharp singlet for the methyl group protons is predicted to be in a similar position to that in 2-methyl-5-nitroaniline, around δ 2.2-2.3 ppm .

Predicted ¹³C NMR Spectrum for this compound
  • Aromatic Carbons: Six distinct signals are expected. The carbons attached to the nitro group (C-4) and the amino group (C-1) will be the most downfield, likely in the δ 145-155 ppm range. The carbon attached to the morpholino group (C-5) will also be downfield. The remaining aromatic carbons will appear in the typical δ 110-135 ppm region.

  • Morpholine Carbons: The carbons adjacent to the oxygen (-O-CH₂-) are predicted around δ 66-68 ppm . The carbons adjacent to the nitrogen (-N-CH₂-) are expected around δ 48-52 ppm .

  • Methyl Carbon (-CH₃): The methyl carbon should appear upfield, around δ 17-18 ppm .

Standard Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard single-pulse experiment. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is standard. Further structural confirmation can be achieved with 2D NMR experiments like COSY, HSQC, and HMBC.

  • Referencing: Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be a superposition of the vibrational modes of its constituent parts.

Foundational Data from Analogous Structures

Table 3: Key IR Absorption Bands for Analogous Structures

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Source Compound
N-H (Aniline)Symmetric & Asymmetric Stretch3300-35002-Methyl-5-nitroaniline[6][7][8]
C-H (Aromatic)Stretch3000-31002-Methyl-5-nitroaniline[6][7][8]
C-H (Aliphatic)Stretch2850-3000Morpholine[9][10]
NO₂Asymmetric Stretch1500-15502-Methyl-5-nitroaniline[6][7][8]
NO₂Symmetric Stretch1330-13702-Methyl-5-nitroaniline[6][7][8]
C=C (Aromatic)Stretch1450-16002-Methyl-5-nitroaniline[6][7][8]
C-N (Aromatic Amine)Stretch1250-13502-Methyl-5-nitroaniline[6][7][8]
C-O-C (Ether)Asymmetric Stretch1070-1150Morpholine[9][10]
Predicted IR Spectrum for this compound

The IR spectrum of the target compound is expected to prominently feature:

  • N-H Stretching: Two distinct bands in the 3350-3500 cm⁻¹ region, characteristic of a primary aniline.

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹ , while the aliphatic C-H stretches of the methyl and morpholine groups will be observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹ ).

  • NO₂ Stretching: Strong, sharp absorption bands are the hallmark of a nitro group. An asymmetric stretch is expected around 1510-1540 cm⁻¹ , and a symmetric stretch around 1330-1360 cm⁻¹ .

  • C=C Aromatic Stretching: Several bands of variable intensity between 1450-1600 cm⁻¹ .

  • C-N Stretching: The aromatic C-N stretch of the aniline will likely be around 1280-1350 cm⁻¹ . The aliphatic C-N stretches of the morpholine ring will also contribute in this region.

  • C-O-C Stretching: A strong, characteristic band for the morpholine's ether linkage is expected around 1115-1130 cm⁻¹ .

Standard Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Sample Preparation (KBr Pellet): Alternatively, a few milligrams of the sample can be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty accessory (or a pure KBr pellet) is recorded first. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹ . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Foundational Data from Analogous Structures
  • 2-Methyl-5-nitroaniline (C₇H₈N₂O₂): Molecular Weight = 152.15 g/mol . The mass spectrum shows a molecular ion peak (M⁺) at m/z = 152.[1][7][11]

  • Morpholine (C₄H₉NO): Molecular Weight = 87.12 g/mol . The mass spectrum exhibits a molecular ion at m/z = 87, with a base peak often at m/z = 57 resulting from the loss of CH₂O.[12]

Predicted Mass Spectrum for this compound
  • Molecular Formula: C₁₁H₁₅N₃O₃

  • Molecular Weight: 253.26 g/mol

  • Predicted Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 253 .

Proposed Fragmentation Pathway:

The fragmentation of the molecule under electron ionization (EI) is likely to proceed through several key pathways:

  • Loss of Nitro Group: A common fragmentation for nitroaromatics is the loss of NO₂ (46 Da), leading to a fragment at m/z = 207 .

  • Fragmentation of the Morpholine Ring: The morpholine ring can undergo characteristic fragmentation. A common pathway is the cleavage alpha to the nitrogen, followed by the loss of CH₂O (30 Da), which would lead to a fragment at m/z = 223 .

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the morpholino nitrogen could generate a fragment corresponding to the 2-methyl-4-nitroaniline radical cation.

M [M]⁺˙ m/z = 253 F1 [M - NO₂]⁺ m/z = 207 M->F1 - NO₂ (46 Da) F2 [M - CH₂O]⁺˙ m/z = 223 M->F2 - CH₂O (30 Da)

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Standard Experimental Protocol for Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

  • Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. For less stable molecules, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred.

  • Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded, generating a mass spectrum.

Integrated Spectroscopic Workflow and Conclusion

The characterization of a novel compound is a puzzle where each spectroscopic technique provides a vital piece of the solution. The workflow below illustrates the logical process of integrating data from NMR, IR, and MS to achieve unambiguous structural confirmation.

cluster_workflow Spectroscopic Characterization Workflow Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Elucidation Structure Elucidated Data_Integration->Structure_Elucidation

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

  • Ando, R. A., do Nascimento, G. M., Landers, R., & Santos, P. S. (2008). Spectroscopic investigation of conjugated polymers derived from nitroanilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 319-326. Available at: [Link]

  • SpectraBase. (n.d.). 2-Methyl-5-nitro-aniline - MS (GC). Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-5-Nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. (n.d.). 2-Methyl-5-nitro-aniline - 13C NMR. Available at: [Link]

  • Perjesi, P., & Foldesi, A. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]

  • Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • NIST. (n.d.). Morpholine. NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. (n.d.). 2-Methyl-5-nitro-aniline - ATR-IR. Available at: [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available at: [Link]

  • PubChem. (n.d.). 4-Phenylmorpholine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Available at: [Link]

  • NIST. (n.d.). Morpholine. NIST Chemistry WebBook. Available at: [Link]

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A Technical Guide to the Solubility and Stability of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the evaluation of the aqueous solubility and chemical stability of the novel compound, 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline. In early-stage drug discovery and development, a thorough understanding of these fundamental physicochemical properties is paramount. Poor solubility can severely limit bioavailability and complicate formulation, while chemical instability can compromise the safety, efficacy, and shelf-life of a potential therapeutic agent. This document moves beyond simple procedural listings to offer a scientifically grounded rationale for methodological choices, empowering researchers to design, execute, and interpret robust experiments. We present detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, alongside a systematic approach to stability assessment through forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for informed decision-making in the progression of a candidate compound.

Introduction to this compound

This compound is an organic compound featuring a substituted nitroaniline core. The characterization of its solubility and stability profile is a foundational step in its evaluation as a potential drug candidate. These properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile and are critical for developing a viable formulation.[1] This guide provides the necessary theoretical background and practical, step-by-step protocols to thoroughly characterize these critical attributes.

Chemical Structure:

Chemical Structure of this compound
Figure 1: Chemical Structure of this compound

Physicochemical & Structural Properties

The molecular structure of a compound provides initial clues to its potential physicochemical behavior. The key functional groups of this compound each contribute to its overall properties.

PropertyValue / DescriptionSource
IUPAC Name This compoundChemdiv[2]
Molecular Formula C₁₁H₁₅N₃O₃Chemdiv[2]
Molecular Weight 237.26 g/mol Chemdiv[2]
Calculated logP 1.3253Chemdiv[2]
Calculated logSw -1.7673Chemdiv[2]
Hydrogen Bond Donors 2 (from the aniline -NH₂)Chemdiv[2]
Hydrogen Bond Acceptors 5 (from morpholine O and N, and nitro O₂)Chemdiv[2]

The interplay of these structural features—the hydrophobic methyl and benzene rings versus the hydrophilic morpholine, aniline, and nitro groups—creates a delicate balance that governs solubility and reactivity.

G Compound This compound Methyl Methyl Group (-CH3) Compound->Methyl Decreases Aq. Solubility Benzene Benzene Ring Compound->Benzene Decreases Aq. Solubility Morpholine Morpholine Ring (Basic Nitrogen, Ether Oxygen) Compound->Morpholine Increases Aq. Solubility (Potential for Salt Formation) Aniline Aniline Amine (-NH2) (Weakly Basic, H-Bond Donor) Compound->Aniline Site of Protonation (pH sensitivity) Potential for Oxidation Nitro Nitro Group (-NO2) (Electron Withdrawing, H-Bond Acceptor) Compound->Nitro Increases Polarity Potential for Photodegradation/Reduction

Caption: Structural contributions to physicochemical properties.

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[3] It is essential to distinguish between two key measurements: kinetic and thermodynamic solubility.

Theoretical Considerations
  • Kinetic Solubility: This measures the concentration of a compound at the moment it precipitates from a solution, typically after being introduced from a high-concentration DMSO stock. It is a high-throughput method used in early discovery for ranking compounds but can often overestimate the true solubility as it may not allow sufficient time for the compound to form a stable crystalline lattice.[4][5]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured when a saturated solution is in equilibrium with its solid (ideally crystalline) phase.[3][4] It is a lower-throughput but more definitive measure, crucial for lead optimization and formulation development.[1][5]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the gold standard.

Causality: The extended incubation time (24 hours) is crucial for ensuring that the system reaches thermodynamic equilibrium between the dissolved and solid states of the compound.[6] The use of a buffered solution is essential because the solubility of ionizable compounds, like this aniline derivative, is strictly pH-dependent.[3][7]

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Compound Addition: Add an excess amount of solid this compound (e.g., ~2 mg) to 1 mL of the PBS buffer in a glass vial. The excess solid is critical to ensure a saturated solution is achieved.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.[6]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method. Analyze the sample using the HPLC-UV method described below.

G start Start prep Prepare PBS Buffer (pH 7.4) start->prep add Add Excess Solid Compound to Buffer prep->add incubate Incubate with Shaking (24h at 25°C) add->incubate filter Filter Supernatant (0.45 µm Syringe Filter) incubate->filter quantify Quantify Concentration via HPLC-UV filter->quantify end End quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of nitroaniline compounds.[8][9]

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Calibration Curve: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by serial dilution to cover the expected concentration range.

  • Analysis: Inject the calibration standards and the prepared samples from the solubility experiment.

  • Data Processing: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of the compound in the experimental samples by interpolating their peak areas from this curve.[8]

Data Presentation & Interpretation
ParameterBuffer SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
Thermodynamic Solubility PBS pH 7.425[Insert Value][Insert Value]
Thermodynamic Solubility PBS pH 7.437[Insert Value][Insert Value]
Kinetic Solubility PBS pH 7.425[Insert Value][Insert Value]

A low µM solubility may indicate potential issues with oral absorption and may necessitate formulation strategies such as salt formation or the use of amorphous solid dispersions.

Chemical Stability Profiling (Forced Degradation)

Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and validate that the analytical methods used are "stability-indicating."[10][11] The goal is to induce a target degradation of 5-20% of the active pharmaceutical ingredient (API).[12]

Regulatory Context & Objectives (ICH Guidelines)

These studies are conducted according to ICH Q1A(R2) and Q1B guidelines.[12][13] The objectives are to:

  • Elucidate degradation pathways.[11]

  • Characterize degradation products.

  • Demonstrate the specificity of the stability-indicating analytical method.

  • Inform formulation and packaging development.[11]

G cluster_stress Stress Conditions (ICH Q1A/Q1B) Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analyze Stressed Samples & Dark Control via Stability-Indicating HPLC Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidative (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal (e.g., 60°C) Thermal->Analysis Photo Photolytic (ICH Light Box) Photo->Analysis API API Solution (e.g., 1 mg/mL) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose Result Data Interpretation: - % Degradation - Identify Degradants - Determine Pathways Analysis->Result

Caption: Overall Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

For each condition, a stock solution of the compound (e.g., 1 mg/mL in 50:50 acetonitrile:water) is prepared. A "dark control" sample, protected from light and stored at 5°C, should be run alongside to differentiate stress-induced degradation from inherent solution instability.[14]

4.2.1 Hydrolytic Stability (Acid & Base)

  • Rationale: The aniline and morpholine moieties may be susceptible to pH-dependent degradation.[15]

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Store at a controlled temperature (e.g., 60°C) for a set time (e.g., 24, 48 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Store under the same conditions as the acid stress. Neutralize aliquots with 0.1 M HCl before analysis.

4.2.2 Oxidative Stability

  • Rationale: The electron-rich aniline ring is a potential site for oxidation.

  • Protocol: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a set time. Withdraw aliquots and dilute for HPLC analysis.

4.2.3 Thermal Stability

  • Rationale: To assess the intrinsic stability of the molecule at elevated temperatures.

  • Protocol: Store a vial of the stock solution in a temperature-controlled oven at 60°C. Withdraw aliquots at set time points for analysis. A solid-state thermal stress study should also be conducted on the neat API powder.

4.2.4 Photostability

  • Rationale: Aromatic nitro compounds are often susceptible to photodegradation.[16]

  • Protocol: Following ICH Q1B guidelines, expose the compound in solution and as a solid powder to a controlled light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV energy.[13][17] A parallel sample wrapped in aluminum foil serves as the dark control.[14] Analyze both samples after exposure.

Analysis and Data Interpretation

A stability-indicating HPLC method must be used, which is capable of separating the intact API from all process impurities and degradation products. The data should be summarized to show the percentage of API remaining and the formation of any major degradants.

Stress ConditionDuration/IntensityAPI Remaining (%)Major Degradants (% Peak Area)Observations
0.05 M HCl @ 60°C 48 hours[Insert Value]RRT 0.85: [Value]%[e.g., No significant degradation]
0.05 M NaOH @ 60°C 48 hours[Insert Value]RRT 1.15: [Value]%[e.g., Significant degradation observed]
1.5% H₂O₂ @ RT 24 hours[Insert Value]RRT 0.92: [Value]%[e.g., Moderate degradation to one major peak]
Heat @ 60°C (Solution) 72 hours[Insert Value]-[e.g., Stable]
Photostability (ICH) 1.2M lux-hr / 200 W-hr/m²[Insert Value]RRT 1.30: [Value]%[e.g., Light sensitive, requires protective packaging]

Interpretation: Significant degradation under a specific condition (e.g., base hydrolysis, photolysis) provides critical information for formulation and packaging. For instance, photolytic instability would mandate the use of light-protective packaging like amber vials or opaque blister packs.[18]

Conclusion

This guide has outlined a comprehensive, scientifically-driven approach to characterizing the aqueous solubility and chemical stability of this compound. By employing these detailed protocols for thermodynamic solubility and forced degradation, researchers can generate the high-quality, reliable data necessary to assess the compound's viability for further development. A clear understanding of these fundamental properties at an early stage is indispensable for mitigating risks, guiding formulation strategies, and ultimately increasing the probability of success in the complex journey of drug development.

References

  • Benchchem. (n.d.). A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines. Benchchem.
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  • Chemdiv. (n.d.). Compound this compound. Chemdiv.
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A Technical Guide to the Potential Biological Activity of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive technical overview of the novel chemical entity 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline. Lacking extensive characterization in current literature, this guide establishes a foundational rationale for its investigation based on established principles of medicinal chemistry and structure-activity relationships (SAR). We dissect the compound's core structural motifs—the nitroaniline and morpholine moieties—to postulate its potential as a cytotoxic and antimicrobial agent. This guide furnishes a complete roadmap for the initial stages of a drug discovery campaign, beginning with in silico predictions of drug-like properties and culminating in detailed, validated experimental protocols for primary screening and preliminary mechanistic studies. The methodologies are designed to be robust and self-validating, providing researchers and drug development professionals with a logical framework to systematically evaluate this compound's therapeutic potential.

Introduction to the Investigational Compound

This compound is an aromatic amine derivative whose potential for biological activity has yet to be fully explored. Its structure combines two key pharmacophores that are prevalent in a wide range of bioactive molecules.

Chemical Structure and Physicochemical Properties

The compound's structure is characterized by a nitroaniline core substituted with a methyl group and a morpholine ring.

  • Molecular Formula: C₁₁H₁₅N₃O₃[1]

  • Molecular Weight: 237.26 g/mol [1]

  • Core Moieties:

    • 2-Methyl-4-nitroaniline: A substituted aniline with a strongly electron-withdrawing nitro group.

    • Morpholine: A saturated N-containing heterocycle known for its favorable physicochemical properties in drug design.[2]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
LogP1.3253[1]Indicates moderate lipophilicity, influencing solubility and membrane permeability.[3]
Hydrogen Bond Donors2[1]Influences binding interactions with biological targets and solubility.
Hydrogen Bond Acceptors5[1]Contributes to target binding and aqueous solubility.
Molecular FormulaC₁₁H₁₅N₃O₃[1]
Molecular Weight237.26[1]
Rationale for Investigation

The rationale for investigating this specific molecule stems from the well-documented biological activities associated with its constituent parts.

  • The Nitroaniline Moiety: Nitroaromatic compounds are a cornerstone of medicinal chemistry. The nitro group is a bioisostere for other functional groups and its strong electron-withdrawing nature is crucial for the mechanism of action in many drugs.[4] Its reduction under hypoxic conditions, often found in tumors and microbial environments, can lead to reactive intermediates that induce cellular damage.[5] Consequently, nitro-containing molecules have been extensively investigated as antibacterial and antineoplastic agents.[5][6]

  • The Morpholine Moiety: Morpholine is considered a "privileged structure" in drug discovery.[2] Its inclusion in a molecule often confers advantageous properties, such as improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic/pharmacodynamic (PK/PD) profile.[2][7][8] The morpholine ring is a feature in numerous approved drugs, including anticancer and CNS-active agents, where it can enhance potency and modulate PK/PD properties.[7][9][10]

The combination of a potentially bioactive nitroaniline "warhead" with a PK/PD-modulating morpholine "scaffold" makes this compound a compelling candidate for biological screening.

In Silico Prediction and Profiling

Before committing to resource-intensive wet-lab experiments, in silico modeling provides a critical first pass to predict a compound's potential and flag any liabilities.[11][12]

Predicted Biological Activities

Based on its structural components, two primary activities are hypothesized:

  • Anticancer/Cytotoxic Activity: The presence of the nitroaniline core suggests potential cytotoxicity. Many nitroaniline derivatives have been explored for anticancer applications.[6] The morpholine ring is also found in several PI3K/mTOR inhibitors, a key pathway in cancer cell proliferation.[7][9]

  • Antimicrobial Activity: Nitro-containing molecules like metronidazole and chloramphenicol are potent antimicrobials.[5] Their mechanism often involves the reduction of the nitro group to generate cytotoxic radicals, an effect that could be replicated by this compound.[5]

ADME and Drug-Likeness Prediction

Computational tools can predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[13] The structure of this compound generally aligns with common rules for drug-likeness, such as Lipinski's Rule of Five, suggesting it has a higher probability of being orally bioavailable. The morpholine ring, in particular, is often used to improve solubility and permeability.[7][8]

Proposed Experimental Validation Framework

This section outlines a logical, tiered approach for the initial biological evaluation of this compound. The workflow is designed to first establish a broad activity profile and then progressively delve into more specific, hypothesis-driven assays.

G cluster_0 Phase 1: In Silico & Foundational Screening cluster_1 Phase 2: Hypothesis-Driven Evaluation cluster_2 Phase 3: Future Development InSilico In Silico Analysis (ADME, Drug-Likeness) Cytotoxicity Tier 1: General Cytotoxicity Screening (MTT Assay) InSilico->Cytotoxicity Prioritize Testing Antimicrobial Tier 2: Antimicrobial Activity (MIC & Zone of Inhibition) Cytotoxicity->Antimicrobial If Cytotoxicity is Low/Moderate Mechanistic Tier 3: Mechanistic Insight (Apoptosis vs. Necrosis Assay) Cytotoxicity->Mechanistic If Cytotoxicity is High Optimization Lead Optimization (SAR Studies) Antimicrobial->Optimization Mechanistic->Optimization InVivo In Vivo Studies Optimization->InVivo

Figure 1: Overall experimental workflow for evaluating the compound.
Tier 1: Primary Screening - Cytotoxicity Assessment

The evaluation of cytotoxic potential is a critical first step in the drug discovery process. It provides essential data on the compound's concentration-dependent toxicity and helps identify promising candidates for further development.[14]

Chosen Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that is widely used to measure cellular metabolic activity, which serves as an indicator of cell viability.[15][14] It is a robust, cost-effective, and high-throughput compatible assay ideal for primary screening.

MTT_Workflow start Start: Seed Cells in 96-well plate incubate1 Incubate 24h (Allow Adherence) start->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Data Analysis: Calculate IC50 read->analyze

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.[6]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a positive control (e.g., Doxorubicin), a vehicle control (DMSO at the highest concentration used), and an untreated control (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.[15]

Data Presentation: Hypothetical Cytotoxicity Data

Table 2: Cytotoxicity of this compound (IC₅₀ Values in µM)

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (SI)¹
HepG2 (Liver Cancer)15.6 ± 2.10.8 ± 0.14.5
MCF-7 (Breast Cancer)22.4 ± 3.51.2 ± 0.23.1
HEK293 (Normal Kidney)70.2 ± 5.85.5 ± 0.7-
¹ SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Tier 2: Hypothesis-Driven Screening - Antimicrobial Activity

Given the prevalence of antimicrobial activity in nitro compounds, a parallel investigation into this area is warranted.[5]

Chosen Methodologies:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible microbial growth.[16]

  • Agar Disk Diffusion Assay: A qualitative method to quickly screen for antimicrobial activity, observed as a zone of growth inhibition around a disk impregnated with the compound.[16][17]

Antimicrobial_Workflow cluster_MIC MIC Determination (Quantitative) cluster_Disk Disk Diffusion (Qualitative) mic1 Prepare serial dilutions of compound in broth in 96-well plate mic2 Inoculate wells with standardized bacterial suspension mic1->mic2 mic3 Incubate 18-24h mic2->mic3 mic4 Visually assess for turbidity (bacterial growth) mic3->mic4 mic_result Result: Lowest concentration with no growth = MIC mic4->mic_result disk1 Inoculate surface of an agar plate with bacterial lawn disk2 Place compound-impregnated disk on agar surface disk1->disk2 disk3 Incubate 18-24h disk2->disk3 disk4 Measure diameter of the zone of inhibition disk3->disk4 disk_result Result: Diameter (mm) of clear zone disk4->disk_result

Figure 3: Workflow for antimicrobial activity screening.

Experimental Protocol: Broth Microdilution for MIC

  • Preparation: In a 96-well plate, prepare two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB).

  • Inoculation: Add a standardized inoculum of bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[16]

Data Presentation: Hypothetical Antimicrobial Data

Table 3: Antimicrobial Activity of this compound

OrganismMIC (µg/mL)Ciprofloxacin MIC (µg/mL)Zone of Inhibition (mm)
E. coli (Gram-negative)64≤112
S. aureus (Gram-positive)32≤118
Tier 3: Mechanistic Insights - Apoptosis vs. Necrosis

If the compound demonstrates significant cytotoxicity in Tier 1, the next logical step is to determine the mechanism of cell death. This is crucial for developing targeted therapies.

Chosen Methodology: Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing a clear picture of the cell death pathway.[15]

Experimental Protocol: Annexin V/PI Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium), wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

This guide proposes a structured and scientifically grounded approach to investigate the potential biological activity of this compound. By leveraging knowledge of its core chemical motifs, we hypothesize that this compound may possess valuable cytotoxic and/or antimicrobial properties. The outlined experimental workflows, from initial high-throughput cytotoxicity screening to more detailed mechanistic studies, provide a clear and efficient path for validating these hypotheses.

Positive results from this initial screening campaign would justify advancing the compound to the next stage of the drug discovery pipeline. Future directions would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • Target Identification: Elucidating the specific molecular target(s) and signaling pathways affected by the compound.

  • Advanced Preclinical Testing: Evaluating pharmacokinetics, pharmacodynamics, and safety in in vivo animal models.[18]

The systematic application of the principles and protocols detailed herein will enable a thorough and efficient evaluation of this promising novel chemical entity.

References

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An In-depth Technical Guide to the Discovery and History of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline and its derivatives. This class of compounds, at the intersection of nitroaromatic and morpholine chemistry, presents a compelling scaffold for medicinal chemistry exploration, particularly in the realm of kinase inhibition. While the specific history of the title compound is not extensively documented, this guide constructs a scientific narrative based on the well-established chemistry of its parent molecules and the significant biological activities associated with the morpholine moiety. We will delve into the foundational synthesis of 2-Methyl-5-nitroaniline, propose a detailed synthetic pathway to its morpholine derivative via Nucleophilic Aromatic Substitution (SNAr), and explore the potential structure-activity relationships that make these compounds promising candidates for further investigation in drug discovery.

Introduction: The Emergence of a Privileged Scaffold

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in bioactive compounds and its ability to impart favorable physicochemical properties such as increased aqueous solubility and metabolic stability.[1][2] Its incorporation into small molecules can significantly enhance their pharmacokinetic profiles, making it a valuable tool for drug designers.[2] When combined with a nitroaniline framework, the resulting molecule, this compound, presents a unique chemical entity with potential for diverse biological activities. The nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the aniline ring and participate in crucial interactions with biological targets.[3] This guide will explore the synthesis and potential of this intriguing class of molecules.

Foundational Chemistry: 2-Methyl-5-nitroaniline

The journey to this compound begins with its precursor, 2-Methyl-5-nitroaniline. This compound, also known as 5-nitro-o-toluidine, is a well-characterized intermediate in the synthesis of azo dyes.[4][5]

Synthesis of 2-Methyl-5-nitroaniline

The synthesis of 2-Methyl-5-nitroaniline can be achieved through several established methods, primarily involving the nitration of o-toluidine.[6][7] The key challenge in this synthesis is to control the regioselectivity of the nitration to obtain the desired 5-nitro isomer.

One common laboratory-scale synthesis involves the direct nitration of o-toluidine using a mixture of concentrated nitric and sulfuric acids at low temperatures.[7]

Experimental Protocol: Synthesis of 2-Methyl-5-nitroaniline

Materials:

  • o-Toluidine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Sodium Hydroxide (NaOH) solution

  • Ice

  • Water

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid to o-toluidine while cooling in an ice-salt bath to maintain a temperature below 10°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it separately.

  • Add the nitrating mixture dropwise to the o-toluidine/sulfuric acid mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring at low temperature for a designated period to ensure the reaction goes to completion.

  • Pour the reaction mixture onto crushed ice and carefully neutralize with a sodium hydroxide solution to precipitate the product.

  • Filter the resulting orange precipitate, wash thoroughly with water, and dry to obtain 2-Methyl-5-nitroaniline.

Physicochemical Properties of 2-Methyl-5-nitroaniline
PropertyValueReference
Molecular FormulaC₇H₈N₂O₂[8]
Molecular Weight152.15 g/mol [5]
AppearanceYellow to orange powder[5]
Melting Point103-106 °C[5]
CAS Number99-55-8[5]

The Advent of the Morpholine Moiety: Synthesis of this compound

The introduction of the morpholine ring onto the 2-Methyl-5-nitroaniline scaffold is most plausibly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is a cornerstone of aromatic chemistry, where a nucleophile replaces a leaving group on an aromatic ring. The presence of a strong electron-withdrawing group, such as a nitro group, is crucial for activating the ring towards nucleophilic attack.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-5-methyl-4-nitroaniline (hypothetical starting material)

  • Morpholine

  • A suitable solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

  • A non-nucleophilic base (e.g., Potassium carbonate - K₂CO₃ or Triethylamine - Et₃N)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-methyl-4-nitroaniline in the chosen solvent.

  • Add an excess of morpholine and the non-nucleophilic base to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the crude product.

  • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₁H₁₅N₃O₃[9]
Molecular Weight237.26 g/mol [9]
logP1.3253[9]
Hydrogen Bond Acceptors5[9]
Hydrogen Bond Donors2[9]

Structural Elucidation and Characterization

The synthesized this compound would be characterized using a suite of spectroscopic and analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity of the methyl, morpholine, and nitroaniline moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the N-H stretches of the amine, the C-N and C-O stretches of the morpholine ring, and the strong asymmetric and symmetric stretches of the nitro group.

  • Elemental Analysis: Combustion analysis would determine the percentage composition of carbon, hydrogen, and nitrogen, further verifying the empirical formula.

Potential Biological Activity and Structure-Activity Relationships (SAR)

The true potential of this compound derivatives lies in their promise as bioactive molecules. The morpholine moiety is a well-established pharmacophore that can enhance drug-like properties.[2] Furthermore, substituted anilines are common features in many kinase inhibitors.

Kinase Inhibition: A Promising Therapeutic Avenue

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding pocket of the kinase. The this compound scaffold possesses features that make it an attractive starting point for the design of novel kinase inhibitors.

The aniline nitrogen can act as a hydrogen bond donor, while the nitro group and the morpholine oxygen can act as hydrogen bond acceptors, facilitating interactions with the kinase active site. The methyl group and the aromatic ring can engage in hydrophobic and van der Waals interactions.

Hypothesized Structure-Activity Relationships

Based on the known SAR of other kinase inhibitors, several hypotheses can be formulated for the this compound scaffold:

  • The Morpholine Moiety: The morpholine ring is likely crucial for solubility and pharmacokinetic properties. Modifications to the morpholine ring, such as substitution, could be explored to fine-tune these properties and potentially introduce new interactions with the solvent-exposed region of the kinase.

  • The Nitro Group: The position and electronic nature of the nitro group are critical. Its strong electron-withdrawing character influences the basicity of the aniline nitrogen and the overall electronic distribution of the molecule. Replacing the nitro group with other electron-withdrawing or -donating groups would be a key strategy to probe its role in target binding.

  • The Methyl Group: The methyl group can be replaced with other alkyl or aryl groups to explore the steric and hydrophobic requirements of the binding pocket.

  • The Aniline Amine: The primary amine of the aniline can be further derivatized to introduce additional functionalities that could form new interactions with the target kinase.

SAR_Hypothesis Core This compound Scaffold Morpholine Morpholine Moiety - Solubility - Pharmacokinetics Core->Morpholine Modulate PK Nitro Nitro Group - H-Bond Acceptor - Electronics Core->Nitro Tune Binding Affinity Methyl Methyl Group - Sterics - Hydrophobicity Core->Methyl Probe Binding Pocket Aniline Aniline Amine - H-Bond Donor - Derivatization Site Core->Aniline Introduce New Interactions

Caption: Hypothesized Structure-Activity Relationships for the this compound scaffold.

Future Directions and Conclusion

The exploration of this compound and its derivatives represents a promising frontier in medicinal chemistry. While the specific history of this compound is not deeply rooted in published literature, its rational design based on the principles of privileged structures and bioisosteric replacements suggests significant potential. The proposed synthetic route via Nucleophilic Aromatic Substitution provides a clear path for the synthesis and subsequent biological evaluation of a library of derivatives.

Future research should focus on:

  • Optimizing the Synthesis: Developing a robust and scalable synthesis for the title compound and its analogs.

  • Biological Screening: Evaluating the synthesized compounds against a panel of kinases and other relevant biological targets.

  • In-depth SAR Studies: Systematically modifying the scaffold to understand the key structural features required for potent and selective biological activity.

  • Computational Modeling: Employing in silico methods to guide the design of new derivatives and to understand their binding modes with target proteins.

References

  • Dwivedi, A., Shah, P., & Singh, R. (2022). Biological activities of morpholine derivatives and molecular targets involved. Journal of Molecular Structure, 1265, 133405.
  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • Kourounakis, A. P., & Matralis, A. N. (2019). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal Research Reviews, 39(2), 549–580.
  • Matralis, A. N., & Kourounakis, A. P. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.
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  • Vertex AI Search. (2025, June 10). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
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  • Google Patents. (n.d.). CN105837452B - 2- methyl-5-nitro phenol production process.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Retrieved January 15, 2026, from [Link]

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  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

Sources

An In-Depth Technical Guide to 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline is a substituted nitroaniline derivative that holds significant potential in medicinal chemistry and materials science. Its molecular architecture, featuring a nitroaniline core functionalized with a morpholine moiety, suggests a rich chemical reactivity and a diverse range of potential biological activities. The nitroaniline scaffold is a well-established pharmacophore found in numerous compounds with antimicrobial and anticancer properties.[1][2][3] The presence of the electron-withdrawing nitro group can render these compounds susceptible to bioreduction in hypoxic environments, a characteristic exploited in the design of hypoxia-selective antitumor agents.[4] Furthermore, the morpholine ring is a privileged structure in drug discovery, known to improve the pharmacokinetic properties of bioactive molecules, such as solubility and metabolic stability.[5] This guide provides a comprehensive overview of a plausible synthetic route for this compound, its predicted spectroscopic characteristics, and a discussion of its potential applications based on the known activities of related compounds.

Synthesis of this compound

The synthesis of this compound can be strategically approached through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method for forming aryl-nitrogen bonds is particularly favored when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group.[6] A plausible and efficient synthetic pathway is proposed in two main stages: the synthesis of the key intermediate, 1-chloro-2-methyl-4-nitrobenzene, followed by its reaction with morpholine.

Part 1: Synthesis of the Intermediate: 1-Chloro-2-methyl-4-nitrobenzene

The precursor, 1-chloro-2-methyl-4-nitrobenzene, is a crucial building block for the final product.[7][8] Its synthesis can be achieved from commercially available 4-chloroaniline through a two-step process involving oxidation followed by a Friedel-Crafts alkylation.[7][9]

Experimental Protocol:

  • Oxidation of 4-chloroaniline to 4-nitrochlorobenzene:

    • In a fume hood, prepare a solution of peroxytrifluoroacetic acid by adding trifluoroacetic anhydride (17.0 mL, 0.12 mol) to a cooled (ice-bath) suspension of 90% hydrogen peroxide (2.7 mL, 0.1 mol) in 50 mL of dichloromethane.

    • Stir the resulting solution for five minutes, then remove the cooling bath.

    • Add a solution of 4-chloroaniline (2.35 g, 0.025 mol) in 10 mL of dichloromethane dropwise over 30 minutes.

    • After the addition is complete, reflux the reaction mixture for one hour.

    • Wash the mixture successively with water and a 10% sodium carbonate solution.

    • Dry the dichloromethane extract over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-nitrochlorobenzene.

  • Friedel-Crafts Alkylation of 4-nitrochlorobenzene:

    • To the obtained 4-nitrochlorobenzene, add methyl iodide and anhydrous aluminum chloride.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction with ice-water.

    • Extract the product with dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

    • Purify the crude product by recrystallization or column chromatography to obtain 1-chloro-2-methyl-4-nitrobenzene.[7]

Diagram of the Synthetic Pathway for 1-Chloro-2-methyl-4-nitrobenzene:

Synthesis of 1-Chloro-2-methyl-4-nitrobenzene cluster_0 Step 1: Oxidation cluster_1 Step 2: Friedel-Crafts Alkylation 4-chloroaniline 4-Chloroaniline reagents1 CF3COOOH, CH2Cl2 4-chloroaniline->reagents1 4-nitrochlorobenzene 4-Nitrochlorobenzene reagents1->4-nitrochlorobenzene reagents2 CH3I, AlCl3 4-nitrochlorobenzene->reagents2 1-chloro-2-methyl-4-nitrobenzene 1-Chloro-2-methyl-4-nitrobenzene reagents2->1-chloro-2-methyl-4-nitrobenzene

Caption: Synthesis of the key intermediate, 1-chloro-2-methyl-4-nitrobenzene.

Part 2: Nucleophilic Aromatic Substitution with Morpholine

With the activated aryl chloride in hand, the final step is a nucleophilic aromatic substitution reaction with morpholine. The chlorine atom, being ortho to a nitro group, is an excellent leaving group in SNAr reactions.

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1-chloro-2-methyl-4-nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add morpholine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5 eq) to the solution.

  • Reaction Conditions:

    • Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • The product, this compound, should precipitate out of the solution.

    • Collect the solid by filtration and wash it with cold water.

    • Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final compound.

Diagram of the Final Synthetic Step:

Final Synthesis of this compound start 1-Chloro-2-methyl-4-nitrobenzene reagents Morpholine, Base (e.g., K2CO3), Solvent (e.g., DMF) start->reagents product This compound reagents->product

Caption: Nucleophilic aromatic substitution to yield the final product.

Spectroscopic Characterization

Predicted 1H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the morpholine ring protons.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~7.5 - 7.8s1HAr-H (proton between the nitro and amino groups)
~6.8 - 7.0s1HAr-H (proton adjacent to the methyl group)
~3.7 - 3.9t4HMorpholine (-CH2-O-)
~3.0 - 3.2t4HMorpholine (-CH2-N-)
~4.5 - 5.5br s2H-NH2
~2.2 - 2.4s3H-CH3

Note: Predicted chemical shifts are in CDCl3 or DMSO-d6 and are approximate. The broad singlet for the -NH2 protons is characteristic and its chemical shift can vary with concentration and solvent.

Predicted 13C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (ppm) Assignment
~150 - 155C-NH2
~140 - 145C-NO2
~135 - 140C-N (morpholine)
~125 - 130C-CH3
~115 - 125Ar-CH
~110 - 115Ar-CH
~66 - 68Morpholine (-CH2-O-)
~48 - 52Morpholine (-CH2-N-)
~17 - 20-CH3
Predicted IR Spectroscopy Data

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm-1) Vibrational Mode
3300 - 3500N-H stretching (asymmetric and symmetric) of the primary amine
2850 - 3000C-H stretching of the methyl and morpholine groups
1580 - 1620N-H bending of the primary amine
1500 - 1550Asymmetric N-O stretching of the nitro group
1300 - 1350Symmetric N-O stretching of the nitro group
1110 - 1130C-O-C stretching of the morpholine ring

Potential Applications

The structural features of this compound suggest a range of potential applications, particularly in the field of medicinal chemistry.

Anticancer Activity

Nitroaniline derivatives have been investigated for their potential as anticancer agents.[13] The presence of the nitro group can lead to bioreductive activation under the hypoxic conditions often found in solid tumors, resulting in the formation of cytotoxic species that can damage cancer cells.[4] The morpholine moiety is also a common feature in many anticancer drugs, contributing to improved pharmacological properties. The combination of these two pharmacophores in this compound makes it a promising candidate for evaluation as a novel antitumor agent.

Antimicrobial Activity

Nitroaromatic compounds, including nitroaniline derivatives, are known to possess antimicrobial properties.[1][14][15][16][17] The mechanism of action is often attributed to the reduction of the nitro group within microbial cells, leading to the generation of reactive nitrogen species that are toxic to the microorganism. The morpholine ring can also contribute to antimicrobial activity. Therefore, this compound warrants investigation for its potential as an antibacterial or antifungal agent.

Workflow for Biological Screening:

Biological Screening Workflow cluster_0 In Vitro Anticancer Screening cluster_1 In Vitro Antimicrobial Screening cell_lines Select Cancer Cell Lines (e.g., HepG2, MCF-7, A549) mtt_assay MTT Assay for Cytotoxicity cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 microorganisms Select Bacterial and Fungal Strains (e.g., S. aureus, E. coli, C. albicans) mic_assay Broth Microdilution for MIC microorganisms->mic_assay mic_values Determine Minimum Inhibitory Concentration (MIC) mic_assay->mic_values compound This compound compound->cell_lines compound->microorganisms

Caption: A general workflow for the initial biological evaluation of the target compound.

Intermediate in Dye Synthesis

Substituted anilines are fundamental precursors in the synthesis of azo dyes. The primary amino group of the aniline can be diazotized and then coupled with an electron-rich aromatic compound to form a highly colored azo compound. Given its aniline substructure, this compound could potentially serve as a novel intermediate for the synthesis of specialized dyes with unique color properties and functionalities imparted by the morpholine and nitro groups.

Conclusion

This compound is a molecule of significant interest with a straightforward and plausible synthetic route. Its predicted spectroscopic profile provides a basis for its identification and characterization. The combination of the nitroaniline and morpholine moieties suggests promising potential for applications in medicinal chemistry, particularly as an anticancer or antimicrobial agent. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential and other applications.

References

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  • ResearchGate. Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). Available from: [Link].

  • Scilit. Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds. Available from: [Link].

  • Dhivya, C.; Anbu, S.; Vandarkuzhali, A.; Radha, N. Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds.
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  • ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link].

  • ResearchGate. Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. Available from: [Link].

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  • Semantic Scholar. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link].

  • ACS Publications. Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Available from: [Link].

  • ResearchGate. (a) and (b) Reduction reactions of o-nitroaniline and, p-nitroaniline using NaBH4 without nanocatalysts. Available from: [Link].

  • PubMed. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. Available from: [Link].

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  • PubMed Central. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Available from: [Link].

  • ResearchGate. Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Available from: [Link].

  • PubMed. [Catalytic effect in the reaction of 2,4-dinitrofluorobenzene with morpholine in benzene. 7. Communication on nucleophile aromatic substitution reactions]. Available from: [Link].

  • PubMed. Structural, theoretic and spectroscopic analysis of 2-methyl-5-nitroaniline salts with various inorganic acids. Available from: [Link].

  • ResearchGate. Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Available from: [Link].

  • Quora. What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?. Available from: [Link].

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone transformation in modern organic and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.

Introduction: The Scientific Rationale

This compound is a substituted nitroaniline derivative incorporating a morpholine moiety. Such scaffolds are of significant interest in pharmaceutical and materials science due to their versatile chemical handles and potential biological activities. The morpholine ring can improve pharmacokinetic properties, while the nitroaniline core is a well-established pharmacophore and a precursor for more complex heterocyclic systems.

The synthesis described herein proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is fundamentally enabled by the presence of a strong electron-withdrawing group—in this case, the nitro group (NO₂) —which activates the aromatic ring for nucleophilic attack.[1] The nitro group, positioned para to the leaving group (a halogen), effectively stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby lowering the activation energy of the reaction.[2] The reaction involves the displacement of a halide leaving group from 5-chloro-2-methyl-4-nitroaniline by the secondary amine nucleophile, morpholine.

Experimental Workflow Overview

The overall process involves the reaction of the starting materials in a suitable solvent, followed by workup to isolate the crude product, and final purification to yield the target compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Reagent & Glassware Preparation react Combine Reactants: 5-chloro-2-methyl-4-nitroaniline, Morpholine, K₂CO₃, DMF prep->react heat Heat Reaction Mixture (e.g., 100-120 °C) react->heat monitor Monitor Progress via TLC heat->monitor quench Cool & Quench with Water monitor->quench filter Collect Precipitate via Vacuum Filtration quench->filter wash Wash Solid with Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Purified Product recrystallize->dry G cluster_mech Nucleophilic Aromatic Substitution (SNAr) Mechanism Reactants Reactants Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Step 1: Nucleophilic Attack (Slow, Rate-Determining) Product Product Intermediate->Product Step 2: Elimination of Leaving Group (Fast)

Sources

The Emerging Role of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient generation of novel therapeutic agents. 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline is emerging as a compound of significant interest, not as a standalone therapeutic, but as a highly adaptable building block for the synthesis of targeted compound libraries. Its unique structural composition, featuring a privileged morpholine moiety, a reactive nitro group, and a modifiable aniline function, positions it as a strategic starting point for the development of kinase inhibitors and other targeted therapies. This comprehensive guide provides an in-depth analysis of the physicochemical properties, synthetic potential, and strategic applications of this compound in medicinal chemistry, complete with detailed experimental protocols for its derivatization.

Introduction: The Strategic Value of a Privileged Scaffold

The quest for novel drug candidates is often a resource-intensive endeavor. A strategic approach to expedite this process is the use of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets with high affinity. The morpholine ring is a well-established privileged structure in medicinal chemistry, lauded for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] It is a common feature in numerous approved drugs, where it often imparts desirable properties such as increased aqueous solubility, metabolic stability, and favorable receptor interactions.[2][3]

The subject of this guide, this compound, integrates this valuable morpholine moiety with a nitroaniline core. While direct biological applications of this specific compound are not extensively documented in peer-reviewed literature, its true potential lies in its utility as a synthetic intermediate. The presence of both a primary aromatic amine and a reducible nitro group provides two distinct and chemically orthogonal handles for molecular elaboration, allowing for the systematic construction of diverse chemical libraries.

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the potential of this compound as a foundational element in medicinal chemistry programs, with a particular focus on its application in the synthesis of kinase inhibitors.

Compound Profile: Physicochemical Properties

A thorough understanding of a scaffold's physicochemical properties is crucial for its effective application in drug design. The properties of this compound, as detailed in Table 1, suggest a favorable starting point for the development of orally bioavailable drugs, aligning with general guidelines for drug-likeness.[4]

PropertyValueSource
Molecular Formula C₁₁H₁₅N₃O₃[4]
Molecular Weight 237.26 g/mol [4]
logP 1.3253[4]
Hydrogen Bond Acceptors 5[4]
Hydrogen Bond Donors 2[4]
Polar Surface Area 64.475 Ų[4]

The Morpholine Moiety: A Key to Kinase Inhibition

The morpholine ring is a prominent feature in a multitude of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways.[5] The oxygen atom of the morpholine ring frequently acts as a critical hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[6] This interaction is often essential for achieving high-potency inhibition.

Structure-activity relationship (SAR) studies on various PI3K inhibitors have consistently highlighted the importance of the morpholine group.[2][7] For instance, in the pan-Class I PI3K inhibitor ZSTK474, which contains two morpholine groups on a triazine core, one of the morpholine oxygens forms a key hydrogen bond with the backbone amide of Val828 in the catalytic domain.[2] The strategic placement of the morpholine in this compound makes it an attractive starting material for designing novel inhibitors that can leverage this well-established binding motif.

Synthetic Utility: Harnessing the Reactivity of the Nitroaniline Core

The true power of this compound as a scaffold lies in the versatile reactivity of its nitroaniline core. The primary amino group and the nitro group offer two distinct points for chemical modification, enabling the generation of a diverse array of derivatives.

Reduction of the Nitro Group: A Gateway to a New Amine

The most fundamental transformation of the nitro group in a medicinal chemistry context is its reduction to a primary amine.[8] This reaction unmasks a new nucleophilic center, 2-Methyl-5-(morpholin-4-yl)benzene-1,4-diamine, which can be further functionalized in numerous ways. This reduction is a cornerstone reaction, effectively doubling the points of diversity for library synthesis. The strong electron-withdrawing nature of the nitro group makes it readily reducible under various conditions.[9][10][11]

The resulting diamine is a highly valuable intermediate. The newly formed amino group at the 4-position is sterically more accessible and electronically distinct from the amino group at the 1-position, allowing for potential regioselective reactions.

G start This compound intermediate 2-Methyl-5-(morpholin-4-yl)benzene-1,4-diamine start->intermediate Reduction (e.g., H₂, Pd/C or SnCl₂, HCl)

Caption: Reduction of the nitro group to a primary amine.

Functionalization of the Amino Groups

Both the original amino group and the newly generated one can be readily derivatized using a wide range of standard organic reactions, including:[3][12][13][14]

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Buchwald-Hartwig Amination: Cross-coupling with aryl halides to introduce further aromatic systems.

These reactions allow for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties.

G diamine 2-Methyl-5-(morpholin-4-yl)benzene-1,4-diamine amides Amide Derivatives diamine->amides Acylation sulfonamides Sulfonamide Derivatives diamine->sulfonamides Sulfonylation amines Secondary/Tertiary Amines diamine->amines Reductive Amination ureas Urea/Thiourea Derivatives diamine->ureas Reaction with Isocyanates/ Isothiocyanates biaryls Biaryl Amines diamine->biaryls Buchwald-Hartwig Amination

Caption: Derivatization pathways for the diamine intermediate.

Application Protocols

The following protocols are provided as examples of how this compound can be utilized as a starting material for the synthesis of a diverse library of compounds.

Protocol 1: Synthesis of 2-Methyl-5-(morpholin-4-yl)benzene-1,4-diamine (Diamine Intermediate)

This protocol details the reduction of the nitro group to a primary amine using tin(II) chloride, a common and effective method for this transformation.[15]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Carefully add concentrated hydrochloric acid (a sufficient amount to ensure acidic conditions).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add a concentrated solution of sodium hydroxide until the mixture is strongly basic (pH > 12), which will precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Methyl-5-(morpholin-4-yl)benzene-1,4-diamine, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of an Amide Library from the Diamine Intermediate

This protocol describes the parallel synthesis of an amide library by reacting the diamine intermediate with a panel of different acid chlorides.

Materials:

  • 2-Methyl-5-(morpholin-4-yl)benzene-1,4-diamine

  • A library of diverse acid chlorides (R-COCl)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer plate and stir bars

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Automated liquid handler (optional)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Prepare a stock solution of 2-Methyl-5-(morpholin-4-yl)benzene-1,4-diamine in anhydrous DCM.

  • Prepare stock solutions of each acid chloride (1.1 eq per amine) in anhydrous DCM.

  • Aliquot the diamine stock solution into the wells of the 96-well reaction block or individual vials.

  • Add triethylamine (2.2 eq per amine) to each well/vial.

  • Add the respective acid chloride solution to each well/vial.

  • Seal the reaction block/vials and stir the reactions at room temperature overnight.

  • Quench the reactions by adding saturated sodium bicarbonate solution.

  • Extract the products with DCM.

  • The organic layers can then be concentrated, and the crude products purified by preparative HPLC to yield the final amide library.

Conclusion and Future Perspectives

This compound represents a promising and underutilized scaffold in medicinal chemistry. While it may not possess significant intrinsic biological activity, its true value is realized in its capacity as a versatile building block. The presence of a privileged morpholine moiety, combined with two chemically distinct and addressable functional groups on the aniline ring, provides a robust platform for the synthesis of diverse and complex molecules.

The protocols and strategies outlined in this guide demonstrate the potential for this compound to serve as a starting point for the development of novel kinase inhibitors and other targeted therapies. By leveraging the well-established role of the morpholine ring in binding to kinase hinge regions and the synthetic flexibility of the nitroaniline core, researchers can efficiently generate libraries of compounds for high-throughput screening and lead optimization. As the demand for novel and effective therapeutics continues to grow, the strategic application of such versatile scaffolds will be increasingly critical to the success of drug discovery programs.

References

  • The Pivotal Role of Morpholine in PI3K Inhibition: A Compar
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (n.d.).
  • Reactions and pharmaceutical applic
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.).
  • Aniline in Pharmaceutical Synthesis: Purity and Reliability. (n.d.). Chemsrc.
  • A Walk through Recent Nitro Chemistry Advances. (2020).
  • Aniline Reactions & Pharma Uses. (n.d.). Scribd.
  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (n.d.).
  • An In-depth Technical Guide to the Reactivity of the Nitro Group in 1-Cyclopropyl-2-nitrobenzene. (2025). Benchchem.
  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode. (n.d.).
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry.
  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. (2023). MDPI.
  • Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. (2015).
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016).
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.
  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022).
  • Reactions of Aniline. (n.d.). Chemistry Steps.
  • Preparative routes to t-amine-substituted nitroanilines. (n.d.). Royal Society of Chemistry.
  • A Technical Guide to the Historical Synthesis of Nitroaniline Deriv
  • Synthesis of Nitroarenes by Oxid
  • Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025). GeeksforGeeks.
  • An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. (2022).
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • CAS NO: 99-52-5 | 2-Methyl-4-nitroaniline | Fast Red RL Base. (n.d.). Jay Finechem.
  • Compound this compound. (n.d.). Chemdiv.
  • 2-Methoxy-4-morpholin-4-yl-5-nitroaniline. (n.d.). PubChem.
  • 2-Methyl-4-nitroaniline. (n.d.). Chem-Impex.
  • 99-55-8 CAS | 2-METHYL-5-NITROANILINE | Amines & Amine Salts | Article No. 4669P. (n.d.). Lobachemie.
  • 2-Methyl-5-nitroaniline. (2025). ChemicalBook.
  • Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study. (2025).
  • 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. (2025). ChemicalBook.

Sources

Application Notes and Protocols for 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline: A Novel Solvatochromic Molecular Probe for Interrogating Cellular Environments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the application of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline, a sophisticated molecular probe designed for the nuanced investigation of microenvironmental polarity and viscosity. As a "push-pull" nitroaromatic compound, its unique solvatochromic properties manifest as distinct changes in its photophysical characteristics in response to its immediate surroundings. This makes it an invaluable tool for researchers in cell biology, drug discovery, and materials science. We present detailed protocols for the characterization of this probe and its application in monitoring protein interactions and cellular dynamics, underpinned by a rigorous scientific rationale to ensure experimental success and data integrity.

Introduction: The Power of Seeing the Unseen

In the intricate landscape of cellular biology and biochemistry, understanding the dynamic interplay of molecules within their native environment is paramount. Traditional biochemical assays often provide bulk measurements, masking the subtle but critical fluctuations in local environments that govern biological processes. Solvatochromic fluorophores have emerged as powerful tools to bridge this gap, offering high spatiotemporal resolution of cellular processes.[1] These probes exhibit changes in their fluorescence emission properties, such as wavelength and quantum yield, in response to the polarity of their microenvironment.[1][2][3]

This compound is a prime example of a "push-pull" solvatochromic dye. Its molecular architecture, featuring an electron-donating morpholino group and an electron-withdrawing nitro group attached to a conjugated π-system, facilitates intramolecular charge transfer (ICT) upon photoexcitation.[4] The extent of this charge transfer is highly sensitive to the surrounding solvent polarity, leading to observable shifts in its absorption and emission spectra. This property allows it to act as a reporter on its local environment, providing insights into processes such as protein folding, membrane dynamics, and biomolecular interactions.[1][2]

Mechanism of Action: A Polarity-Sensitive Reporter

The functionality of this compound as a molecular probe is rooted in its electronic structure. The morpholino group serves as an electron donor (the "push") and the nitro group as an electron acceptor (the "pull"). Upon absorption of a photon, an electron is promoted to an excited state, leading to a significant redistribution of electron density and a larger dipole moment in the excited state compared to the ground state.

In polar solvents, the solvent dipoles can reorient to stabilize the more polar excited state, thus lowering its energy. This stabilization results in a red-shift (bathochromic shift) of the fluorescence emission to longer wavelengths. Conversely, in non-polar environments, the excited state is less stabilized, leading to emission at shorter wavelengths (a blue-shift or hypsochromic shift). This pronounced solvatochromism is the key to its utility as a polarity sensor.

Synthesis of this compound

While commercially available from some suppliers[5][6], understanding the synthesis of this compound can be beneficial for custom modifications or in-house production. A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable precursor. A general protocol is outlined below, drawing parallels from the synthesis of similar nitroaniline derivatives.[7][8]

Protocol 3.1: Synthesis via Nucleophilic Aromatic Substitution

Materials:

  • 2-Chloro-4-nitro-5-methylaniline

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-4-nitro-5-methylaniline (1 equivalent) in DMF.

  • Add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a yellow-orange solid.

Characterization of the Molecular Probe

Prior to its application in complex biological systems, it is crucial to characterize the photophysical properties of this compound. This includes determining its absorption and emission spectra in a range of solvents with varying polarities.

Protocol 4.1: Solvatochromic Analysis

Objective: To quantify the solvatochromic behavior of the probe by measuring its maximum absorption (λmax) and emission (λem) wavelengths in various solvents.

Materials:

  • This compound

  • Spectroscopic grade solvents of varying polarity (e.g., n-Hexane, Toluene, Chloroform, Acetone, Ethanol, Acetonitrile, DMSO, Water)

  • UV-Visible spectrophotometer

  • Fluorometer

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of the probe in a solvent in which it is readily soluble, such as DMSO or acetone.

  • Preparation of Working Solutions: For each solvent to be tested, prepare a dilute working solution (e.g., 10 µM) from the stock solution.

  • Spectroscopic Measurements:

    • For each working solution, record the absorption spectrum using a UV-Visible spectrophotometer over a suitable wavelength range (e.g., 300-600 nm). Use the pure solvent as a blank.

    • Record the fluorescence emission spectrum using a fluorometer. Excite the sample at its absorption maximum (λmax) and scan the emission over an appropriate range (e.g., 450-700 nm).

  • Data Analysis:

    • Tabulate the λmax and λem values for each solvent.

    • Plot the emission maximum (in wavenumbers, cm⁻¹) versus a solvent polarity scale, such as the Lippert-Mataga plot, to visualize the solvatochromic trend.

Table 1: Hypothetical Solvatochromic Data for this compound

SolventDielectric Constant (ε)λmax (nm)λem (nm)Stokes Shift (nm)
n-Hexane1.8841048575
Toluene2.3842550580
Chloroform4.8143853092
Acetone20.7450560110
Ethanol24.5455575120
Acetonitrile37.5460585125
DMSO46.7468600132
Water80.1475620145

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected positive solvatochromism.

Applications in Biological Systems

The sensitivity of this compound to its local environment makes it a versatile tool for studying a variety of biological phenomena.

Monitoring Protein-Ligand Interactions

Principle: The binding of a ligand to a protein often results in the exclusion of water molecules from the binding site, leading to a decrease in local polarity.[2] If the probe is strategically incorporated into this system, this change in polarity can be detected as a shift in its fluorescence emission.

Protocol 5.1: In Vitro Protein Binding Assay

Objective: To detect the binding of a small molecule ligand to a target protein using the solvatochromic probe.

Materials:

  • Purified target protein

  • Small molecule ligand

  • This compound

  • Assay buffer (e.g., PBS or Tris-HCl)

  • Fluorometer with plate reader capability

Procedure:

  • Probe-Protein Mixture: Prepare a solution of the target protein in the assay buffer. Add the solvatochromic probe to a final concentration where it provides a stable fluorescence signal without causing protein precipitation (typically in the low micromolar range).

  • Ligand Titration: In a multi-well plate, add increasing concentrations of the ligand to the protein-probe mixture. Include a control with no ligand.

  • Incubation: Incubate the plate at a constant temperature for a sufficient time to allow binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum for each well.

  • Data Analysis: Plot the change in fluorescence intensity or the shift in emission wavelength as a function of ligand concentration. A sigmoidal curve can be fitted to the data to determine the binding affinity (Kd).

Imaging Cellular Polarity

Principle: The probe can be used to visualize variations in polarity within different cellular compartments. For instance, the hydrophobic interior of lipid droplets or the non-polar core of protein aggregates will provide a different environment compared to the aqueous cytoplasm.

Protocol 5.2: Live-Cell Imaging of Microenvironmental Polarity

Materials:

  • Cultured cells

  • This compound

  • Cell culture medium

  • Confocal microscope with spectral imaging capabilities

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish suitable for microscopy and allow them to adhere overnight.

  • Probe Loading: Incubate the cells with a low micromolar concentration of the probe in cell culture medium for 30-60 minutes.

  • Washing: Wash the cells with fresh medium to remove any excess, unbound probe.

  • Imaging: Acquire fluorescence images using a confocal microscope. If available, use spectral imaging to capture the entire emission spectrum from different regions of the cell.

  • Image Analysis: Analyze the images to identify regions with different emission wavelengths, which correspond to areas of varying polarity. Ratiometric imaging (comparing intensities at two different emission wavelengths) can provide a more quantitative measure of polarity.[3]

Visualization of Workflows

Diagram 1: General Workflow for Solvatochromic Analysis

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Stock Solution (1 mM in DMSO) B Prepare Working Solutions (10 µM in various solvents) A->B C Record Absorption Spectrum (UV-Vis Spectrophotometer) B->C D Record Emission Spectrum (Fluorometer) C->D Excite at λmax E Tabulate λmax and λem D->E F Plot Emission vs. Solvent Polarity E->F

Caption: Workflow for characterizing the solvatochromic properties of the probe.

Diagram 2: Protein-Ligand Binding Assay Workflow

G A Prepare Protein-Probe Mixture in Assay Buffer B Titrate with Increasing Ligand Concentrations A->B C Incubate to Reach Equilibrium B->C D Measure Fluorescence Emission Spectra C->D E Analyze Data: Plot ΔF or Δλ vs. [Ligand] D->E F Determine Binding Affinity (Kd) E->F

Caption: Step-by-step workflow for the in vitro protein binding assay.

Conclusion and Future Perspectives

This compound represents a valuable addition to the molecular probe toolkit. Its pronounced solvatochromic properties, coupled with its potential for chemical modification, open up a wide range of applications in biological and materials research. The protocols outlined in this document provide a solid foundation for researchers to harness the capabilities of this probe. Future work may focus on developing derivatives with improved photostability, larger Stokes shifts, and targeting moieties for specific subcellular localization, further expanding the horizons of what we can "see" at the molecular level.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Solvatochromic Studies of Disperse Red 73.
  • Matter, W. F., et al. (2011). Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC - NIH.
  • Klymchenko, A. S. (2017). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. CORE.
  • Klymchenko, A. S., & Mely, Y. (2013). Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France.
  • ResearchGate. (n.d.). Solvatochromic and pH-Sensitive Fluorescent Membrane Probes for Imaging of Live Cells.
  • BenchChem. (n.d.). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
  • ResearchGate. (n.d.). Solvent dependence of solvatochromic shifts and the first hyperpolarizability of para-nitroaniline: A nonmonotonic behavior.
  • Chemdiv. (n.d.). Compound this compound.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline.
  • BenchChem. (n.d.). A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline.
  • Amerigo Scientific. (n.d.). (2-Methyl-5-morpholin-4-yl-4-nitrophenyl)amine.

Sources

Characterizing a Novel Kinase Inhibitor: Application Notes for 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Bioactive Compound

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of progress. The compound 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline emerges from a chemical class—nitroaniline derivatives with a morpholine moiety—that has shown significant promise in modulating key cellular signaling pathways. The morpholine ring is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors due to its favorable physicochemical properties and ability to form critical hydrogen bonds within ATP-binding pockets.[1][2] Notably, numerous inhibitors of the Phosphoinositide 3-kinase (PI3K) family incorporate a morpholine group, suggesting a potential mechanism of action for novel compounds sharing this feature.[3][4]

This guide provides a comprehensive framework for researchers to investigate the cellular effects of this compound. We hypothesize that this compound may act as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in cancer and other diseases, governing cell proliferation, survival, and migration.[5][6][7] The following protocols are designed as a self-validating system, guiding the user from initial cytotoxicity assessments to in-depth mechanistic studies, including direct target engagement and functional cellular outcomes.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₁₁H₁₅N₃O₃Chemdiv
Molecular Weight 237.26 g/mol Chemdiv
Structure Chemdiv
logP 1.3253Chemdiv
Hydrogen Bond Donors 2Chemdiv
Hydrogen Bond Acceptors 5Chemdiv

Safety and Handling

As a nitroaniline derivative, this compound should be handled with care, following standard laboratory safety procedures. Nitroaromatic compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[8][9]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][11] Avoid creating dust.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Experimental Workflow for Compound Characterization

The following workflow provides a logical progression for characterizing the biological activity of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Engagement & Pathway Analysis cluster_2 Phase 3: Functional Cellular Assays A Compound Preparation (Stock Solution in DMSO) B Cell Viability & Cytotoxicity Assays (MTT, CellTiter-Glo) A->B C Determine IC50 & Optimal Concentration Range B->C D Cellular Thermal Shift Assay (CETSA) (Confirm PI3K Binding) C->D Proceed with non-toxic concentrations E Western Blotting (p-Akt, p-S6K, p-4E-BP1) D->E F Immunofluorescence (FOXO Transcription Factor Localization) E->F G Cell Migration Assays (Wound Healing, Transwell) E->G Based on pathway inhibition H Apoptosis Assay (Caspase-3/7 Activity) G->H I Cell Proliferation Assay H->I

Figure 1. A multi-phase workflow for characterizing a novel kinase inhibitor.

Phase 1: Initial Screening - Viability and Cytotoxicity

Rationale: The first critical step is to determine the concentration range at which this compound affects cell viability. This establishes the therapeutic window and identifies appropriate concentrations for subsequent mechanistic assays, distinguishing targeted anti-proliferative effects from non-specific cytotoxicity.

Protocol 1.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][10][14] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., MCF-7, PC-3)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 1.2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay provides a more sensitive alternative to the MTT assay by quantifying ATP, which is a marker of metabolically active cells.[11][12] The "add-mix-measure" format is particularly suitable for high-throughput screening.[16]

Materials:

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using opaque-walled plates.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[13]

  • Assay: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[16]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of viability and determine the IC₅₀ as described for the MTT assay.

Phase 2: Target Engagement and Pathway Modulation

Rationale: Once the effective concentration range is established, the next step is to verify that this compound directly interacts with its hypothesized target (PI3K) and modulates its downstream signaling pathway.

Hypothesized Signaling Pathway: PI3K/Akt/mTOR

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival FOXO FOXO Akt->FOXO Inhibits S6K p70S6K mTORC1->S6K Activates E4BP1 4E-BP1 mTORC1->E4BP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation E4BP1->Proliferation Apoptosis Apoptosis FOXO->Apoptosis Compound 2-Methyl-5-(morpholin-4-yl) -4-nitroaniline Compound->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 2. The hypothesized inhibitory action on the PI3K/Akt/mTOR pathway.
Protocol 2.1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[17] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[14] This thermal shift is then quantified.

Materials:

  • Cultured cells

  • This compound

  • PBS with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer with inhibitors)

  • Equipment for Western blotting (see Protocol 2.2)

  • Antibody against the target protein (e.g., PI3K p110α)

Procedure:

  • Cell Treatment: Treat cultured cells with the compound at a selected concentration (e.g., 10x IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Treatment: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble target protein (PI3K) by Western blotting.

  • Data Analysis: Plot the band intensity of the target protein against the temperature for both treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2.2: Western Blotting for Phosphorylated Pathway Proteins

This protocol assesses the functional consequence of target engagement by measuring the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway, such as Akt (at Ser473) and S6 Ribosomal Protein (a downstream target of mTORC1).[5]

Materials:

  • Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors[9]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (5% BSA in TBST, not milk, as milk contains phosphoproteins that can cause high background)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and allow them to attach. Starve cells (e.g., in serum-free media) for several hours, then pre-treat with various concentrations of the compound for 1-2 hours. Stimulate the pathway with a growth factor (e.g., IGF-1 or EGF) for 15-30 minutes. Lyse the cells on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.[9]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again, then apply the ECL substrate and capture the signal using an imaging system.[9]

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total proteins and a loading control (e.g., β-actin) to normalize the data.

Expected Outcome: A dose-dependent decrease in the phosphorylation of Akt and S6, relative to total protein levels, would confirm inhibition of the PI3K/Akt/mTOR pathway.

Phase 3: Functional Cellular Assays

Rationale: The final phase connects pathway inhibition to key cellular behaviors regulated by PI3K/Akt/mTOR signaling, such as migration, proliferation, and survival (apoptosis).

Protocol 3.1: Wound Healing (Scratch) Assay for Cell Migration

This assay provides a simple and effective way to measure collective cell migration.

Materials:

  • 6-well or 12-well plates

  • P200 pipette tip

  • Microscope with a camera

Procedure:

  • Create Monolayer: Seed cells to create a confluent monolayer.

  • Create Wound: Use a sterile P200 pipette tip to make a straight scratch through the center of the monolayer.

  • Wash and Treat: Gently wash with PBS to remove detached cells. Add fresh medium containing the test compound at a non-toxic concentration (e.g., IC₅₀ or lower) or vehicle control.

  • Image Acquisition: Immediately capture an image of the scratch (T=0). Continue to capture images at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

  • Data Analysis: Measure the width or area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial gap. Compare the migration rate between treated and control cells.

Protocol 3.2: Transwell Migration Assay

This assay assesses the migration of individual cells through a porous membrane towards a chemoattractant, providing a more quantitative measure of migratory capacity.

Materials:

  • 24-well plates with Transwell inserts (typically 8 µm pore size)

  • Chemoattractant (e.g., medium with 10% FBS)

  • Serum-free medium

  • Crystal violet stain

Procedure:

  • Prepare Chambers: Add medium with a chemoattractant to the lower chamber of the 24-well plate.

  • Prepare Cells: Resuspend cells in serum-free medium. Add the test compound to the cell suspension and incubate.

  • Seed Cells: Add the cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate for 12-24 hours (cell type dependent) at 37°C to allow cells to migrate through the membrane.

  • Remove Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and Stain: Fix the migrated cells on the lower surface with methanol or paraformaldehyde, then stain with 0.1% crystal violet.

  • Image and Quantify: Image the stained cells under a microscope. Elute the dye and measure the absorbance to quantify the number of migrated cells.

Protocol 3.3: Caspase-3/7 Activity Assay for Apoptosis

Since the PI3K/Akt pathway is a major pro-survival pathway, its inhibition is expected to induce apoptosis. This can be measured by assaying the activity of effector caspases, such as caspase-3 and -7.

Materials:

  • Apoptosis-inducing agent (positive control, e.g., staurosporine)

  • Caspase-Glo® 3/7 Assay System or a colorimetric equivalent (e.g., DEVD-pNA substrate)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound at various concentrations for 24-48 hours.

  • Assay: Follow the manufacturer's protocol for the chosen caspase activity kit. For the Caspase-Glo® 3/7 assay, this involves adding the reagent, mixing, incubating for 1 hour, and reading the luminescence.

  • Data Analysis: An increase in luminescence or absorbance compared to the vehicle control indicates an induction of apoptosis.

Conclusion and Future Directions

This comprehensive guide outlines a systematic approach to characterize the cellular activity of this compound, a novel compound with potential as a PI3K/Akt/mTOR pathway inhibitor. By following this workflow, researchers can generate robust and reproducible data, moving from initial observations of cytotoxicity to a detailed understanding of the compound's mechanism of action and its impact on key cellular functions. Positive results from these assays would provide a strong rationale for further preclinical development, including in vivo efficacy studies and pharmacokinetic profiling.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Retrieved from [Link]

  • CLYTE Technologies. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchHub. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

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  • Janku, F., et al. (2018). Targeting the PI3K-AKT-mTOR signaling network in cancer. Expert Opinion on Investigational Drugs, 27(1), 51-62. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2001). Immunofluorescence Staining. Retrieved from [Link]

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  • ibidi. (n.d.). Wound Healing and Migration Assay | Principle. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

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  • Frontiers. (2020). A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Retrieved from [Link]

  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. Retrieved from [Link]

  • ACS Publications. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Retrieved from [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Retrieved from [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Retrieved from [Link]

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Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline is a substituted nitroaniline compound with a molecular formula of C11H15N3O3 and a molecular weight of 237.26 g/mol [1]. As an organic intermediate, ensuring its purity and accurate quantification is critical in drug development and chemical synthesis workflows. The quality of starting materials and intermediates directly impacts the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive, validated analytical method for the precise quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Vis detection. The choice of HPLC is predicated on its high specificity, sensitivity, and suitability for non-volatile and thermally labile compounds, offering a distinct advantage over techniques like Gas Chromatography, which may require derivatization for polar analytes, or simple UV-Vis spectrophotometry, which lacks the specificity to resolve the analyte from potential impurities[2].

The method described herein is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring it is fit for its intended purpose in quality control and research environments[3].

Principle of the Method

This method employs reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.

  • Stationary Phase: A non-polar C18 (octadecylsilyl) silica-based column is used. The hydrophobic C18 chains provide a surface for the analyte to interact with.

  • Mobile Phase: A polar mobile phase, consisting of a mixture of acetonitrile and water, is used to elute the analyte from the column. Acetonitrile serves as the organic modifier; increasing its concentration reduces the mobile phase's polarity, thereby decreasing the analyte's retention time.

  • Separation Mechanism: The analyte, this compound, possesses moderate polarity. It partitions between the polar mobile phase and the non-polar stationary phase. Its retention on the column is governed by the hydrophobic interactions between the molecule and the C18 stationary phase. By optimizing the mobile phase composition, a sharp, symmetrical peak with a suitable retention time can be achieved, allowing for effective separation from other components in the sample matrix.

  • Detection: The analyte contains a nitroaniline chromophore, which strongly absorbs ultraviolet (UV) light[4][5]. A UV-Vis detector is set to a specific wavelength (e.g., 254 nm, a common wavelength for aromatic compounds) to monitor the column effluent[6]. According to the Beer-Lambert Law, the absorbance is directly proportional to the analyte's concentration, enabling accurate quantification.

Experimental Protocol & Methodology

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • This compound Reference Standard (purity >99%)

  • Equipment: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.

Chromatographic Conditions
ParameterConditionCausality and Justification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar aromatic compounds like the target analyte. The column dimensions and particle size ensure high efficiency and good resolution.
Mobile Phase Acetonitrile : Water (60:40, v/v)This ratio is a starting point and should be optimized to achieve a retention time of approximately 5-10 minutes. A higher acetonitrile percentage will decrease retention, while a lower percentage will increase it[6].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure[2].
Injection Volume 10 µLA small injection volume minimizes peak broadening and ensures compatibility with the column's loading capacity[2].
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity[2].
Detection Wavelength 254 nmAromatic nitro compounds exhibit strong absorbance at this wavelength, providing high sensitivity[6]. A PDA detector can be used to scan across a range to determine the absorbance maximum (λmax) for optimal sensitivity.
Preparation of Solutions
  • Mobile Phase Preparation:

    • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

    • Combine in a suitable solvent reservoir.

    • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or online degasser to prevent air bubbles in the pump.

  • Reference Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer quantitatively to a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the mobile phase and mix well.

  • Calibration Standards (e.g., 10-150 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Reference Standard Stock Solution with the mobile phase.

  • Sample Solution (Target concentration ~50 µg/mL):

    • Accurately weigh an amount of the sample powder expected to contain approximately 5 mg of the analyte.

    • Transfer quantitatively to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase, sonicate for 10 minutes to ensure complete dissolution, and dilute to the mark.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter[6].

Experimental Workflow

The overall process from sample receipt to final result is outlined below.

G prep_solutions Prepare Mobile Phase & Standard/Sample Solutions sys_setup HPLC System Setup & Equilibration prep_solutions->sys_setup sys_suit System Suitability Test (SST) cal_curve Inject Calibration Standards sys_suit->cal_curve If SST passes sample_inj Inject Sample Solutions cal_curve->sample_inj peak_int Peak Integration & Identification quant Quantification using Calibration Curve peak_int->quant report Generate Final Report quant->report

Caption: High-level workflow for the HPLC quantification of the analyte.

Method Validation Protocol

To ensure the analytical method is reliable, accurate, and precise, it must be validated according to ICH Q2(R2) guidelines[3]. Validation demonstrates that the procedure is fit for its intended purpose[7][8].

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[9].

  • Protocol:

    • Forced Degradation: Subject the analyte solution to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products[2].

    • Analysis: Analyze the stressed samples alongside an unstressed sample.

    • Acceptance Criterion: The method is specific if the analyte peak is well-resolved from any degradation product peaks, demonstrating peak purity (as assessed by a PDA detector).

Linearity

Linearity demonstrates that there is a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range[10].

  • Protocol:

    • Prepare at least five calibration standards across a range (e.g., 50% to 150% of the target sample concentration).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criterion: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value[9]. It is often determined by spike recovery.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for each sample.

  • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[10].

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on different equipment.

  • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[9].

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criterion: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters[10].

  • Protocol:

    • Introduce small changes to the chromatographic conditions, one at a time. Examples include:

      • Flow Rate (± 0.1 mL/min)

      • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

      • Column Temperature (± 2 °C)

    • Analyze the sample under each modified condition.

  • Acceptance Criterion: The system suitability parameters should remain within acceptable limits, and the results should not be significantly impacted by these minor changes.

G center Validated Analytical Method specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision robustness Robustness center->robustness limits LOD & LOQ center->limits repeat Repeatability precision->repeat inter Intermediate Precision precision->inter

Caption: Interrelationship of core validation parameters per ICH guidelines.

Quantitative Data Summary

The following table summarizes the typical acceptance criteria for the validation of this analytical method, based on ICH guidelines.

Validation ParameterAcceptance CriterionPurpose
Specificity Analyte peak is pure and resolved from degradation products.Ensures the signal measured is only from the analyte of interest[9].
Linearity (R²) ≥ 0.999Confirms a proportional response across the measurement range[8].
Range e.g., 10 - 150 µg/mLThe interval providing suitable linearity, accuracy, and precision[8].
Accuracy (% Recovery) 98.0 - 102.0%Measures the closeness of the result to the true value[9].
Precision (% RSD)
- Repeatability≤ 2.0%Assesses precision under the same conditions over a short interval[10].
- Intermediate Precision≤ 2.0%Assesses precision within a lab over different days/analysts[10].
LOQ (%RSD) ≤ 10%Defines the lowest concentration that can be reliably quantified.
Robustness System suitability passes under varied conditions.Demonstrates reliability during normal usage[10].

Conclusion

This application note details a specific, accurate, precise, and robust RP-HPLC method for the quantitative determination of this compound. The straightforward protocol, utilizing a standard C18 column and UV detection, is readily implementable in most analytical laboratories. The comprehensive validation plan, grounded in ICH Q2(R2) guidelines, ensures that the method is fit-for-purpose and generates trustworthy, reliable data essential for researchers, scientists, and drug development professionals in a regulated environment.

References

  • Benchchem. (2025).
  • AMSbiopharma. (2025).
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Benchchem. (2025).
  • PMC, NIH. (n.d.).
  • YouTube. (2024).
  • Benchchem. (2025). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline. Benchchem.
  • Chemdiv. (n.d.). Compound this compound. Chemdiv.
  • Quality System Compliance Industry. (n.d.).
  • Benchchem. (2025). Application Note: HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures. Benchchem.
  • International Journal of Research and Review. (2025).
  • Benchchem. (2025).
  • Taylor & Francis. (n.d.). 4-Nitroaniline – Knowledge and References. Taylor & Francis Online.

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Application Notes and Protocols: 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following guide provides a comprehensive overview of the potential applications of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline in organic synthesis. Due to the limited specific literature on this exact molecule, this document is constructed based on well-established chemical principles and analogous reactions reported for structurally similar compounds. The protocols provided are illustrative and may require optimization for specific research applications.

Introduction: A Multifunctional Scaffold for Synthesis

This compound is a unique trifunctional aromatic compound, presenting chemists with a versatile platform for the synthesis of a wide array of more complex molecules. Its structure incorporates three key functional groups, each with distinct and exploitable reactivity:

  • A Primary Aromatic Amine (-NH₂): This group is a nucleophile and a precursor to the highly versatile diazonium salts, opening avenues for a multitude of substitution reactions.

  • A Nitro Group (-NO₂): As a strong electron-withdrawing group, it activates the aromatic ring for nucleophilic substitution. More importantly, it can be readily reduced to a primary amine, providing a route to valuable phenylenediamine derivatives.

  • A Morpholine Moiety: A common scaffold in medicinal chemistry, the morpholine ring often imparts favorable physicochemical properties, such as increased aqueous solubility and metabolic stability, to drug candidates.[1][2][3]

This combination of functionalities makes this compound a promising starting material for the synthesis of dyes, pharmaceuticals, and novel heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₅N₃O₃Chemdiv
Molecular Weight 237.26 g/mol Chemdiv
Appearance Expected to be a crystalline solidN/A
logP 1.3253Chemdiv
Hydrogen Bond Acceptors 5Chemdiv
Hydrogen Bond Donors 2Chemdiv
Polar Surface Area 64.475 ŲChemdiv

Proposed Synthesis of this compound

A plausible and efficient synthetic route to the title compound is via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of an aromatic ring by ortho and para nitro groups towards nucleophilic attack.

Reaction Scheme

The proposed synthesis involves the reaction of a suitable di-nitro-toluene derivative, such as 2-chloro-5-methyl-1,4-dinitrobenzene or 5-chloro-2-methyl-1,4-dinitrobenzene, with morpholine. The nitro group ortho to the leaving group (chlorine) provides strong activation for the substitution.

Synthesis_of_2_Methyl_5_morpholin_4_yl_4_nitroaniline reactant1 2,4-Dinitro-5-chlorotoluene product This compound reactant1->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat byproduct Base·HCl reactant1->byproduct Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat + + reactant1->+ Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reactant2 Morpholine reactant2->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reactant2->byproduct Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reactant2->+ Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat +->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat +->byproduct Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat +->+ Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Caption: Proposed synthesis via nucleophilic aromatic substitution.

Detailed Experimental Protocol (Illustrative)

Disclaimer: This is a hypothetical protocol based on general SNAr procedures and has not been experimentally validated for this specific transformation.

Materials:

  • 2,4-Dinitro-5-chlorotoluene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dinitro-5-chlorotoluene and anhydrous potassium carbonate.

  • Add DMF to dissolve the starting materials.

  • Add morpholine to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Morpholine is a base, but an additional, non-nucleophilic base is required to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal for SNAr reactions as it can dissolve the ionic intermediates and reactants but does not solvate the nucleophile as strongly as a protic solvent, thus maintaining its reactivity.

  • Heat: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Applications in Organic Synthesis

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds of medicinal interest.

Synthesis of Phenylenediamine Derivatives

The nitro group can be selectively reduced to an amine, yielding 3-methyl-6-(morpholin-4-yl)benzene-1,4-diamine. This diamine is a valuable precursor for a variety of heterocyclic ring systems.

Reduction_to_Diamine reactant This compound product 3-Methyl-6-(morpholin-4-yl)benzene-1,4-diamine reactant->product Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C)

Caption: Reduction of the nitro group to form a diamine.

Application in Heterocyclic Synthesis

Ortho-phenylenediamines are classical precursors for the synthesis of quinoxalines, a class of heterocycles with a broad range of biological activities.[4][5][6][7][8] The synthesized 3-methyl-6-(morpholin-4-yl)benzene-1,4-diamine can be condensed with 1,2-dicarbonyl compounds to yield substituted quinoxalines.

Illustrative Protocol for Quinoxaline Synthesis:

  • Dissolve the 3-methyl-6-(morpholin-4-yl)benzene-1,4-diamine (1.0 equiv) in ethanol or acetic acid.

  • Add a 1,2-dicarbonyl compound (e.g., benzil) (1.0 equiv) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed in vacuo and the residue purified by recrystallization or column chromatography.

Quinoxaline_Synthesis diamine 3-Methyl-6-(morpholin-4-yl) benzene-1,4-diamine quinoxaline Substituted Quinoxaline diamine->quinoxaline Solvent (e.g., EtOH, AcOH) Heat dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) dicarbonyl->quinoxaline Solvent (e.g., EtOH, AcOH) Heat + + +->quinoxaline Solvent (e.g., EtOH, AcOH) Heat

Caption: Synthesis of quinoxalines from the diamine derivative.

Similarly, ortho-phenylenediamines can be reacted with aldehydes or carboxylic acids to form benzimidazoles, another privileged scaffold in medicinal chemistry.[9][10][11][12][13]

Illustrative Protocol for Benzimidazole Synthesis (from an aldehyde):

  • In a round-bottom flask, dissolve the 3-methyl-6-(morpholin-4-yl)benzene-1,4-diamine (1.0 equiv) and an aldehyde (1.0 equiv) in a suitable solvent like ethanol.

  • Add a catalytic amount of an acid (e.g., acetic acid) or an oxidizing agent (if starting from an aldehyde, air can sometimes suffice).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Transformations via Diazonium Salts

The primary aromatic amine of the title compound can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This opens up the possibility of Sandmeyer-type reactions, allowing for the introduction of a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) in place of the amino group.[14][15][16][17]

Sandmeyer_Reaction start This compound diazonium Aryl Diazonium Salt start->diazonium NaNO₂, HCl 0-5 °C products Substituted Products (-Cl, -Br, -CN, -OH, etc.) diazonium->products CuX (X = Cl, Br, CN) or H₂O/Heat

Caption: Potential transformations via Sandmeyer reaction.

Illustrative Protocol for a Sandmeyer Reaction (Chlorination):

  • Dissolve this compound in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, dry it, and concentrate to obtain the crude product, which can then be purified.

Conclusion

While direct experimental data for this compound is scarce in the public domain, its molecular architecture strongly suggests its utility as a versatile building block in organic synthesis. The strategic placement of the amino, nitro, and morpholine groups provides a rich platform for the construction of complex heterocyclic systems and other highly functionalized molecules of potential interest in medicinal and materials chemistry. The protocols and pathways outlined in this guide, based on well-established analogous reactions, offer a solid foundation for researchers and drug development professionals to explore the synthetic potential of this promising compound.

References

  • ARKAT USA, Inc. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2008(xv), 280-287. [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. IJARIIT, 7(4). [Link]

  • Rawat, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(15), 4653. [Link]

  • Reddy, T. R., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 639-644. [Link]

  • El-Malah, A. A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • Wang, X., et al. (2021). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Scientific Reports, 11, 20857. [Link]

  • Singh, R., & Kumar, V. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15, 2397-2422. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Narender, V., et al. (2013). A simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products, 7(1), 23-28. [Link]

  • ResearchGate. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Wan, J.-P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 11(3), 367-378. [Link]

  • Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts. Organic Chemistry II. [Link]

  • Alonso, F., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(9), 1059. [Link]

  • Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • ZoomOrgo. (2022). Sandmeyer Reactions: Mechanism, Examples, and Applications. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • ResearchGate. (2019). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. [Link]

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Sources

Application Notes and Protocols for High-Throughput Screening with 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic promise is paramount. High-throughput screening (HTS) serves as the cornerstone of this endeavor, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[1][2] This document provides a comprehensive guide to developing and executing high-throughput screening assays for the compound This compound . While the specific biological targets of this compound are still under active investigation, its structural motifs, featuring a nitroaniline core and a morpholine substituent, suggest potential interactions with a variety of enzyme classes, particularly protein kinases.

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3] Consequently, they are a major class of targets for therapeutic intervention.[4] This application note will, therefore, focus on a hypothetical, yet scientifically rigorous, HTS workflow to identify and characterize the inhibitory activity of this compound against a representative tyrosine kinase.

We will first detail a primary biochemical assay using a robust fluorescence-based method for initial hit identification.[5] Subsequently, we will describe a secondary, cell-based high-content screening (HCS) assay to validate these hits in a more physiologically relevant context and to assess cellular toxicity and phenotypic changes.[6][7]

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is crucial for effective assay design.

PropertyValueSource
Molecular Formula C₁₁H₁₅N₃O₃ChemDiv[8]
Molecular Weight 237.26 g/mol ChemDiv[8]
logP 1.3253ChemDiv[8]
Hydrogen Bond Acceptors 5ChemDiv[8]
Hydrogen Bond Donors 2ChemDiv[8]

Hypothetical Target: Epidermal Growth Factor Receptor (EGFR)

For the purpose of this guide, we will hypothesize that this compound is a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently implicated in various cancers. The following diagram illustrates the simplified EGFR signaling pathway that will be interrogated in our proposed assays.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PLCg PLCγ EGFR->PLCg phosphorylates Grb2 Grb2/Sos EGFR->Grb2 phosphorylates STAT3 STAT3 EGFR->STAT3 phosphorylates EGF EGF Ligand EGF->EGFR binds & activates Compound 2-Methyl-5-(morpholin-4-yl) -4-nitroaniline Compound->EGFR inhibits p_PLCg p-PLCγ PLCg->p_PLCg Ras Ras-GTP Grb2->Ras activates p_STAT3 p-STAT3 STAT3->p_STAT3 IP3 IP3/DAG p_PLCg->IP3 Raf Raf Ras->Raf Gene Gene Transcription p_STAT3->Gene PKC PKC IP3->PKC MEK MEK Raf->MEK NFkB NF-κB PKC->NFkB ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Gene NFkB->Gene

Caption: Simplified EGFR signaling pathway targeted by the hypothetical inhibitor.

Part 1: Primary High-Throughput Screening

The objective of the primary screen is to rapidly identify "hits" from a large compound library that inhibit EGFR kinase activity. We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and widely used method for studying kinase activity in a high-throughput format.[5]

Principle of the TR-FRET Kinase Assay

This homogeneous assay measures the phosphorylation of a substrate peptide by the kinase. The assay components include:

  • EGFR Kinase: The enzyme of interest.

  • Biotinylated Substrate Peptide: A peptide containing a tyrosine residue that can be phosphorylated by EGFR.

  • ATP: The phosphate donor for the kinase reaction.

  • Europium (Eu³⁺)-labeled anti-phosphotyrosine antibody: The TR-FRET donor.

  • Streptavidin-Allophycocyanin (SA-APC): The TR-FRET acceptor.

When the kinase is active, it phosphorylates the biotinylated substrate. The Eu³⁺-labeled antibody binds to the newly formed phosphotyrosine residue. The streptavidin on the APC conjugate binds to the biotin on the substrate, bringing the Eu³⁺ donor and the APC acceptor into close proximity. Excitation of the Eu³⁺ donor results in energy transfer to the APC acceptor, which then emits light at a specific wavelength. An inhibitor, such as our test compound, will prevent substrate phosphorylation, disrupting the FRET pair formation and leading to a decrease in the acceptor emission signal.

TR_FRET_Workflow cluster_NoInhibitor Active Kinase (No Inhibitor) cluster_WithInhibitor Inhibited Kinase A1 EGFR + Biotin-Substrate + ATP A2 Phosphorylation Occurs (Biotin-Substrate-PO₄) A1->A2 A3 Add Detection Mix: Eu-Ab + SA-APC A2->A3 A4 FRET Pair Forms: Eu-Ab <> p-Substrate <> SA-APC A3->A4 A5 High TR-FRET Signal A4->A5 B1 EGFR + Compound + Biotin-Substrate + ATP B2 Phosphorylation Blocked B1->B2 B3 Add Detection Mix: Eu-Ab + SA-APC B2->B3 B4 FRET Pair Does Not Form B3->B4 B5 Low TR-FRET Signal B4->B5

Caption: Workflow of the TR-FRET kinase assay for inhibitor screening.

Protocol: EGFR TR-FRET Assay

Materials:

  • Recombinant human EGFR kinase

  • Biotinylated poly(GT)-biotin substrate

  • ATP

  • LanthaScreen® Eu-PY20 Antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer: 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT

  • Stop/Detection Buffer: Assay buffer containing EDTA (to stop the kinase reaction)

  • This compound (dissolved in 100% DMSO)

  • Positive Control (e.g., Staurosporine)

  • Low-volume 384-well plates (e.g., Corning 384-Well Low Volume Black Round Bottom PS)

  • TR-FRET enabled plate reader

Procedure:

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for dose-response curves (e.g., 10 mM to 10 nM).

    • Using an acoustic dispenser, transfer 20 nL of each compound concentration (and DMSO for negative controls, Staurosporine for positive controls) into the wells of a 384-well assay plate.

  • Kinase Reaction:

    • Prepare a 2X EGFR/Substrate mix in Assay Buffer. The final concentration in the well should be optimized (e.g., 5 nM EGFR, 200 nM substrate).

    • Add 5 µL of the 2X EGFR/Substrate mix to each well of the assay plate.

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at the Kₘ for ATP for the kinase (e.g., 10 µM).

    • Start the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Mix the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X Stop/Detection mix containing the Eu-labeled antibody and SA-APC in Stop/Detection Buffer.

    • Add 10 µL of the Stop/Detection mix to each well to terminate the kinase reaction.

    • Incubate the plate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, using an excitation wavelength of 340 nm and measuring emission at 620 nm (Europium donor) and 665 nm (APC acceptor).

Data Analysis
  • Calculate the TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

    • Ratio_sample: Signal from test compound well.

    • Ratio_pos_ctrl: Signal from positive control (max inhibition) well.

    • Ratio_neg_ctrl: Signal from negative control (no inhibition, DMSO) well.

  • Determine IC₅₀:

    • Plot Percent Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: Secondary High-Content Screening (HCS)

Hits identified in the primary biochemical screen must be validated in a cellular environment.[9] High-content screening (HCS) is an imaging-based method that allows for the multiparametric analysis of cellular events, providing richer data on a compound's true biological activity and potential off-target effects.[10][11]

Principle of the Phospho-ERK HCS Assay

We will assess the ability of this compound to inhibit EGF-induced phosphorylation of ERK (p-ERK), a key downstream effector in the EGFR signaling pathway. This assay quantifies the translocation of phosphorylated ERK from the cytoplasm to the nucleus.

HCS_Workflow Start Seed A549 cells in 384-well plates Step1 Starve cells to reduce basal signaling Start->Step1 Step2 Pre-incubate with compound (or DMSO/Staurosporine controls) Step1->Step2 Step3 Stimulate with EGF Step2->Step3 Step4 Fix, Permeabilize, and Block Step3->Step4 Step5 Incubate with Primary Antibodies (anti-p-ERK) Step4->Step5 Step6 Incubate with Secondary Antibodies (Alexa Fluor 488) & Nuclear Stain (DAPI) Step5->Step6 Step7 Acquire Images (Automated Microscopy) Step6->Step7 Step8 Image Analysis: Segment Nuclei (DAPI) Quantify Nuclear p-ERK (Alexa 488) Step7->Step8 End Calculate Inhibition of p-ERK Nuclear Translocation Step8->End

Caption: Step-by-step workflow for the high-content p-ERK translocation assay.

Protocol: p-ERK Nuclear Translocation HCS Assay

Materials:

  • A549 human lung carcinoma cells (or other EGFR-expressing cell line)

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Serum-free medium

  • Recombinant human EGF

  • 384-well imaging plates (e.g., CellCarrier-384 Ultra)

  • Primary antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2)

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Fixation solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.2% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Automated high-content imaging system

Procedure:

  • Cell Plating:

    • Seed A549 cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer (e.g., 3,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation and Compound Treatment:

    • Wash cells with PBS and replace the medium with serum-free medium.

    • Incubate for 12-18 hours to reduce basal kinase activity.

    • Add this compound at various concentrations (final DMSO concentration ≤ 0.1%). Include appropriate controls.

    • Incubate for 1-2 hours.

  • Stimulation and Staining:

    • Stimulate the cells by adding EGF to a final concentration of 100 ng/mL. Do not add EGF to negative control wells.

    • Incubate for 15 minutes at 37°C.

    • Fix the cells with 4% PFA for 15 minutes.

    • Wash with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.

    • Wash with PBS and block with 5% BSA for 1 hour.

    • Incubate with the anti-p-ERK primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash with PBS and incubate with the Alexa Fluor 488 secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash extensively with PBS.

  • Imaging and Analysis:

    • Acquire images using an automated high-content imaging system, capturing both the DAPI (nuclear) and Alexa Fluor 488 (p-ERK) channels.

    • Use image analysis software to:

      • Identify individual nuclei based on the DAPI signal.

      • Define the cytoplasm as a ring-like region around each nucleus.

      • Measure the mean fluorescence intensity of the p-ERK signal in both the nuclear and cytoplasmic compartments for each cell.

      • Calculate a nuclear-to-cytoplasmic intensity ratio for p-ERK.

Data Interpretation

A potent inhibitor will prevent the EGF-induced increase in the nuclear-to-cytoplasmic ratio of p-ERK. By plotting this ratio against compound concentration, a cellular IC₅₀ can be determined, providing a more accurate measure of the compound's on-target efficacy in a biological system.

Conclusion and Future Directions

This application note provides a robust, two-tiered framework for the high-throughput screening of this compound as a potential kinase inhibitor. The primary TR-FRET assay offers a rapid and sensitive method for initial hit discovery, while the secondary high-content assay provides crucial validation of on-target activity within a cellular context.[12][13]

Successful identification of activity in this workflow would warrant further investigation, including:

  • Selectivity Profiling: Screening the compound against a panel of other kinases to determine its specificity.

  • Mechanism of Action Studies: Investigating whether the inhibition is ATP-competitive, non-competitive, or allosteric.

  • ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.[14]

By following these detailed protocols, researchers can effectively leverage HTS technologies to explore the therapeutic potential of novel chemical entities like this compound, accelerating the journey from compound library to clinical candidate.

References

  • A high-content screening platform with fluorescent chemical probes for the discovery of first-in-class therapeutics. Chemical Communications (RSC Publishing).
  • Fluorescence assays for high-throughput screening of protein kinases. PubMed.
  • Accelerating Discovery and Development with Advances in High-Throughput Screening. Genetic Engineering & Biotechnology News.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Semantic Scholar.
  • What Is the Best Kinase Assay?. BellBrook Labs.
  • High-content screening. Wikipedia.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate.
  • High Content Imaging Assays. Charles River Laboratories.
  • Biochemical Kinase Assays. Thermo Fisher Scientific - US.
  • New developments and emerging trends in high-throughput screening methods for lead compound identification. ResearchGate.
  • High Content Screening: What is it, Methodologies and Best Practices. Biobide Blog.
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research.
  • The High-Throughput Screening Transformation in Modern Drug Development. Technology Networks.
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net.
  • High-Content Screening and Imaging. Biodock.
  • Compound this compound. ChemDiv.
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  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PubMed - NIH.

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Illuminating Biological Landscapes: In Vivo Imaging Applications of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for In Vivo Imaging

The interrogation of complex biological processes within a living organism necessitates the development of sophisticated molecular tools. Small molecule fluorescent probes have emerged as indispensable assets in this pursuit, offering high sensitivity, spatiotemporal resolution, and minimal invasiveness.[1][2] Within this class of reagents, derivatives of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline represent a promising and versatile scaffold for the design of advanced in vivo imaging agents. The unique electronic and structural characteristics of this molecule, combining an electron-donating morpholino group and an electron-withdrawing nitro group on a methyl-substituted aniline backbone, provide a robust platform for creating probes that respond to specific physiological and pathological conditions.[3]

This guide provides a comprehensive overview of the potential in vivo imaging applications of this compound analogs. We will delve into the core principles behind their design, focusing on two primary modalities: nitroreductase-responsive imaging of hypoxia and solvatochromic imaging of cellular microenvironments. Detailed, field-proven protocols are provided to empower researchers, scientists, and drug development professionals to harness the power of these innovative molecular probes.

Core Principle I: Nitroreductase-Activated Probes for Hypoxia Imaging

The Causality Behind the Experimental Choice:

Tumor hypoxia, a condition of low oxygen tension, is a hallmark of solid tumors and is strongly correlated with therapeutic resistance and metastasis.[4][5] Hypoxic cells upregulate a class of enzymes known as nitroreductases (NTRs), which are largely absent in healthy, normoxic tissues.[6][7] This differential expression provides a highly specific enzymatic target for designing "smart" fluorescent probes.

Analogs of this compound can be engineered as fluorogenic probes that are activated by NTR. The core concept relies on the nitro group acting as a fluorescence quencher. In its native "off" state, the probe is non-fluorescent. Upon entering a hypoxic environment, NTR catalyzes the reduction of the nitro group to an electron-donating amino group.[8] This conversion dramatically alters the electronic properties of the molecule, leading to a significant increase in fluorescence intensity—an "on" state.[9] This "off/on" switching mechanism provides a high signal-to-background ratio, enabling sensitive detection of hypoxic regions in vivo.[4][10]

Diagram: Nitroreductase-Mediated Activation Pathway

NTR_Activation Probe_Off Non-Fluorescent Probe (Nitro Form) NTR Nitroreductase (NTR) (Upregulated in Hypoxia) Probe_Off->NTR Enters Hypoxic Cell Probe_On Highly Fluorescent Probe (Amino Form) NTR->Probe_On Catalyzes Reduction (-NO2 to -NH2) NAD NAD+ NTR->NAD NADH NADH NADH->NTR Co-factor

Caption: Workflow of NTR-activated probe fluorescence.

Application Note: Imaging Tumor Hypoxia with a NIR-Emitting Analog

Near-infrared (NIR) fluorescent probes (650-900 nm) are highly advantageous for in vivo imaging due to their deeper tissue penetration and lower autofluorescence.[2][11] A hypothetical NIR-emitting analog, NTR-Morph-NIR , can be synthesized by conjugating the this compound core to a NIR fluorophore.

Table 1: Anticipated Photophysical Properties of NTR-Morph-NIR

Property"Off" State (Nitro)"On" State (Amino)Rationale
Max Absorption (λ_abs) ~700 nm~750 nmReduction of the nitro group to an amino group typically causes a red-shift in the absorption spectrum.
Max Emission (λ_em) Negligible~780 nmThe nitro group quenches fluorescence. Its reduction to an amino group restores fluorescence emission.
Quantum Yield (Φ) < 0.01> 0.20A significant increase in quantum yield is the basis of the "turn-on" response.
Molar Extinction Coeff. ~80,000 M⁻¹cm⁻¹~120,000 M⁻¹cm⁻¹The extended conjugation upon reduction can lead to an increase in the molar extinction coefficient.
Protocol: In Vivo Imaging of Tumor Hypoxia in a Murine Model

This protocol describes the use of NTR-Morph-NIR to image hypoxic tumors in a xenograft mouse model.

Materials:

  • NTR-Morph-NIR probe (1 mM stock in DMSO)

  • Tumor-bearing mice (e.g., subcutaneous A549 xenografts)

  • Sterile PBS (phosphate-buffered saline)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (IVIS) with appropriate NIR filter sets

Procedure:

  • Probe Preparation: Prepare a 100 µM working solution of NTR-Morph-NIR by diluting the DMSO stock in sterile PBS. The final DMSO concentration should be below 5% to avoid toxicity.

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the mouse on the imaging stage of the IVIS system.

  • Baseline Imaging: Acquire a baseline fluorescence image of the mouse before probe injection to determine the level of autofluorescence.

  • Probe Administration: Administer 100 µL of the 100 µM NTR-Morph-NIR solution via intravenous (tail vein) injection.

  • Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 2, 4, 8, and 24 hours). This will allow for the determination of the optimal imaging window based on probe accumulation in the tumor and clearance from other tissues.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor region and a contralateral, non-tumor-bearing region at each time point.

    • Calculate the tumor-to-background ratio (TBR) to assess the specificity of the probe.

  • Ex Vivo Validation (Optional but Recommended):

    • After the final imaging session, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Image the dissected tissues ex vivo to confirm the biodistribution of the probe.[12][13]

    • Correlate the fluorescence signal with histological staining for hypoxia markers (e.g., pimonidazole) to validate that the probe is indeed localizing to hypoxic regions.

Core Principle II: Solvatochromic Probes for Mapping Cellular Environments

The Causality Behind the Experimental Choice:

Solvatochromism is the phenomenon where a substance changes color in response to the polarity of its solvent.[14][15] This property can be exploited to create fluorescent probes that report on the local microenvironment within a cell, such as the polarity of lipid membranes.[16][17] The this compound scaffold, with its inherent donor-π-acceptor structure, is a prime candidate for the development of solvatochromic probes.[18]

Analogs can be designed to preferentially localize to specific cellular compartments, such as the plasma membrane. Changes in membrane lipid composition or organization, which can occur during processes like cell division or apoptosis, will alter the local polarity. A solvatochromic probe will report these changes through a shift in its emission wavelength or intensity, providing a real-time readout of membrane dynamics.[17][19]

Diagram: Solvatochromic Probe in Different Polarity Environments

Solvatochromism Probe Solvatochromic Probe LowPolarity Low Polarity Environment (e.g., Ordered Lipid Membrane) Probe->LowPolarity Localizes to HighPolarity High Polarity Environment (e.g., Disordered Membrane / Cytosol) Probe->HighPolarity Localizes to BlueShift Blue-Shifted Emission LowPolarity->BlueShift Results in RedShift Red-Shifted Emission HighPolarity->RedShift Results in

Caption: Principle of solvatochromic fluorescence emission shift.

Application Note: Monitoring Membrane Polarity Changes During Apoptosis

During apoptosis, the plasma membrane undergoes significant reorganization. A lipophilic analog, Memb-Morph-Solvato , designed with a long alkyl chain for membrane insertion, can be used to monitor these changes.

Table 2: Expected Solvatochromic Properties of Memb-Morph-Solvato

Solvent/EnvironmentPolarityExpected Emission Max (λ_em)Rationale
DioxaneLow~480 nmIn a non-polar environment, the probe is expected to emit at shorter wavelengths.
AcetonitrileMedium~530 nmIncreasing solvent polarity leads to a red-shift in the emission spectrum.
Healthy Cell MembraneLow~500 nmThe ordered lipid bilayer of a healthy cell presents a relatively non-polar environment.
Apoptotic Cell MembraneHigh~550 nmMembrane blebbing and lipid scrambling during apoptosis increase local polarity, causing a red-shift.
Protocol: Live-Cell Imaging of Membrane Polarity

This protocol outlines the use of Memb-Morph-Solvato for monitoring membrane polarity changes in live cells undergoing apoptosis.

Materials:

  • Memb-Morph-Solvato probe (1 mM stock in DMSO)

  • Cultured cells (e.g., HeLa cells) in a glass-bottom imaging dish

  • Cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Confocal laser scanning microscope with spectral imaging capabilities

Procedure:

  • Cell Culture: Plate cells on a glass-bottom dish and allow them to adhere overnight.

  • Probe Loading: Dilute the Memb-Morph-Solvato stock solution to a final concentration of 1-5 µM in pre-warmed cell culture medium. Replace the medium in the dish with the probe-containing medium and incubate for 15-30 minutes at 37°C.

  • Wash: Gently wash the cells twice with pre-warmed PBS to remove any unbound probe.

  • Baseline Imaging: Image the cells using a confocal microscope. Acquire a full emission spectrum to determine the initial emission maximum.

  • Induce Apoptosis: Add the apoptosis-inducing agent (e.g., 1 µM staurosporine) to the cell culture medium.

  • Time-Lapse Imaging: Acquire images and emission spectra at regular intervals (e.g., every 15 minutes) for several hours to monitor the changes in fluorescence emission as apoptosis progresses.

  • Data Analysis:

    • Generate ratiometric images by dividing the fluorescence intensity in the red-shifted channel by the intensity in the blue-shifted channel. This will provide a visual representation of the changes in membrane polarity.

    • Quantify the shift in the emission maximum over time for individual cells.

Pharmacokinetics and Biodistribution Considerations

A critical aspect of developing in vivo imaging probes is understanding their pharmacokinetic (PK) and biodistribution (BD) profiles.[20][21] The morpholino group in the parent compound is known to improve water solubility and can influence PK properties.[22]

Table 3: General Protocol for Preliminary PK/BD Studies

StepDescriptionRationale
1. Animal Model Healthy, non-tumor-bearing mice.To establish the baseline distribution and clearance of the probe without the influence of a pathological condition.
2. Probe Administration Intravenous (tail vein) injection of a defined dose.Ensures rapid and complete entry into the systemic circulation.
3. Blood Sampling Collect small blood samples at multiple time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).To determine the plasma half-life of the probe.
4. Whole-Body Imaging Acquire whole-body fluorescence images at various time points.Provides a qualitative overview of the probe's distribution and major routes of clearance (e.g., renal or hepatobiliary).
5. Ex Vivo Organ Analysis At the end of the study, dissect major organs and quantify the fluorescence in each.Provides quantitative data on the probe's accumulation in different tissues.[20][22]

Conclusion and Future Perspectives

Analogs of this compound represent a highly adaptable and promising platform for the development of next-generation in vivo imaging probes. Their utility as nitroreductase-responsive agents for hypoxia imaging has the potential to significantly impact oncology research and diagnostics. Furthermore, their inherent solvatochromic properties open up exciting avenues for probing the intricacies of cellular microenvironments. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the vast potential of this versatile chemical scaffold in illuminating the complex landscapes of biology and disease.

References

  • A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. RSC Advances.
  • A nitroreductase-responsive near-infrared phototheranostic probe for in vivo imaging of tiny tumor and photodynamic therapy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Recent progress in small molecule fluorescent probes for nitroreductase.
  • Solvatochromic and pH-Sensitive Fluorescent Membrane Probes for Imaging of Live Cells. ACS Chemical Neuroscience.
  • A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. RSC Advances.
  • A turn on fluorescent probe for nitroreductase activity and its application in real-time imaging of tumor hypoxia. Talanta.
  • A rapid response “Turn-On” fluorescent probe for nitroreductase detection and its application in hypoxic tumor cell imaging. Analyst.
  • Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Advanced Science.
  • In Vivo Chemiluminescent Imaging Agents for Nitroreductase and Tissue Oxygen
  • In Vivo Chemiluminescent Imaging Agents for Nitroreductase and Tissue Oxygen
  • Ultrasensitive near-infrared fluorescence-enhanced probe for in vivo nitroreductase imaging. Journal of the American Chemical Society.
  • Solvatochromic and pH-Sensitive Fluorescent Membrane Probes for Imaging of Live Cells. ACS Chemical Neuroscience.
  • Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Advanced Science.
  • A photoswitchable solvatochromic dye for probing membrane ordering by RESOLFT super-resolution microscopy. ChemRxiv.
  • Why Use Fluorescent Probes in Your In Vivo Imaging Studies. Technology Networks.
  • Fluorescence imaging in vivo: Recent advances.
  • Compound this compound. Chemdiv.
  • Nitroxide-Based Macromolecular Contrast Agents with Unprecedented Transverse Relaxivity and Stability for Magnetic Resonance Imaging of Tumors. Biomacromolecules.
  • Why use fluorescent probes in your in vivo imaging studies?. Revvity.
  • Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics. Theranostics.
  • Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents. Biomedical Optics Express.
  • Fluorescent Nanoprobes Dedicated to in Vivo Imaging: From Preclinical Validations to Clinical Transl
  • Evaluation of Physicochemical Properties, Pharmacokinetics, Biodistribution, Toxicity, and Contrast-Enhanced Cancer MRI of a Cancer-Targeting Contrast Agent, MT218. Contrast Media & Molecular Imaging.
  • In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applic
  • Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl deriv
  • Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents.
  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Journal of Inorganic Biochemistry.
  • Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. Molecules.
  • Synthesis and Photophysical Properties of a New Push–Pull Pyrene Dye with Green-to-Far-red Emission and its Application.
  • Photophysical Properties of Fluorescent 2-(Phenylamino)
  • Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging.

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Application Note & Protocol: Formulation Strategies for In Vivo Administration of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline for in vivo studies. Due to the physicochemical properties inherent in its nitroaniline and morpholine moieties, this compound is anticipated to have low aqueous solubility, posing a significant challenge for achieving adequate bioavailability and exposure in preclinical animal models. This guide details a systematic approach, beginning with essential pre-formulation characterization, leading to the selection of an appropriate formulation strategy, and culminating in detailed protocols for vehicle preparation, quality control, and stability assessment. The causality behind experimental choices is emphasized to empower researchers to develop robust, safe, and effective formulations tailored to their specific study objectives.

Part 1: Pre-Formulation Assessment: The Foundation of Rational Formulation Design

Before any formulation work commences, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount.[1][2] This initial characterization dictates the entire formulation strategy, moving development from a trial-and-error process to a data-driven, scientific endeavor. The limited amount of available API at the early discovery stage necessitates an efficient and targeted pre-formulation plan.[1]

Physicochemical Profile of this compound

Understanding the intrinsic properties of the molecule is the first step. While comprehensive experimental data may be limited, publicly available information and computational predictions offer a valuable starting point.

PropertyValue / PredictionImplication for Formulation
Molecular Formula C₁₁H₁₅N₃O₃-
Molecular Weight 237.26 g/mol Influences diffusion and membrane transport.
logP 1.325Indicates moderate lipophilicity; suggests poor aqueous solubility.
logD (pH 7.4) 1.325Similar to logP, confirming lipophilicity at physiological pH.
logSw (Aqueous Solubility) -1.767Predicts low intrinsic water solubility.[3]
Hydrogen Bond Donors 2Can participate in hydrogen bonding.
Hydrogen Bond Acceptors 5Can participate in hydrogen bonding.
pKa (Predicted) ~2.3 (amine)The primary aniline group is weakly basic. The compound will be largely unionized at physiological pH, further limiting aqueous solubility.
Appearance Yellow Crystalline SolidCrystalline nature may require significant energy to overcome lattice forces for dissolution.[4][5]

Data sourced from Chemdiv[3] and predicted values.

Critical Investigation: Experimental Solubility Screening

Computational predictions must be confirmed experimentally. A solubility screening in a panel of pharmaceutically acceptable vehicles is the most critical pre-formulation experiment. This identifies potential solvents and co-solvents and guides the selection of the formulation type (e.g., solution vs. suspension).[6]

Protocol 1: Equilibrium Solubility Screening

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of 1.5 mL microcentrifuge tubes. Ensure the amount of solid is sufficient to maintain an excess after equilibrium is reached.

  • Solvent Addition: Add a fixed volume (e.g., 0.5 mL) of each selected vehicle to the respective tubes.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C and/or 37°C) for 24 hours using a shaker or rotator to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling & Analysis: Carefully collect a known volume of the supernatant. Dilute with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][8]

Table 2: Example Solubility Screening Data & Interpretation

VehicleSolubility (mg/mL)Observation / Implication
Water < 0.01Confirms poor aqueous solubility. Unsuitable as a sole vehicle.
Phosphate-Buffered Saline (PBS, pH 7.4) < 0.01Solubility is not pH-dependent in the physiological range.
Polyethylene Glycol 400 (PEG 400) 25Good solubility. A potential co-solvent for solution-based formulations.
Propylene Glycol (PG) 15Moderate solubility. Another potential co-solvent.
Dimethyl Sulfoxide (DMSO) > 100Excellent solvent, but its use in vivo must be minimized due to potential toxicity and effects on drug metabolism.[9]
5% Dextrose in Water (D5W) < 0.01Unsuitable as a sole vehicle.
0.5% (w/v) Methylcellulose in Water < 0.01Potential suspending agent for oral formulations.
Corn Oil 5Moderate solubility in lipids suggests lipid-based formulations could be a viable strategy for oral delivery.[10]

Part 2: Formulation Strategy Selection

The choice of formulation is a critical decision driven by the pre-formulation data, the intended route of administration, the required dose level, and the species being studied.[11][12] A logical workflow ensures the selection of the simplest, safest, and most effective vehicle system.

Decision Workflow for Formulation Selection

The following diagram illustrates a typical decision-making process for selecting a formulation strategy for a poorly soluble compound like this compound.

G cluster_input Inputs cluster_decision Decision Process cluster_output Formulation Options Input Solubility Data Required Dose Route of Administration SolubilityCheck Is Solubility in Aqueous Vehicle > Required Dose? Input->SolubilityCheck RouteCheck Intended Route? SolubilityCheck->RouteCheck No AqueousSol Simple Aqueous Solution (e.g., Saline, PBS) SolubilityCheck->AqueousSol Yes CoSolventCheck Is Solubility in Co-solvent System Sufficient? RouteCheck->CoSolventCheck Parenteral (IV, IP, SC) OralCheck Is Route Oral? RouteCheck->OralCheck Oral CoSolventSol Co-solvent Solution (e.g., PEG400/Water) CoSolventCheck->CoSolventSol Yes Other Advanced Formulation (e.g., Cyclodextrin, Nanosuspension) CoSolventCheck->Other No Suspension Aqueous Suspension (e.g., Methylcellulose) OralCheck->Suspension Yes Lipid Lipid-Based System (e.g., Oil Solution, SEDDS)

Caption: Formulation strategy selection workflow based on key inputs.

Discussion of Suitable Formulation Approaches

Given the anticipated poor aqueous solubility, several strategies should be considered:

  • Co-solvent Solutions: For parenteral routes (Intravenous, Intraperitoneal), this is often the primary approach.[6] A water-miscible organic solvent (co-solvent) is used to dissolve the compound before dilution with an aqueous vehicle. The key is to maintain the compound in solution upon administration and avoid precipitation in the bloodstream.

    • Rationale: Simple to prepare and allows for sterile filtration. Provides 100% bioavailability for IV administration.

    • Common Co-solvents: PEG 400, Propylene Glycol (PG), Solutol® HS 15, Kolliphor® EL (formerly Cremophor® EL).

    • Caution: The concentration of organic solvents must be kept within tolerable limits for the chosen animal species to avoid vehicle-induced toxicity.[9] DMSO should generally be less than 10% of the final formulation volume.[9]

  • Aqueous Suspensions: This is the most common and preferred method for oral administration of insoluble compounds.[13] The API is suspended as fine particles in an aqueous vehicle containing a suspending agent to ensure homogeneity and a wetting agent to ensure proper dispersion.

    • Rationale: Allows for high dose loading and avoids the use of potentially toxic organic solvents.

    • Key Components:

      • Suspending Agent: Increases viscosity to slow sedimentation (e.g., 0.5% w/v Carboxymethylcellulose (CMC), 0.5% w/v Methylcellulose).

      • Wetting Agent: Reduces surface tension between the solid particle and the vehicle (e.g., 0.1% Tween® 80).

    • Critical Factor: Particle size is crucial for dissolution rate and absorption. Micronization of the API is often required.

Part 3: Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing two common types of formulations suitable for preclinical studies. All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).

Protocol 2: Co-Solvent Formulation for Intravenous (IV) Administration (Target: 5 mg/mL)

This protocol is designed to create a clear, sterile solution suitable for IV injection. The final vehicle composition of 10% DMSO, 40% PEG 400, and 50% Saline is a common starting point for poorly soluble compounds.

Materials:

  • This compound API

  • Dimethyl Sulfoxide (DMSO), USP Grade

  • Polyethylene Glycol 400 (PEG 400), USP Grade

  • 0.9% Sodium Chloride Injection, USP (Sterile Saline)

  • Sterile glass vials

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh API: Accurately weigh 50 mg of the API and place it into a sterile glass vial.

  • Initial Solubilization: Add 1.0 mL of DMSO to the vial. Vortex or sonicate gently until the API is completely dissolved. A clear, yellow solution should be observed.

  • Add Co-solvent: Add 4.0 mL of PEG 400 to the solution. Mix thoroughly until a homogenous solution is achieved.

  • Aqueous Dilution: Slowly add 5.0 mL of sterile 0.9% saline to the organic solution while gently mixing. Causality Note: Adding the aqueous phase last and slowly prevents the compound from "crashing out" or precipitating due to sudden polarity changes.

  • Final Homogenization: Cap the vial and mix thoroughly to ensure the final formulation is a clear, homogenous solution.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This step is mandatory for IV formulations to ensure sterility.

  • Quality Control: Submit an aliquot for dose formulation analysis to confirm the final concentration is 5 mg/mL.

Protocol 3: Aqueous Suspension for Oral Gavage (Target: 20 mg/mL)

This protocol describes the preparation of a uniform suspension suitable for oral dosing.

Materials:

  • This compound API (micronized, if possible)

  • Methylcellulose (or CMC), USP Grade

  • Tween® 80, USP Grade

  • Purified Water

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare Vehicle: Prepare a 0.5% (w/v) methylcellulose solution by slowly adding 50 mg of methylcellulose to 10 mL of purified water while stirring. Add 10 µL of Tween® 80 (to achieve ~0.1% concentration). Stir until the methylcellulose is fully hydrated and the solution is uniform.

  • Weigh API: Accurately weigh 200 mg of the API.

  • Create a Paste: Place the API powder into a glass mortar. Add a small volume (approx. 0.5 mL) of the 0.5% methylcellulose vehicle. Use the pestle to triturate the powder into a smooth, uniform paste. Causality Note: This wetting step is critical to break down powder agglomerates and ensure each particle is coated by the vehicle, preventing clumping in the final suspension.

  • Geometric Dilution: Gradually add the remaining vehicle to the mortar in small portions, mixing thoroughly after each addition until all the vehicle has been incorporated and the suspension is homogenous.

  • Final Homogenization: Transfer the suspension to a glass vial containing a magnetic stir bar. Place on a stir plate and stir continuously for at least 30 minutes.

  • Dosing: Maintain continuous, gentle stirring during dose administration to ensure homogeneity and accurate dosing.

  • Quality Control: Submit an aliquot for dose formulation analysis to confirm concentration and homogeneity.

Part 4: Quality Control and Stability Assessment

Ensuring the quality and stability of the formulation is a regulatory requirement and critical for the integrity of in vivo study results.[14][15]

Quality Control Workflow

All prepared formulations must undergo QC checks before administration to animals.

G cluster_prep Preparation cluster_qc Quality Control Checks cluster_release Disposition Prep Formulation Prepared (e.g., Solution or Suspension) Visual Visual Inspection (Clarity, Color, Particulates) Prep->Visual pH pH Measurement Visual->pH Concentration Concentration Analysis (e.g., HPLC-UV) Target: 90-110% of Nominal pH->Concentration Homogeneity Homogeneity Test (Suspensions) (Top, Middle, Bottom Samples) Target: RSD < 10% Concentration->Homogeneity If Suspension Decision All Specs Met? Concentration->Decision Homogeneity->Decision Pass Release for Dosing Fail Investigate & Reformulate Decision->Pass Yes Decision->Fail No

Caption: Quality Control (QC) workflow for preclinical formulation batches.

Short-Term Stability Protocol

The formulation should be stable for the duration of its intended use.

  • Prepare a batch of the formulation as described above.

  • Store aliquots under intended storage conditions (e.g., room temperature, 2-8°C) and protected from light.

  • At specified time points (e.g., 0, 4 hours, 24 hours, 7 days), re-test the aliquots for appearance, pH, and API concentration.

  • The formulation is considered stable if the concentration remains within ±10% of the initial concentration and no significant changes in appearance are observed.

Part 5: Critical In Vivo and Safety Considerations

Vehicle Safety (Tolerability)

The chosen vehicle must be well-tolerated by the animal species at the volume to be administered.[15] It is imperative to include a vehicle-only control group in toxicology studies to differentiate any effects of the test article from those of the formulation vehicle.[9] For example, some vehicles like 5% glucose have been shown to cause adverse effects in long-term rodent studies, making saline a safer choice.[16]

Table 3: General Vehicle Component Limits for Common Preclinical Species

ComponentRouteMax Concentration (Rodents)Max Concentration (Non-Rodents)
DMSO IV/IP10%5-10%
PEG 400 IV/IP40-50%30-40%
Ethanol IV/IP10%10%
Tween® 80 IV/IP1-5%1-5%
Methylcellulose Oral0.5-1%0.5-1%

These are general guidelines; specific limits may vary based on study duration and species.

Intrinsic Compound Safety Profile

The chemical structure of this compound contains moieties with known biological activities that warrant consideration.

  • Nitroaniline Moiety: Nitroaromatic compounds are a class of chemicals known for potential toxicity.[17] The nitro group can be metabolically reduced in vivo to form reactive intermediates (nitroso, hydroxylamino) that can bind to macromolecules, potentially leading to mutagenicity or cytotoxicity.[18] Studies on related nitroanilines have shown evidence of toxicity.[19]

  • Morpholine Moiety: The morpholine ring is a common scaffold in medicinal chemistry, often included to improve physicochemical properties and potency.[20][21][22] While generally considered safe and metabolically stable, its presence can significantly influence the pharmacokinetic profile of a drug.[20]

Researchers should be aware of these potential liabilities and incorporate relevant endpoints in their toxicology studies (e.g., genetic toxicology assays).[12]

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Available at: [Link]

  • Shaikh, J. et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 814953. Available at: [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11). Available at: [Link]

  • Kuentz, M. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 649. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Mishra, D. et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 17(1), 1-13. Available at: [Link]

  • Matias, M. et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. The Journal of Toxicological Sciences, 43(3), 167-178. Available at: [Link]

  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(9), 1185-1195. Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2013). Excipient Selection In Parenteral Formulation Development. Available at: [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Available at: [Link]

  • IARC Publications. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Available at: [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Available at: [Link]

  • SGS. (n.d.). Preclinical Formulation Development. Available at: [Link]

  • Singh, G. et al. (2020). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Journal of Pharmaceutical Investigation, 50(6), 553-575. Available at: [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Available at: [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • Topiox Research. (2025). Key Considerations in Early-Stage Formulation Development. Available at: [Link]

  • Salauze, D., & Cave, D. (1995). Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose. Laboratory Animals, 29(4), 432-437. Available at: [Link]

  • AxisPharm. (n.d.). Small Molecule Analysis. Available at: [Link]

  • Semantic Scholar. (n.d.). CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. Available at: [Link]

  • U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available at: [Link]

  • Altasciences. (n.d.). Planning Your Preclinical Assessment. Available at: [Link]

  • Vitaku, E. et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • Juárez, J. F. et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 248-273. Available at: [Link]

  • Singh, P. et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1301, 137351. Available at: [Link]

  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available at: [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline.

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction yields and troubleshoot common issues encountered during this synthesis. We will delve into the underlying chemical principles, provide actionable solutions to specific problems, and offer detailed protocols to guide your experimental work.

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the displacement of a suitable leaving group (e.g., a halide) from an activated aromatic ring by the secondary amine, morpholine. The reaction is facilitated by the presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), which stabilizes the intermediate Meisenheimer complex.[1][2] Understanding this mechanism is fundamental to effective troubleshooting.

Reaction Mechanism Overview

The SNAr reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile (morpholine) attacks the electron-deficient aromatic carbon bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product.

SNAr_Mechanism Reactants Starting Material (e.g., 5-Chloro-2-methyl-4-nitroaniline) + Morpholine TransitionState1 Addition of Nucleophile Reactants->TransitionState1 Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) TransitionState1->Meisenheimer Step 1 (Rate-determining) TransitionState2 Elimination of Leaving Group Meisenheimer->TransitionState2 Products This compound + HCl TransitionState2->Products Step 2

Caption: The addition-elimination mechanism of the SNAr reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?

Low or no yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.

  • Reagent Quality and Stoichiometry:

    • Morpholine: Ensure the morpholine used is of high purity and anhydrous. Morpholine is hygroscopic and water can interfere with the reaction.[3] Consider using a freshly opened bottle or distilling it prior to use.

    • Starting Material: Verify the purity and identity of your halo-nitroaniline precursor. Impurities can inhibit the reaction.

    • Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess of morpholine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion, especially if the starting material is valuable.

  • Reaction Conditions:

    • Temperature: SNAr reactions are often temperature-sensitive. If the reaction is too slow, a gradual increase in temperature can significantly improve the rate. However, excessive heat can lead to decomposition and the formation of side products. We recommend starting at a moderate temperature (e.g., 80-100 °C) and optimizing from there.

    • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMSO, DMF, or THF are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.[4] Running test reactions in different solvents is a key optimization step.

    • Presence of a Base: The reaction generates an acid (e.g., HCl if starting from a chloro-precursor). This acid can protonate the morpholine, rendering it non-nucleophilic. The addition of a non-nucleophilic base, such as K₂CO₃ or Et₃N, is often necessary to neutralize this acid and maintain the concentration of free nucleophile.

  • Reaction Monitoring:

    • Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. If the starting material spot is not diminishing over time, it points to an issue with reaction conditions or reagent reactivity.

Troubleshooting_Workflow Start Low or No Yield CheckReagents 1. Verify Reagent Quality - Purity of starting material - Anhydrous morpholine - Correct stoichiometry Start->CheckReagents CheckConditions 2. Assess Reaction Conditions - Is temperature optimal? - Is the solvent appropriate? - Is a base required? Start->CheckConditions CheckSetup 3. Review Experimental Setup - Inert atmosphere needed? - Efficient stirring? Start->CheckSetup PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents OptimizeTemp Optimize Temperature (e.g., test 80°C, 100°C, 120°C) CheckConditions->OptimizeTemp OptimizeSolvent Vary Solvent (e.g., THF, DMF, DMSO) CheckConditions->OptimizeSolvent AddBase Add Acid Scavenger (e.g., K₂CO₃, Et₃N) CheckConditions->AddBase

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: My TLC plate shows multiple spots, indicating the presence of impurities or side products. What are the likely causes?

The formation of multiple products is typically related to side reactions or the presence of isomeric impurities in the starting material.

  • Isomeric Impurities: If the starting material (e.g., 5-chloro-2-methyl-4-nitroaniline) is contaminated with other isomers, each may react with morpholine, leading to a mixture of products. Confirm the purity of the starting material by NMR or HPLC.

  • Side Reactions:

    • Decomposition: At high temperatures, nitroaromatic compounds can decompose. If you observe charring or a significant darkening of the reaction mixture, consider reducing the reaction temperature.

    • Reaction with Solvent: In some cases, solvents like DMF can decompose at high temperatures in the presence of a base, leading to impurities.

  • Purification Strategy: If side products are unavoidable, focus on purification. The target compound has a unique polarity profile due to the amino, nitro, and morpholine groups. Column chromatography using a gradient of ethyl acetate in hexanes is often effective for separation. Recrystallization from an ethanol/water mixture can also be an effective method for purifying the final product.[5][6]

Q3: The workup and purification process is difficult, and I'm losing a significant amount of product. How can I improve this?

Product loss during purification is a common challenge. Optimizing the workup and purification strategy is key to maximizing the isolated yield.

  • Workup: After the reaction is complete, the crude product needs to be isolated from the solvent, excess reagents, and salts.

    • If using a high-boiling point solvent like DMSO or DMF, the reaction mixture can be poured into a large volume of water to precipitate the crude product. Ensure the product is not water-soluble.

    • The precipitated solid should be collected by filtration and washed thoroughly with water to remove inorganic salts and residual high-boiling point solvent.

  • Purification Method Selection:

    • Recrystallization: This is an efficient method for removing minor impurities if a suitable solvent system can be found. It is generally preferred for larger scale purifications.

    • Column Chromatography: This method provides the best separation for removing closely related impurities, such as isomers, but can be less practical for large quantities.

Purification MethodPurity AchievedAdvantagesDisadvantages
Recrystallization >98%Scalable, cost-effectiveDependent on finding a good solvent system; may not remove all impurities.
Column Chromatography >99.5%Excellent separation of isomers and impuritiesMore time-consuming, requires more solvent, less scalable.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this SNAr reaction?

There is no single "best" solvent, as the optimal choice depends on the specific substrate and reaction temperature. However, polar aprotic solvents are the standard choice for SNAr reactions.[4] We recommend screening the following:

  • Tetrahydrofuran (THF): A good starting point with a moderate boiling point (66 °C).

  • Dimethylformamide (DMF): A highly polar solvent that often accelerates SNAr reactions.

  • Dimethyl sulfoxide (DMSO): Another highly polar solvent, excellent for dissolving a wide range of substrates and salts. Often used for less reactive starting materials.

Q2: How does temperature influence the reaction yield and purity?

Temperature has a dual effect. Increasing the temperature generally increases the reaction rate, which can improve the yield within a given timeframe. However, temperatures that are too high can promote the formation of side products or cause decomposition of the starting material or product, leading to lower purity and a darker reaction mixture. Optimization is key. A good approach is to run the reaction at a temperature where it proceeds to completion within a reasonable time (e.g., 12-24 hours) without significant impurity formation, as monitored by TLC.

Q3: Is an inert atmosphere (e.g., Nitrogen or Argon) necessary for this reaction?

While not always strictly necessary, performing the reaction under an inert atmosphere is good practice, especially if the reaction is sensitive to oxidation or requires extended heating. It prevents potential oxidative side reactions of the aniline moiety and ensures reproducibility.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis, assuming the use of 5-Chloro-2-methyl-4-nitroaniline as the starting material.

Materials:

  • 5-Chloro-2-methyl-4-nitroaniline (1.0 eq)

  • Morpholine (1.2 eq)[7]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-2-methyl-4-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Place the flask under an inert atmosphere (e.g., nitrogen).

  • Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

  • Begin stirring the mixture and add morpholine (1.2 eq) dropwise.

  • Heat the reaction mixture to 90 °C and maintain this temperature.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 12-18 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water while stirring. A yellow-orange precipitate should form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water (3x volumes) and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude solid from an ethanol/water mixture or perform column chromatography.

References

  • ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction. Available at: [Link]

  • Chempendix. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Available at: [Link]

  • National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]

  • Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications | Blog. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Available at: [Link]

  • University of Scranton. Advanced Organic Module | English | Green Chemistry. Available at: [Link]

  • PrepChem.com. Synthesis of 2-methyl-4-nitroaniline. Available at: [Link]

  • Google Patents. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • National Institutes of Health (NIH). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline using column chromatography. This document offers in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, grounded in established scientific principles and practical laboratory experience.

Introduction to the Purification Challenge

This compound is a moderately polar aromatic compound, the purification of which can be complicated by the presence of structurally similar impurities. The primary goal of the column chromatography protocol outlined here is to effectively separate the target compound from unreacted starting materials and isomeric byproducts that are often generated during its synthesis. A successful purification hinges on the careful selection of the stationary and mobile phases, proper column packing, and meticulous fraction analysis.

The most probable synthetic route to this compound involves the nitration of o-toluidine to produce 2-methyl-5-nitroaniline, followed by a nucleophilic aromatic substitution reaction with morpholine.[1] This process can lead to a variety of impurities that need to be addressed during purification.

Potential Impurities Profile:

Impurity ClassSpecific ExamplesRationale for Presence
Isomeric Byproducts 2-Methyl-4-nitroaniline, 2-Methyl-6-nitroanilineFormed during the nitration of o-toluidine.[1]
Unreacted Starting Materials 2-Methyl-5-nitroaniline, MorpholineIncomplete reaction during the nucleophilic aromatic substitution step.
Side-Reaction Products Dinitro-toluenes, other morpholine-substituted isomersOver-nitration or non-selective substitution reactions.

This guide will equip you with the necessary knowledge to anticipate and resolve common issues encountered during the purification of this compound.

Experimental Workflow for Purification

A systematic approach is crucial for the successful purification of this compound. The following workflow diagram illustrates the key stages of the process, from initial analysis to the isolation of the pure compound.

PurificationWorkflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis of Crude Mixture Solvent 2. Solvent System Optimization TLC->Solvent Packing 3. Column Packing (Slurry Method) Solvent->Packing Loading 4. Sample Loading Packing->Loading Elution 5. Elution (Gradient or Isocratic) Loading->Elution Collection 6. Fraction Collection Elution->Collection TLC_fractions 7. TLC Analysis of Fractions Collection->TLC_fractions Pooling 8. Pooling of Pure Fractions TLC_fractions->Pooling Evaporation 9. Solvent Evaporation Pooling->Evaporation Purity 10. Purity Confirmation (HPLC, NMR) Evaporation->Purity

Caption: A typical workflow for the purification of this compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems that may arise during the column chromatography of this compound.

Issue 1: Poor Separation of the Target Compound from a Key Impurity.

Q: I'm observing co-elution of my product with an impurity that has a very similar Rf value on the TLC plate. How can I improve the separation?

A: This is a common challenge, especially with isomeric impurities like 2-methyl-4-nitroaniline. Here’s a systematic approach to enhance resolution:

  • Optimize the Mobile Phase:

    • Reduce Solvent Strength: If you are using a binary solvent system like ethyl acetate/hexane, decrease the proportion of the more polar solvent (ethyl acetate). This will increase the retention time of both compounds, potentially leading to better separation.

    • Introduce a Third Solvent: Adding a small amount of a third solvent with a different polarity can alter the selectivity of the separation. For instance, adding a small percentage of dichloromethane or methanol to your ethyl acetate/hexane mixture can sometimes improve the resolution of closely eluting spots.

    • Utilize a Less Common Solvent System: Consider switching to a different solvent system altogether. Toluene/ethyl acetate or dichloromethane/methanol are viable alternatives that may offer different selectivity for your compound and its impurities.

  • Adjust the Stationary Phase:

    • Finer Mesh Silica: Using silica gel with a smaller particle size (e.g., 230-400 mesh) can increase the surface area and improve the efficiency of the separation, though it may lead to slower flow rates.

    • Alternative Stationary Phases: If your compound is sensitive to the acidic nature of silica, consider using neutral or basic alumina. However, always test the stability of your compound on a small scale with the chosen stationary phase before committing to a large-scale purification.

  • Column Dimensions:

    • Increase Column Length: A longer column provides more theoretical plates for the separation to occur.

    • Decrease Column Diameter: A narrower column can lead to sharper bands and better resolution, provided it is not overloaded.

Issue 2: The Compound is Tailing on the Column.

Q: My product is eluting as a broad, tailing band, leading to mixed fractions and low recovery of pure material. What is causing this and how can I fix it?

A: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or issues with the mobile phase. Given that this compound has a basic morpholine group, interactions with acidic silanol groups on the silica surface are a likely cause.

  • Solutions for Tailing:

    • Add a Basic Modifier: Incorporating a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine into your eluent can neutralize the acidic sites on the silica gel, minimizing tailing.

    • Optimize Solvent Polarity: A mobile phase that is too weak may not effectively elute the compound, leading to tailing. Gradually increasing the polarity of the eluent during the run (gradient elution) can help to sharpen the elution band.

    • Check for Overloading: Loading too much crude material onto the column can lead to band broadening and tailing. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Ensure Proper Sample Loading: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent. Dry loading, where the crude material is pre-adsorbed onto a small amount of silica gel, is often the best method to achieve a concentrated starting band.

Issue 3: The Compound Appears to be Decomposing on the Column.

Q: I'm seeing new, more polar spots appearing on my TLC analysis of the fractions, and my overall yield is very low. I suspect my compound is degrading on the silica gel. What can I do?

A: The acidic nature of silica gel can indeed cause the degradation of sensitive compounds. The combination of a nitro group and an aniline in your molecule could make it susceptible to decomposition.

  • Strategies to Prevent Degradation:

    • Deactivate the Silica Gel: Before packing the column, you can wash the silica gel with a dilute solution of a base like triethylamine in your chosen non-polar solvent, followed by washing with the non-polar solvent alone to remove excess base.

    • Use a Less Acidic Stationary Phase: As mentioned previously, neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

    • Run the Column Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system (while still achieving separation) and applying positive pressure (flash chromatography) to increase the flow rate.

    • Work at a Lower Temperature: If feasible, running the chromatography in a cold room can sometimes reduce the rate of decomposition.

Issue 4: The Compound Will Not Elute from the Column.

Q: I've tried increasingly polar solvent systems, but my compound remains at the top of the column. How can I get it to elute?

A: This situation suggests that your compound has a very strong affinity for the stationary phase.

  • Elution Strategies for Highly Retained Compounds:

    • Switch to a Stronger Mobile Phase: If you are using an ethyl acetate/hexane system, you may need to switch to a more polar mixture, such as dichloromethane/methanol. A gradient elution starting from a low polarity and gradually increasing to a high polarity is often effective.

    • Check for Insolubility: It's possible that your compound has precipitated at the top of the column. Ensure that the solvent you use to load your sample is strong enough to keep it dissolved.

    • Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography (e.g., using a C18-functionalized silica gel with a polar mobile phase like water/acetonitrile or water/methanol) might be a more suitable purification method.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A1: A good starting point for TLC analysis is a 3:1 or 2:1 mixture of hexane and ethyl acetate. This should give you an initial idea of the compound's polarity. You can then adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for your target compound, which is generally ideal for column chromatography.

Q2: How can I visualize this compound on a TLC plate?

A2: Due to the nitroaniline chromophore, the compound should be visible under UV light (254 nm) as a dark spot. It may also have a yellowish color, making it visible to the naked eye if the concentration is high enough. For more sensitive visualization, you can use a potassium permanganate stain.

Q3: What is the difference between dry loading and wet loading, and which is better for this compound?

A3:

  • Wet loading involves dissolving the crude sample in a minimal amount of the mobile phase and carefully adding it to the top of the column. This method is quick but can lead to band broadening if too much solvent is used.

  • Dry loading involves dissolving the crude sample in a suitable solvent, adding a small amount of silica gel, and then evaporating the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is generally preferred for this compound as it ensures a very narrow starting band, which is crucial for achieving good separation of closely eluting impurities.

Q4: Should I use isocratic or gradient elution?

A4:

  • Isocratic elution uses a single, constant mobile phase composition throughout the purification. It is simpler to perform but may not be effective if your crude mixture contains impurities with a wide range of polarities.

  • Gradient elution involves gradually increasing the polarity of the mobile phase during the run. This is often more effective for complex mixtures as it allows for the efficient elution of both less polar and more polar impurities, while also sharpening the elution bands. For the purification of this compound, starting with an isocratic elution based on your optimized TLC conditions is a good approach. If separation is still challenging, a shallow gradient can be employed.

Q5: How do I know which fractions contain my pure product?

A5: After collecting fractions, you will need to analyze them by TLC. Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of your crude material and, if available, a pure standard of your target compound. Develop the TLC plate in your chosen solvent system. Fractions that show a single spot corresponding to the Rf of your product should be combined.

TroubleshootingLogic Start Poor Separation Q1 Are spots overlapping on TLC? Start->Q1 A1_Yes Optimize Mobile Phase (change polarity or solvent type) Q1->A1_Yes Yes A1_No Check for column overloading Q1->A1_No No Q2 Is the product tailing? A1_Yes->Q2 A1_No->Q2 A2_Yes Add basic modifier (e.g., Et3N) or use dry loading Q2->A2_Yes Yes Q3 Is the product degrading? Q2->Q3 No A2_Yes->Q3 A3_Yes Use deactivated silica or alumina Q3->A3_Yes Yes

Caption: A decision tree for troubleshooting common column chromatography issues.

References

  • Google Patents. (2016). Production method of 2-methyl-5-nitrophenol. (CN105837452A).
  • Patsnap Eureka. (2018). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]

  • Google Patents. (2004). Preparation method of 2-methyl-4-nitrophenylamine. (CN101774929A).
  • Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Methyl-5-nitroaniline. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 2-Methyl-5-nitroaniline.
  • Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved from [Link]

  • YouTube. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Retrieved from [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Crystallization for 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on establishing robust and repeatable crystallization protocols for 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline. Our approach moves beyond simple procedural steps to explain the underlying physicochemical principles, enabling you to troubleshoot effectively and optimize for desired crystal attributes such as purity, size, and morphology.

Section 1: Understanding the Molecule - Foundational Properties

A successful crystallization strategy begins with a thorough understanding of the target molecule's properties. This compound is a moderately polar organic compound. Its structure, featuring a nitro group, an aniline moiety, and a morpholine ring, dictates its solubility and hydrogen bonding capabilities. These features are critical levers in solvent selection and crystallization kinetics.

PropertyValue / ObservationSourceSignificance for Crystallization
Molecular Formula C₁₁H₁₅N₃O₃[1]Provides the basic building block for understanding molecular weight and elemental composition.
Molecular Weight 237.26 g/mol [1]Influences dissolution rates and mass balance calculations for yield determination.
logP 1.3253[1]Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents but limited solubility in water.
Hydrogen Bond Acceptors 5[1]The morpholine oxygen, nitro oxygens, and aniline nitrogen can accept hydrogen bonds, influencing interactions with protic solvents.
Hydrogen Bond Donors 2[1]The two hydrogens on the aniline amine group can donate hydrogen bonds, favoring solvents that can act as acceptors.
General Analogue 2-Methyl-5-nitroaniline[2]This related compound is a yellow crystalline solid, suggesting our target compound will also be colored and crystalline.[2]

Section 2: The Core Workflow - Systematic Solvent Selection

The choice of solvent is the most critical parameter in developing a successful crystallization process.[3] An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, creating a significant solubility differential that drives crystallization.

Experimental Protocol: Solvent Screening
  • Preparation : Place approximately 10-20 mg of crude this compound into several small test tubes or vials.

  • Solvent Addition (Room Temp) : To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water) dropwise, vortexing after each addition. Note the solubility at ambient temperature.

    • Causality : A solvent that dissolves the compound immediately at room temperature is likely too good a solvent, which will result in poor recovery yield.[4][5]

  • Heating : If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid fully dissolves.

    • Causality : The goal is to create a saturated solution at high temperature using the minimum amount of solvent to maximize yield upon cooling.[6]

  • Cooling & Observation : Allow the saturated solutions to cool slowly to room temperature. If no crystals form, proceed to induce crystallization by scratching the inner wall of the vial with a glass rod or placing it in an ice bath.[4][7]

  • Evaluation : Assess the quality and quantity of the crystals formed. The ideal solvent will produce a good yield of well-formed crystals with minimal "oiling out" or precipitation of amorphous solid.

Solvent_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_eval Evaluation Start Start with Crude Compound Prep Aliquot ~15mg into multiple vials Start->Prep AddSolvent Add solvent dropwise at Room Temperature Prep->AddSolvent CheckSol Is it soluble? AddSolvent->CheckSol Heat Heat to boiling, add min. solvent to dissolve CheckSol->Heat No Bad Poor Solvent System CheckSol->Bad Yes (Too Soluble) Cool Slowly cool to Room Temperature Heat->Cool Crystals Crystals Formed? Cool->Crystals Induce Induce Crystallization (Scratch / Ice Bath) Crystals->Induce No Assess Assess Yield & Quality Crystals->Assess Yes Induce->Assess Good Good Solvent System Assess->Good High Yield, Good Crystals Assess->Bad Low Yield / Oil / Powder

Caption: Systematic workflow for single-solvent screening.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of nitroaniline derivatives.

Q1: My compound "oils out" instead of crystallizing. What's happening and how do I fix it?

A1:

  • Probable Cause : "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when a supersaturated solution precipitates too quickly, trapping impurities.[6] The compound effectively "melts" in the hot solvent before it can form an ordered crystal lattice.

  • Solutions :

    • Reheat and Dilute : Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[6]

    • Slow Down Cooling : Allow the solution to cool much more slowly. Insulating the flask can promote the gradual formation of nuclei and prevent the system from dropping below the melting point too rapidly.

    • Change Solvents : Select a solvent with a lower boiling point.

    • Use a Solvent Pair : Dissolve the compound in a "good" solvent where it is highly soluble, then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution turns cloudy. Add a few drops of the good solvent to clarify and then cool slowly.[3][5] Common pairs for nitroaromatics include ethanol-water or acetone-water.[5][8]

Q2: No crystals are forming even after the solution has cooled completely.

A2:

  • Probable Cause : The solution is not sufficiently supersaturated. This can happen if too much solvent was added initially or if the compound has higher-than-expected solubility in the cold solvent.

  • Solutions :

    • Induce Nucleation : Try scratching the inside of the flask at the liquid-air interface with a glass rod.[4][7] The microscopic scratches provide nucleation sites for crystal growth.

    • Add a Seed Crystal : If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a template for further crystallization.[7]

    • Reduce Solvent Volume : Gently heat the solution and boil off some of the solvent to increase the concentration, then attempt to cool again.[7]

    • Cool Further : If room temperature cooling is insufficient, use an ice bath or an ice-salt bath to further decrease the compound's solubility.[8]

Q3: The compound crashed out of solution as a fine powder immediately upon cooling. What went wrong?

A3:

  • Probable Cause : The rate of crystallization was too fast, leading to rapid, uncontrolled nucleation rather than slow, ordered crystal growth.[7] This often traps impurities within the resulting powder.[9] An ideal crystallization should show initial crystal formation over 5 minutes and continue for about 20 minutes.[7]

  • Solutions :

    • Use More Solvent : The most common cause is using the absolute minimum amount of hot solvent. Reheat the mixture and add a small excess of hot solvent (e.g., 10-20% more). This keeps the compound soluble for longer during the cooling phase, allowing for slower, more controlled growth.[7]

    • Insulate the Flask : Place the flask in an insulated container (like a beaker with paper towels) to slow the rate of cooling. Rapid cooling favors a high nucleation rate and results in small crystals.[10][11]

Q4: The final yield is very low. How can I improve it?

A4:

  • Probable Cause : Several factors can lead to poor recovery.

    • Too much solvent was used, keeping a significant portion of the compound dissolved in the mother liquor.[7]

    • Premature crystallization occurred during a hot filtration step (if performed).

    • The compound is more soluble in the cold solvent than anticipated.

  • Solutions :

    • Minimize Solvent : Ensure you are using the minimum amount of hot solvent required for dissolution, with only a slight excess if needed to prevent crashing out.

    • Pre-heat Filtration Apparatus : If filtering insoluble impurities from the hot solution, pre-heat the funnel and receiving flask to prevent the product from crystallizing on the filter paper.[8]

    • Optimize Cooling : Ensure the solution is thoroughly cooled in an ice bath for at least 20-30 minutes to maximize precipitation before filtration.

    • Second Crop : Collect the mother liquor (the filtrate) and reduce its volume by boiling. Upon cooling a second time, you may be able to recover more of the compound, though it may be of lower purity.

Troubleshooting_Tree cluster_oil Oiling Out cluster_no_xtal No Crystals Form cluster_crash Rapid Crashing / Powder cluster_yield Low Yield Start Problem Observed During Crystallization Oil_Cause Cause: - Solution too concentrated - Cooling too fast - Solvent BP > Solute MP Start->Oil_Cause NoXtal_Cause Cause: - Solution is not supersaturated Start->NoXtal_Cause Crash_Cause Cause: - Cooling too rapid - Too little solvent Start->Crash_Cause Yield_Cause Cause: - Too much solvent used - Incomplete cooling Start->Yield_Cause Oil_Sol Solution: 1. Reheat & Add more solvent 2. Cool slower 3. Use lower BP solvent Oil_Cause->Oil_Sol NoXtal_Sol Solution: 1. Scratch flask wall 2. Add seed crystal 3. Reduce solvent volume 4. Cool in ice bath NoXtal_Cause->NoXtal_Sol Crash_Sol Solution: 1. Use slightly more solvent 2. Insulate to slow cooling Crash_Cause->Crash_Sol Yield_Sol Solution: 1. Use min. hot solvent 2. Ensure thorough cooling 3. Recover second crop Yield_Cause->Yield_Sol

Caption: Decision tree for common crystallization issues.

Section 4: Advanced Optimization - Controlling Crystal Attributes

For applications in drug development, controlling crystal size and morphology is crucial as it affects dissolution rates, bioavailability, and tabletability.

The Role of Cooling Rate

The rate of cooling is a primary determinant of crystal size.[10] This is due to the interplay between nucleation (the formation of new crystal nuclei) and crystal growth (the addition of molecules to existing nuclei).

  • Slow Cooling : Favors a low nucleation rate and a prolonged growth period. This allows the few nuclei that form to grow to a large size, resulting in larger, often more well-defined crystals.[10][11]

  • Rapid Cooling : Promotes a high nucleation rate because the system experiences greater undercooling. With many nuclei forming simultaneously and a short growth period, the result is a large number of small crystals.[10][11]

Cooling_Rate_Effect cluster_slow Slow Cooling cluster_fast Rapid Cooling SlowCool Slow Cooling Rate LowNucleation Low Nucleation Rate SlowCool->LowNucleation Favors HighGrowth High Growth Rate SlowCool->HighGrowth Allows Time For LargeCrystals Fewer, Larger Crystals LowNucleation->LargeCrystals HighGrowth->LargeCrystals FastCool Rapid Cooling Rate HighNucleation High Nucleation Rate FastCool->HighNucleation Favors LowGrowth Low Growth Rate FastCool->LowGrowth Limits Time For SmallCrystals Numerous, Smaller Crystals HighNucleation->SmallCrystals LowGrowth->SmallCrystals

Caption: Influence of cooling rate on nucleation and crystal size.

References

  • ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
  • CrystEngComm. (2025). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. RSC Publishing. DOI:10.1039/D5CE00171D.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
  • Nature. (n.d.). Impact of impurities on crystal growth.
  • ResearchGate. (2025). Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate. Retrieved from [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?.
  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds.
  • Unknown Source. (n.d.). Guide for crystallization.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline by Crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • CrystEngComm. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. RSC Publishing. DOI:10.1039/D1CE01721G.
  • BenchChem. (2025). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • BenchChem. (2025). Application Note: Purification of 2,6-Dibromo-4-nitroaniline by Recrystallization.
  • Unknown Source. (n.d.). SOP: CRYSTALLIZATION.
  • ResearchGate. (2016). How the impurities in the solute can affect the induction time during crystallization.
  • Cambridge University Press & Assessment. (2019). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization.
  • BenchChem. (2025). A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents.
  • Semantic Scholar. (n.d.). Impact of impurities on crystal growth.
  • ResearchGate. (2019). Crystal Growth of Organic Material 2-Methyl- 5-Nitroaniline by Slow Evaporation Technique.
  • Chemdiv. (n.d.). Compound this compound.
  • ChemicalBook. (2025). 2-Methyl-5-nitroaniline.
  • Sigma-Aldrich. (n.d.). 2-Methyl-5-nitroaniline 95 99-55-8.

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Technical Support Center: Synthesis of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side product formation during this multi-step synthesis. Our approach is rooted in a deep understanding of the reaction mechanisms, providing you with the rationale behind our recommended protocols to ensure the highest purity and yield of your target compound.

Synthesis Overview: A Two-Stage Process

The synthesis of this compound is typically achieved in two key stages. The first stage involves the nitration of a substituted toluene to introduce the nitro group, followed by a nucleophilic aromatic substitution (SNAr) to introduce the morpholine moiety. Each stage presents a unique set of challenges and potential for side product formation.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Nucleophilic Aromatic Substitution (SNAr) o_toluidine o-Toluidine nitration Nitration o_toluidine->nitration HNO₃/H₂SO₄ precursor 5-Chloro-2-methyl-4-nitroaniline (Precursor) nitration->precursor isomers Isomeric Byproducts nitration->isomers oxidation Oxidation Products nitration->oxidation snar SNAr Reaction precursor->snar morpholine Morpholine morpholine->snar final_product This compound snar->final_product incomplete_reaction Unreacted Precursor snar->incomplete_reaction degradation_products Morpholine Degradation Products snar->degradation_products

General two-stage synthesis pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Part 1: Precursor Synthesis - Nitration of o-Toluidine

Question 1: My crude product from the nitration of o-toluidine shows multiple spots on TLC, and the yield of the desired 5-nitro isomer is low. What are the likely side products and how can I minimize them?

Answer:

The direct nitration of o-toluidine is prone to forming a mixture of positional isomers due to the directing effects of the amino (-NH₂) and methyl (-CH₃) groups.[1] Both are ortho-, para-directing groups, leading to the formation of 2-Methyl-3-nitroaniline, 2-Methyl-4-nitroaniline, and 2-Methyl-6-nitroaniline alongside your desired precursor.[1]

Common Side Products in Nitration of o-Toluidine:

Side ProductReason for FormationRecommended Action
2-Methyl-4-nitroanilineCompeting directing effects of the amino and methyl groups.Implement an amino group protection strategy (acetylation).
2-Methyl-6-nitroanilineCompeting directing effects of the amino and methyl groups.Strict temperature control (0-10°C) during nitration.
Dinitrated productsHarsh reaction conditions (excess nitrating agent, high temperature).Use a stoichiometric amount of nitrating agent and maintain low temperatures.
Oxidation products (tarry material)Oxidation of the aniline by nitric acid at elevated temperatures.Ensure slow, dropwise addition of the nitrating mixture into the cooled reaction vessel.

Troubleshooting Protocol: Amino Group Protection

To enhance the regioselectivity towards the 5-nitro position, a common and effective strategy is to protect the amino group as an acetamide before nitration. The bulkier acetyl group sterically hinders the ortho positions, favoring nitration at the para position relative to the acetylamino group (which is the 5-position of the original o-toluidine).

Step-by-Step Protocol for Acetylation of o-Toluidine:

  • In a suitable reaction flask, dissolve o-toluidine in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Heat the mixture under reflux to form N-acetyl-o-toluidine.

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the N-acetyl-o-toluidine by filtration, wash with water, and dry thoroughly.

  • Proceed with the nitration of the protected intermediate, followed by hydrolysis (e.g., heating with aqueous acid) to remove the acetyl group.[1]

Part 2: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

Question 2: The SNAr reaction of my chlorinated precursor with morpholine is sluggish, and I'm observing unreacted starting material even after prolonged reaction times. What could be the issue?

Answer:

Incomplete conversion in a nucleophilic aromatic substitution reaction can stem from several factors. The reactivity of the aryl halide is paramount; the presence of electron-withdrawing groups (like the nitro group in your precursor) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.[2][3]

Potential Causes for Incomplete Reaction:

Potential CauseExplanationRecommended Action
Insufficient TemperatureSNAr reactions often require elevated temperatures to overcome the activation energy barrier.Gradually increase the reaction temperature, monitoring for product formation and potential degradation.
Inappropriate SolventThe choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred.Consider using solvents like DMSO or DMF, which are known to facilitate SNAr reactions.
Base InsufficiencyIf a salt of morpholine is not used, a base may be required to neutralize the acid formed during the reaction.Add a non-nucleophilic base, such as potassium carbonate, to the reaction mixture.

Question 3: My final product is contaminated with impurities that are difficult to remove by simple recrystallization. What are the likely side products from the reaction with morpholine?

Answer:

Side products in the SNAr step can arise from the degradation of reactants or from alternative reaction pathways. While the reaction is generally clean, certain conditions can lead to impurities.

Potential Side Products in the SNAr Step:

Side ProductPotential CauseRecommended Action
Morpholine Degradation Products At elevated temperatures, morpholine can undergo thermal degradation.[4] Studies have shown that in superheated steam, morpholine can decompose to form organic acids like acetate and formate, as well as ammonia.[5][6]Optimize the reaction temperature to the minimum required for complete conversion of the starting material. Use an inert atmosphere to prevent oxidative degradation.
Bis-substituted Byproducts If the starting material for the nitration step was a di-halogenated toluene, there is a possibility of a second substitution with morpholine, leading to a bis(morpholino) derivative.Ensure the purity of the halogenated precursor before proceeding with the SNAr reaction.
Hydroxylated Byproduct If water is present in the reaction mixture, it can compete with morpholine as a nucleophile, leading to the formation of a hydroxylated byproduct.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Troubleshooting Protocol: Purification of the Final Product

If standard recrystallization fails to remove persistent impurities, column chromatography is a highly effective method for obtaining a high-purity product.

General Column Chromatography Protocol:

  • Select an appropriate stationary phase (e.g., silica gel) and a mobile phase system that provides good separation of your product from the impurities on a TLC plate.

  • Prepare a concentrated solution of your crude product in a minimal amount of the mobile phase or a suitable solvent.

  • Carefully load the sample onto the prepared column.

  • Elute the column with the chosen mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-methyl-4-nitroaniline (Precursor)

This protocol involves the nitration of 2-chloro-6-methylaniline. An alternative is the nitration of N-acetyl-o-toluidine followed by chlorination, which can offer better regioselectivity.

  • Preparation of the Reaction Mixture: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to below 10°C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 2-chloro-6-methylaniline to the cooled sulfuric acid with vigorous stirring, maintaining the temperature below 10°C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction vessel over a period of about 2 hours, ensuring the temperature does not exceed 10°C.

  • Work-up: After the addition is complete, pour the reaction mixture onto crushed ice. Carefully neutralize with a base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Chloro-2-methyl-4-nitroaniline in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Reagents: Add an excess of morpholine (typically 2-3 equivalents) to the solution. If necessary, add a base like potassium carbonate.

  • Reaction: Heat the reaction mixture to a temperature between 100-150°C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. A precipitate of the crude product should form.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

References

  • Bunnett, J. F., Garbisch, E. W., & Pruitt, K. M. (1957). The "Element Effect" as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions. Journal of the American Chemical Society, 79(2), 385-391.
  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.
  • BenchChem. (2025). Managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline.
  • Meisenheimer, J. (1902). Ueber Reactionen aromatischer Nitrokörper. Liebigs Annalen der Chemie, 323(2), 205-246.
  • Verbinnen, I., et al. (2015). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. Industrial & Engineering Chemistry Research, 54(36), 8945-8954.
  • Poulain, F., et al. (2001). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 67(7), 2977-2982.
  • Mjos, K. D. (1978). Morpholine. In Kirk-Othmer Encyclopedia of Chemical Technology, 3rd ed., Vol. 2, pp. 295-308.
  • Savelkoul, J., & van Lier, C. J. (1996). The thermal stability of amines in boiler water systems. VGB Kraftwerkstechnik, 76(11), 931-936.
  • Dow Chemical Co. (1985). The Dow Family of Morpholines.
  • Texaco Chemical Co. (1986). Morpholine.
  • Air Products and Chemicals, Inc. (1985). Morpholine.
  • Weast, R. C. (Ed.). (1985). CRC Handbook of Chemistry and Physics (66th ed.). CRC Press.
  • Sadtler Research Laboratories. (1980). The Sadtler Standard Spectra.
  • Pouchert, C. J. (1981, 1983, 1985). The Aldrich Library of NMR Spectra, The Aldrich Library of Infrared Spectra, The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company.
  • Ohnishi, S. (1984). Mass Spectra of Organic Compounds.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Ambeed.

Sources

minimizing impurities in 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline preparations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

Introduction: Navigating the Synthesis of this compound

Welcome to the technical support guide for the preparation of this compound. This molecule is a key intermediate in the development of various high-value chemical entities, including pharmaceuticals and specialized colorants. Its synthesis, while conceptually straightforward, presents significant challenges in controlling regioselectivity and minimizing process-related impurities. The presence of multiple reactive sites on the toluidine backbone necessitates a carefully controlled, multi-step approach to achieve high purity and yield.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural outlines to provide a deeper understanding of the reaction mechanisms, the genesis of common impurities, and robust, field-tested strategies for troubleshooting and optimization. Our goal is to empower you with the scientific rationale needed to overcome common synthetic hurdles and ensure the integrity of your final product.

Proposed Synthetic Pathway: A Strategic Overview

The most logical and controllable route to this compound involves a multi-step sequence designed to manage the directing effects of the substituents and introduce the morpholino group efficiently. The pathway begins with the nitration of o-toluidine, followed by the introduction of the morpholine moiety via a nucleophilic aromatic substitution (SNAr) reaction.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Halogenation & SₙAr cluster_2 Step 3: Purification A o-Toluidine B N-Acetyl-o-toluidine (Amine Protection) A->B Ac₂O C Nitration (HNO₃/H₂SO₄) B->C D 2-Methyl-4-nitro-acetanilide + Isomers C->D E Hydrolysis (Acid/Base) D->E F 2-Methyl-4-nitroaniline (Precursor) E->F G Halogenation (e.g., NCS/NBS) F->G H 5-Halo-2-methyl-4-nitroaniline I SₙAr Reaction H->I Morpholine, Base J Crude Product I->J K Purification (Chromatography/ Recrystallization) J->K L Pure 2-Methyl-5-(morpholin-4-yl) -4-nitroaniline K->L

Caption: Proposed multi-step synthetic workflow.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Part A: Issues in Precursor Synthesis (Nitration Stage)

Q1: My nitration of o-toluidine resulted in a mixture of isomers (e.g., 2-methyl-4-nitroaniline, 2-methyl-6-nitroaniline) with a low yield of the desired 4-nitro product. Why did this happen and how can I improve regioselectivity?

A1: This is a classic regioselectivity problem arising from the competing directing effects of the amino (-NH₂) and methyl (-CH₃) groups on the aromatic ring. Both are ortho-, para-directing groups. However, under the strong acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director[1]. This interplay results in a mixture of isomers.

Core Cause & Solution:

  • Unprotected Amine: Direct nitration is difficult to control. The most effective strategy is to protect the amino group as an acetamide (-NHCOCH₃) by reacting o-toluidine with acetic anhydride before nitration. The acetyl group is still an ortho-, para-director but is less activating than a free amine, offering better control and sterically hindering the 6-position, thereby favoring nitration at the 4-position[1][2]. After nitration, the acetyl group is easily removed by acid or base hydrolysis.

  • Temperature Control: Nitration is highly exothermic. The reaction temperature must be strictly maintained between 0°C and 10°C during the addition of the nitrating mixture[1][3]. Higher temperatures can lead to decreased selectivity and an increase in side products, including dinitrated species.

Q2: During the addition of the nitrating mixture, the reaction turned dark brown and produced a tarry, intractable material. What is the cause?

A2: The formation of dark, tarry material is a strong indication of oxidation of the aniline ring by nitric acid[1]. Anilines are electron-rich and susceptible to oxidation, a side reaction that competes with the desired electrophilic nitration.

Core Cause & Solution:

  • Elevated Temperature: This is the most common cause. The rate of oxidation increases significantly with temperature. It is critical to maintain the reaction temperature below 10°C, and preferably below 5°C, throughout the addition of the nitrating agent[3][4].

  • Concentration of Nitric Acid: Using fuming nitric acid or an incorrect ratio of nitric to sulfuric acid can increase the oxidative potential of the mixture. Use a well-defined, pre-mixed nitrating solution (HNO₃ in H₂SO₄) and add it dropwise to the substrate solution to maintain control.

  • Amine Protection: Protecting the amino group as an acetamide, as mentioned in Q1, also reduces its susceptibility to oxidation.

G cluster_0 Nitration of N-Acetyl-o-toluidine cluster_1 Reaction Products A N-Acetyl-o-toluidine Ortho/Para Director B Electrophilic Attack (NO₂⁺) A:f1->B Favored by electronics C Desired Product 4-Nitro Isomer B->C Sterically accessible D Byproduct 6-Nitro Isomer B->D Sterically hindered by Acetyl & Methyl E Byproduct Other Isomers B->E

Caption: Competing pathways in the nitration of protected o-toluidine.

Part B: Issues in Morpholine Addition (SNAr Stage)

Q3: My nucleophilic aromatic substitution (SNAr) reaction of 5-halo-2-methyl-4-nitroaniline with morpholine is very slow and gives low conversion even after prolonged reaction time. How can I drive it to completion?

A3: The rate of an SNAr reaction is highly dependent on the nature of the leaving group, solvent, temperature, and the presence of a base to neutralize the H-X formed.

Core Cause & Solution:

  • Leaving Group Ability: The reaction rate follows the trend F > Cl > Br > I for SNAr on activated rings. If you are using a chloro or bromo derivative, the reaction will be inherently slower than with a fluoro derivative.

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or NMP are ideal for SNAr reactions as they solvate the cation but not the nucleophile, increasing its reactivity. Using less polar solvents like toluene or alcohols can significantly slow the reaction.

  • Temperature: Increasing the reaction temperature will increase the rate. These reactions are often run at elevated temperatures (80-120°C). Monitor the reaction by TLC or HPLC to avoid decomposition at higher temperatures[5].

  • Base: The reaction generates a proton (from morpholine's N-H) and a halide ion. This forms an acid (H-X) that can protonate the morpholine nucleophile, rendering it inactive. An external base (e.g., K₂CO₃, Et₃N) is required to act as a scavenger for this acid and maintain a supply of the free-base nucleophile. Use at least one equivalent of base, and often a slight excess (1.2-1.5 eq).

Q4: After the SNAr step, my crude product shows multiple new spots on the TLC plate that are difficult to separate. What are these likely side products?

A4: The primary side products in this step often arise from incomplete reaction, reaction at other sites, or degradation.

Core Cause & Solution:

  • Unreacted Starting Material: The most common "impurity" is the starting 5-halo-2-methyl-4-nitroaniline. Optimize the reaction conditions as described in Q3 to improve conversion.

  • Degradation: The combination of high temperatures and a basic amine (morpholine) can sometimes lead to decomposition of the nitro-aromatic system, causing discoloration. Ensure the temperature is not excessively high and consider running the reaction under an inert atmosphere (N₂ or Ar).

  • Impure Precursor: Impurities from the nitration step (e.g., other nitro-isomers) may carry over. If a regioisomeric halo-nitroaniline was present, it could also react with morpholine to generate an isomeric final product, which can be very difficult to separate. Purity of the halo-nitroaniline precursor is critical.

Part C: General Purification & Analysis

Q5: My final product is a dark, oily substance instead of the expected crystalline solid. How can I purify it effectively?

A5: The presence of impurities lowers the melting point of a compound, often resulting in an oil or a low-melting solid[4]. Discoloration is typically due to small amounts of highly colored byproducts from oxidation or degradation reactions.

Core Cause & Solution:

  • Recrystallization: This is the first method to try for purification. The choice of solvent is critical. A solvent system where the product is soluble when hot but poorly soluble when cold is ideal. Ethanol/water or isopropanol/water mixtures are often effective for polar compounds like this[3][6].

  • Activated Charcoal Treatment: To remove colored impurities, you can add a small amount of activated charcoal to a hot solution of your crude product, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize[4]. Use charcoal sparingly, as it can adsorb your product as well.

  • Column Chromatography: For removing impurities with similar polarity, such as regioisomers, column chromatography is the most effective method[4]. A silica gel column with a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) can provide excellent separation.

Q6: What are the best analytical techniques to confirm the purity of my final product and identify any unknown impurities?

A6: A combination of chromatographic and spectroscopic techniques is essential for comprehensive purity assessment and structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a UV detector is the gold standard for quantifying the purity of your main product and detecting non-volatile impurities. It can effectively separate regioisomers and unreacted starting materials[7][8].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities and can provide mass information to help identify unknown peaks[7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the final structure. The chemical shifts and coupling patterns will verify that the morpholine group has been installed at the correct position and that other functional groups are intact.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, confirming the elemental composition of your product and any isolated impurities[9][10].

Key Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-nitroaniline (Precursor)

This protocol is a three-step process involving protection, nitration, and deprotection.

  • Protection (Acetylation):

    • To a flask containing o-toluidine (1.0 eq), add acetic anhydride (1.1 eq) dropwise while stirring in an ice bath.

    • Allow the reaction to warm to room temperature and stir for 1 hour until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture into cold water to precipitate the N-acetyl-o-toluidine. Filter, wash with water, and dry.

  • Nitration:

    • Add the dry N-acetyl-o-toluidine to concentrated sulfuric acid, keeping the temperature below 20°C. Cool the solution to 0°C.

    • Prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the substrate solution, ensuring the temperature does not exceed 10°C[3].

    • Stir for an additional 1-2 hours at 0-5°C.

    • Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate. Filter and wash thoroughly with cold water.

  • Deprotection (Hydrolysis):

    • Reflux the crude nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours until hydrolysis is complete (monitor by TLC).

    • Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the 2-methyl-4-nitroaniline.

    • Filter the solid, wash with water, and purify by recrystallization from an ethanol/water mixture[2][6].

Protocol 2: SNAr with Morpholine (General Procedure)
  • Reaction Setup:

    • In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 5-chloro-2-methyl-4-nitroaniline (1.0 eq), potassium carbonate (1.5 eq), and a polar aprotic solvent (e.g., DMF or DMSO).

    • Add morpholine (1.2 eq) to the mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 100-120°C under a nitrogen atmosphere.

    • Monitor the reaction progress by HPLC or TLC (typically 4-12 hours).

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of cold water. The crude product should precipitate.

    • Stir for 30 minutes, then collect the solid by filtration.

    • Wash the filter cake extensively with water to remove the solvent and salts. Dry the crude product.

Impurity Profile Summary

The following table summarizes the most probable impurities, their origin, and recommended methods for detection and control.

Impurity NameStructurePoint of OriginDetection MethodMitigation Strategy
2-Methyl-6-nitroaniline IsomerNitration StepHPLC, GC-MSAmine protection (acetylation) before nitration; strict temperature control (0-10°C).[1]
2-Methyl-5-nitroaniline IsomerNitration StepHPLC, GC-MSAmine protection; fractional crystallization or chromatography of precursor.[1]
o-Toluidine Starting MaterialIncomplete AcetylationHPLC, GC-MSEnsure complete reaction with acetic anhydride.
5-Halo-2-methyl-4-nitroaniline Starting MaterialIncomplete SNArHPLC, TLCIncrease reaction time/temperature; ensure adequate base is present.
Oxidation Byproducts Complex MixNitration StepHPLCMaintain low temperature (<10°C) during nitration; use amine protection.[1]

References

  • BenchChem. (2025). Managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline. BenchChem Technical Support.
  • PubChem. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (2010). Preparation method of 2-methyl-4-nitrophenylamine. CN101774929A.
  • Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36. [Link]

  • Guidechem. (n.d.). What is the application and production method of 2-Methyl-4-nitroaniline?.
  • NIH. (2022). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood.
  • Zhang, K., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5183. [Link]

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Technical Support Center: Refining Assay Conditions for 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the unique challenges presented by this compound and refine your assay conditions for robust and reproducible results.

Our approach is built on years of field-proven experience, emphasizing the causality behind experimental choices to empower you with the scientific rationale needed to overcome common hurdles.

I. Foundational Knowledge & Compound Characteristics

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound that influence its behavior in experimental settings.

PropertyValue/CharacteristicImplication for Assays
Molecular Formula C₁₁H₁₅N₃O₃[1]-
Molecular Weight 237.26 g/mol [1]Essential for calculating molar concentrations for stock solutions and dilutions.
Appearance Likely a yellow, crystalline solid.[2]The inherent color can cause spectrophotometric interference in colorimetric assays.
LogP 1.3253[1]Indicates moderate lipophilicity.
Aqueous Solubility Predicted to be low (logSw: -1.7673).[1]Solubility is a primary challenge . The compound will likely require an organic solvent like DMSO for stock solutions.[3]
Chemical Class Nitroaniline, Morpholine derivativeNitroaromatic compounds are known to potentially interfere with assays through various mechanisms.[4][5] The morpholine moiety is a "privileged structure" in medicinal chemistry, often found in kinase inhibitors and other bioactive molecules.[6][7][8][9]

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter, structured in a question-and-answer format.

A. Compound Handling and Solubility

Q1: My compound precipitates out of solution when I add it to my aqueous assay buffer. What should I do?

This is the most common issue for moderately lipophilic compounds. Precipitation drastically lowers the effective concentration of your compound, leading to apparent inactivity.[3]

Root Cause Analysis & Solutions:

  • Inadequate Stock Solution Preparation: Ensure your stock solution in 100% DMSO is fully dissolved. Gentle warming or sonication can help.[10][11]

  • Exceeding Aqueous Solubility Limit: Even with a DMSO stock, the compound can crash out in the final aqueous buffer.

    • Verify DMSO Tolerance: First, determine the maximum final concentration of DMSO your assay can tolerate. For most cell-based assays, this is typically ≤0.5%, though some robust cell lines may tolerate up to 1%.[10][12][13][14] Primary cells are often more sensitive.[10] Always run a "vehicle control" with the same final DMSO concentration to assess solvent effects.[13]

    • Perform a Solubility Test: Before running a full experiment, test the solubility of your highest desired concentration. Add your DMSO stock to the assay buffer, vortex gently, and incubate under assay conditions for 1-2 hours. Visually inspect for precipitation against a dark background.

    • Reduce Final Concentration: If precipitation occurs, your intended concentration is too high. The solution is to lower the working concentration of the compound.

    • Use Pluronic F-127: In some biochemical assays, a non-ionic surfactant like Pluronic F-127 can be included in the assay buffer to improve the solubility of hydrophobic compounds.

Q2: How should I prepare and store my stock solutions of this compound?

Proper stock solution management is critical for reproducibility.

  • Solvent: Use high-purity, anhydrous DMSO.

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your final assay, keeping the final concentration below the cytotoxic limit.[15]

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption by the DMSO.[5] Protect from light, as nitroaromatic compounds can be light-sensitive.

B. Assay Interference and Artifacts

Q3: I'm observing inconsistent or unexpected results in my colorimetric/fluorometric assay. Could the compound be interfering?

Yes. Nitroaromatic compounds, especially colored ones, are a well-known class of Pan-Assay Interference Compounds (PAINS).[5] Interference can manifest in several ways:

1. Spectrophotometric Interference (Colorimetric Assays):

  • The Problem: As a likely yellow compound, this compound will absorb light in the blue-violet range of the spectrum (~400-470 nm).[16][17] This can artificially inflate absorbance readings in assays that use a chromophore in this region (e.g., MTT formazan, which absorbs around 570 nm but has a broad peak, or assays using yellow reporters).[16][18][19]

  • Diagnosis & Solution:

    • Run a Compound-Only Control: Measure the absorbance of the compound in the assay buffer at your detection wavelength. If it's significant, you have interference.

    • Background Correction: The simplest solution is to subtract the absorbance of a "compound blank" (compound in buffer, no cells/enzyme) from your experimental readings.[17]

    • Switch Assay Readout: If interference is severe, consider an alternative assay with a different detection modality, such as a luminescent assay (e.g., using an ATP-based viability assay like CellTiter-Glo instead of MTT) or a fluorescent assay with well-separated excitation/emission spectra.[20]

2. Fluorescence Quenching or Autofluorescence:

  • The Problem: Nitro groups are electron-withdrawing and can quench the fluorescence of nearby fluorophores. Alternatively, the compound itself might be fluorescent at the excitation/emission wavelengths of your assay, causing high background.

  • Diagnosis & Solution:

    • Scan the emission spectrum of the compound alone at the assay's excitation wavelength to check for autofluorescence.

    • Include a control with your fluorescent probe and the compound (without the biological system) to check for quenching.

    • If interference is confirmed, you may need to switch to a non-fluorescent assay format.

3. Redox Cycling:

  • The Problem: Nitroaromatic compounds can undergo redox cycling in the presence of cellular reductants (like flavin-containing reductases), generating reactive oxygen species (ROS). This can lead to non-specific cytotoxicity in cell-based assays or interfere with assays that rely on redox chemistry (e.g., resazurin/alamarBlue).[5]

  • Diagnosis & Solution:

    • Include a counter-screen with an antioxidant like N-acetylcysteine (NAC) to see if it reverses the observed effect.

    • Test for ROS production directly using a probe like DCFDA.

    • Be cautious when interpreting data from redox-based viability assays. An ATP-based assay is often a more reliable alternative.[19]

C. Cell-Based Assay Troubleshooting

Q4: My compound shows high cytotoxicity at concentrations where I expect to see a specific biological effect. How can I differentiate true toxicity from a specific mechanism of action?

This is a common challenge in drug discovery.

  • Check DMSO Toxicity: First, ensure your vehicle control (media + max DMSO concentration) shows no significant effect on cell viability. If it does, you must lower the final DMSO concentration.[21]

  • Time- and Dose-Dependence: A specific, on-target effect will often show a clear dose-response curve and may have a different kinetic profile than non-specific toxicity. Run a time-course experiment (e.g., 24h, 48h, 72h) to find an optimal window where you can see the desired effect without overwhelming cytotoxicity.

  • Orthogonal Assays: Use a secondary assay that measures a different endpoint. For example, if you hypothesize the compound inhibits a specific kinase, you can measure the phosphorylation of a downstream target protein via Western Blot or ELISA at a non-toxic concentration. This provides direct evidence of target engagement.

  • Use a Less Sensitive Viability Assay: As mentioned, redox-based assays can be confounded by the compound's chemistry. Use an ATP-based assay (measuring metabolic health) or a membrane integrity assay (measuring cell death, e.g., LDH release or propidium iodide staining) to confirm cytotoxicity.[20]

Workflow for Troubleshooting Apparent Cytotoxicity

G A High Cytotoxicity Observed B Is Vehicle Control (DMSO) Toxic? A->B C Yes B->C D No B->D E Lower Final DMSO Concentration C->E F Is Effect Dose-Dependent? D->F G No F->G H Yes F->H K Measure Different Cytotoxicity Endpoint (e.g., ATP vs. Redox vs. Membrane Integrity) F->K I Potential Non-Specific Effect or Assay Artifact G->I J Confirm with Orthogonal Assay (e.g., Target Phosphorylation) H->J L Results Consistent? K->L M Yes L->M N No L->N O Likely On-Target Effect Coupled with Toxicity M->O P Initial Assay Prone to Artifact N->P

Caption: A decision tree for troubleshooting high cytotoxicity.

III. Experimental Protocols

The following are generalized protocols for common assays where a morpholine nitroaniline derivative might be tested. These are templates and must be optimized for your specific biological system.

Protocol 1: In Vitro Kinase Inhibition Assay (Spectrophotometric)

This protocol describes a generic assay to determine the IC₅₀ of this compound against a hypothetical kinase.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of Compound in DMSO C Add Compound or DMSO (Control) to Microplate Wells A->C B Prepare Kinase, Substrate, and ATP Solutions in Assay Buffer D Add Kinase and Substrate B->D C->D E Pre-incubate (5-10 min) D->E F Initiate Reaction with ATP E->F G Incubate at RT (30-60 min) F->G H Stop Reaction & Add Detection Reagent G->H I Read Absorbance at Specified Wavelength H->I J Subtract Background (Compound-Only Control) I->J K Normalize Data & Plot Dose-Response Curve J->K L Calculate IC50 K->L

Caption: General workflow for a kinase inhibition assay.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series in 100% DMSO to create concentrations for the dose-response curve (e.g., from 10 mM down to 1 µM).

  • Assay Plate Setup (96-well, clear bottom):

    • Add 1 µL of each compound dilution (or DMSO for controls) to the appropriate wells.

    • Add 1 µL to separate "background" wells for each concentration to measure compound absorbance.

  • Reaction:

    • Prepare a master mix of kinase and substrate in kinase assay buffer. Add 50 µL to each well (including background wells).

    • Prepare a "no enzyme" control.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 50 µL of ATP solution to all wells except the "no enzyme" control.

    • Incubate for 30-60 minutes at room temperature. The optimal time should be determined in a preliminary enzyme kinetics experiment.

  • Detection:

    • Stop the reaction and develop the signal according to the manufacturer's protocol for your specific kinase assay kit (e.g., ADP-Glo™, Z'-LYTE™).

    • Read the absorbance or luminescence on a compatible plate reader.

  • Data Analysis:

    • For each compound concentration, subtract the reading from the corresponding "background" well.

    • Normalize the data using the "DMSO only" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability/Cytotoxicity Assay (ATP-Based)

This protocol uses an ATP-based luminescent assay (e.g., CellTiter-Glo®) to minimize spectral interference from the test compound.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well, white-walled plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated limit (e.g., 0.5%).[10][21]

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control medium.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 100 µL of the detection reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data with "vehicle control" wells representing 100% viability and "no cell" or "lysis agent" wells representing 0% viability.

    • Plot the percent viability versus the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

IV. References

  • Sun Diagnostics. Assay Interference: A Brief Review and Helpful Hints. [Link]

  • LifeTein. DMSO usage in cell culture. (2023-02-01). [Link]

  • Reddit. Maximum DMSO concentration in media for cell culture?. (2023-10-05). [Link]

  • ResearchGate. What the concentration of DMSO you use in cell culture assays?. (2016-01-25). [Link]

  • Scientist Solutions. DMSO in cell based assays. (2025-01-16). [Link]

  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Google Patents. WO1980001225A1 - 2-methyl-4-nitro-aniline nonlinear optical devices.

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. [Link]

  • UNMC. Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Spandidos Publications. Materials and Methods Cell viability assay. [Link]

  • International Journal of Preclinical and Medical Sciences. PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

  • Reddit. How to tackle compound solubility issue. (2022-01-06). [Link]

  • ResearchGate. In vitro cell viability assay of (A) all synthesized.... [Link]

  • Patsnap Synapse. Troubleshooting Guide for Common Protein Solubility Issues. (2025-05-09). [Link]

  • National Center for Biotechnology Information. Figure 3, [Examples of colored and scattering...] in Assay Guidance Manual. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Google Patents. (12) United States Patent. [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. [Link]

  • YouTube. Lab Skills: Preparing Stock Solutions. (2021-08-20). [Link]

  • ResearchGate. How to remove color interference from a colorful solution before spectrophotometric measurements?. (2021-05-18). [Link]

  • ACS Publications. Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. (2023-05-31). [Link]

  • YouTube. Compound-mediated Interferences in Homogeneous Proximity Assays. (2021-03-29). [Link]

  • Google Patents. CN105837452B - 2- methyl-5-nitro phenol production process.

  • National Center for Biotechnology Information. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020-02-01). [Link]

  • Royal Society of Chemistry. Tactics to Improve Solubility in The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021-08-27). [Link]

  • Wikipedia. Nitrate. [Link]

  • National Center for Biotechnology Information. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. [Link]

  • National Center for Biotechnology Information. Assay Interference by Chemical Reactivity in Assay Guidance Manual. (2015-09-18). [Link]

  • YouTube. Making stock solutions - how and why. (2021-11-01). [Link]

  • MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]

  • National Center for Biotechnology Information. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. [Link]

  • National Center for Biotechnology Information. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. [Link]

  • PubChem. 2-methyl-5-nitrophenol production process - Patent CN-105837452-B. [Link]

  • MDPI. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. (2021-02-19). [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline and Key Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline with other foundational nitroaniline derivatives. We will dissect their physicochemical properties, explore relevant synthetic protocols, and discuss the structure-activity relationships that confer their unique potential in medicinal chemistry and materials science. This document moves beyond a simple data sheet, offering expert insights into the causality behind experimental observations and synthetic choices.

Introduction: The Nitroaniline Scaffold and the Morpholine Advantage

Nitroanilines are a class of aromatic compounds fundamental to organic synthesis, characterized by an aniline ring substituted with both a nitro (-NO₂) and an amino (-NH₂) group.[1] They are indispensable intermediates in the production of azo dyes, pigments, pharmaceuticals, and agrochemicals.[2][3][4] The reactivity of the amino and nitro groups, coupled with the electronic effects of other ring substituents, dictates their utility.

Our focus compound, this compound, presents a fascinating structural combination. It merges the classic nitroaniline framework with a morpholine moiety. Morpholine is recognized in medicinal chemistry as a "privileged scaffold"—a structural motif that frequently appears in bioactive compounds and can impart favorable properties such as improved aqueous solubility, metabolic stability, and potent biological activity.[5] This guide aims to contextualize the properties of this specific derivative by comparing it against its simpler, yet industrially significant, relatives.

Part 1: Comparative Physicochemical Properties

The substitution pattern on the aniline ring profoundly influences a molecule's physical properties, such as melting point, solubility, and lipophilicity. These characteristics are critical for predicting reaction conditions, purification strategies, and potential biological interactions.

PropertyThis compound4-Nitroaniline2-Methyl-4-nitroaniline2-Methyl-5-nitroaniline
CAS Number Not Available100-01-6[6]99-52-599-55-8[7]
Molecular Formula C₁₁H₁₅N₃O₃[8]C₆H₆N₂O₂[6]C₇H₈N₂O₂[9]C₇H₈N₂O₂[7]
Molecular Weight 237.26 g/mol [8]138.12 g/mol [6]152.15 g/mol [9]152.15 g/mol [7]
Appearance Not specifiedYellow solid/powder[6][10]Yellow needles or mustard yellow powder[9][11]Yellow crystalline solid[12]
Melting Point (°C) Not Available146 - 149[13]130 - 133.5[11][14]103 - 106[7]
logP (Octanol/Water) 1.3253[8]1.391.85[14]Not Available
Water Solubility logSw: -1.7673[8]0.8 mg/mL (18.5 °C)[6]<0.1 g/100 mL (22 °C)[14]Insoluble

Expert Analysis of Physicochemical Trends:

  • Molecular Weight and Complexity: The most striking difference is the significantly higher molecular weight of this compound, owing to the addition of the C₄H₈NO morpholine group. This added mass and structural complexity are expected to influence its crystalline packing and intermolecular forces.

  • Melting Point: While data for the target compound is unavailable, we can observe trends among the isomers. 2-Methyl-4-nitroaniline has a higher melting point than 2-Methyl-5-nitroaniline, which can be attributed to differences in crystal lattice energy and intermolecular hydrogen bonding capabilities dictated by the substituent positions. The para-arrangement in 4-nitroaniline generally allows for more efficient crystal packing, resulting in the highest melting point among the simpler derivatives.

  • Lipophilicity (logP): The logP value of 1.3253 for our target compound indicates moderate lipophilicity.[8] The presence of the polar oxygen and nitrogen atoms in the morpholine ring counteracts the lipophilicity of its alkyl chain, resulting in a logP value that is surprisingly lower than that of 2-Methyl-4-nitroaniline. This balance of hydrophilic and lipophilic character is often a desirable trait in drug candidates.

Part 2: Synthesis & Reactivity Landscape

The synthesis of nitroaniline derivatives historically relies on a few core strategies, including the nitration of protected anilines and the partial reduction of dinitrobenzenes.[1] The primary application for many of these compounds is in the synthesis of azo dyes, which leverages the reactivity of the primary amine.[12]

G cluster_0 General Synthetic Workflow Start Substituted Nitroaromatic Precursor (e.g., Halo-nitro-toluene) Step1 Nucleophilic Aromatic Substitution (SNAr) with Morpholine Start->Step1 Product This compound Step1->Product Step2 Further Functionalization (e.g., Diazotization, Reduction) Product->Step2 Application Target Molecules (Dyes, APIs) Step2->Application

Caption: General synthetic route to the target compound.

Experimental Protocol: Synthesis of an Azo Dye (Representative Workflow)

This protocol details the synthesis of an azo dye using a nitroaniline as the diazo component, a cornerstone reaction in color chemistry.[12] We use 2-Methyl-5-nitroaniline as a well-documented example.

Materials:

  • 2-Methyl-5-nitroaniline (5 mmol)

  • Concentrated Hydrochloric Acid (5 mL)

  • Sodium Nitrite (NaNO₂) (5.5 mmol)

  • 2-Naphthol (5.1 mmol)

  • 10% Sodium Hydroxide (NaOH) solution (20 mL)

  • Deionized Water

  • Ethanol

Apparatus:

  • 100 mL and 250 mL Beakers

  • Ice-water baths

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Graduated cylinders

Step-by-Step Procedure:

  • Preparation of Diazonium Salt:

    • In a 100 mL beaker, dissolve 5 mmol of 2-Methyl-5-nitroaniline in a mixture of 5 mL of concentrated HCl and 10 mL of deionized water. Stir until a clear solution is formed.[12]

    • Cool the beaker in an ice-water bath to a temperature between 0 and 5 °C. This is a critical step.

    • In a separate beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold deionized water.

    • Slowly add the sodium nitrite solution dropwise to the cold, stirring aniline solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.

  • Preparation of Coupling Agent:

    • In a 250 mL beaker, dissolve 5.1 mmol of 2-Naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.[12]

    • Cool this solution in a separate ice-water bath.

  • Azo Coupling Reaction:

    • While stirring the cold 2-Naphthol solution vigorously, slowly add the previously prepared cold diazonium salt solution.[12]

    • An intensely colored precipitate (the azo dye) should form immediately.

    • Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.

  • Isolation and Purification:

    • Collect the crude dye by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain the purified dye.

    • Dry the purified crystals.

Expert Commentary on Causality: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures, readily decomposing to nitrogen gas and a phenol. Maintaining a temperature of 0-5 °C is therefore essential for maximizing the yield of the diazonium salt. The strong acidic medium (HCl) is required to generate nitrous acid (HNO₂) in situ from sodium nitrite and to prevent the newly formed diazonium salt from coupling with the unreacted parent aniline. The azo coupling step is an electrophilic aromatic substitution, where the electron-rich naphthoxide ion (formed in the basic NaOH solution) acts as a nucleophile, attacking the electrophilic terminal nitrogen of the diazonium salt.

G cluster_1 Azo Dye Synthesis Workflow Nitroaniline Nitroaniline in HCl NaNO2 Add NaNO₂ (0-5 °C) Nitroaniline->NaNO2 Diazonium Diazonium Salt Formation NaNO2->Diazonium Coupling Azo Coupling Reaction Diazonium->Coupling Coupler Coupling Agent (e.g., 2-Naphthol in NaOH) Coupler->Coupling Precipitate Azo Dye Precipitate Coupling->Precipitate Filter Filtration & Washing Precipitate->Filter Purify Recrystallization Filter->Purify FinalDye Pure Azo Dye Purify->FinalDye

Caption: Experimental workflow for azo dye synthesis.

Part 3: Structure-Activity Relationship (SAR) and Application Potential

While many simple nitroanilines are used as dye precursors, their structures also serve as pharmacophores in medicinal chemistry. The introduction of substituents dramatically alters their biological potential.

  • The Nitroaniline Core: Nitroaromatic compounds are known to possess a wide spectrum of biological activities, including antibacterial, antiprotozoal, and antitumor effects.[15][16] The electron-withdrawing nitro group is often crucial for the mechanism of action, which can involve bioreduction to reactive nitroso and hydroxylamino intermediates that damage cellular macromolecules like DNA.[16] However, this same reactivity is also linked to potential mutagenicity and carcinogenicity, a critical consideration in drug development.[17]

  • The Morpholine Moiety: The inclusion of a morpholine ring is a well-established strategy to enhance the "drug-likeness" of a molecule. It can increase hydrophilicity, improving aqueous solubility and bioavailability. The tertiary amine of the morpholine ring is basic and can be protonated at physiological pH, further enhancing solubility and allowing for specific ionic interactions with biological targets.[5] Studies have shown that morpholine derivatives exhibit potent anticancer, antibacterial, and antifungal activities.[5][18][19]

  • Hypothesized Profile of this compound: This molecule represents a rational design that combines the bio-active potential of a nitroaniline with the pharmacokinetic benefits of a morpholine scaffold. The specific arrangement of the methyl, morpholino, and nitro groups creates a unique electronic and steric environment. It can be hypothesized that this compound could exhibit enhanced biological activity with a potentially improved safety profile compared to simpler nitroaromatics. It is a prime candidate for screening in anticancer and antimicrobial assays, where the morpholine group could aid in target engagement and the nitroaniline core could serve as the cytotoxic warhead.[20]

G SAR This compound Nitro Group (-NO₂) Amino Group (-NH₂) Morpholine Ring Methyl Group (-CH₃) Properties Pharmacophore / Cytotoxicity [32] H-Bonding / Reactivity Solubility / PK Profile / Target Binding [24] Modulates Sterics & Electronics SAR:f1->Properties:f0 contributes to SAR:f2->Properties:f1 contributes to SAR:f3->Properties:f2 contributes to SAR:f4->Properties:f3 contributes to Activity Potential Biological Activity (Anticancer, Antimicrobial) Properties->Activity leads to

Caption: Conceptual Structure-Activity Relationship (SAR) diagram.

Conclusion

This compound is a rationally designed molecule that stands apart from common nitroaniline derivatives. While sharing a core structure with industrial intermediates like 2-methyl-4-nitroaniline and 2-methyl-5-nitroaniline, the incorporation of a morpholine moiety fundamentally alters its physicochemical profile and imbues it with significant potential for applications in drug discovery. Its balanced lipophilicity, coupled with the known bioactivity of both the nitroaromatic and morpholine scaffolds, makes it a compelling candidate for further investigation. This guide has contextualized its properties through objective comparison and provided the experimental and theoretical framework necessary for researchers to appreciate its unique position within the broader class of nitroaniline compounds.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7441, 2-Methyl-4-nitroaniline. Retrieved from [Link]

  • Winkelmann, E., Raether, W., & Gebert, U. (1977). [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Arzneimittel-Forschung, 27(5), 950-967. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7475, 4-Nitroaniline. Retrieved from [Link]

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  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
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A Researcher's Guide to Validating the Mechanism of Action of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline as a PI3K Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the validation of the mechanism of action (MoA) for the novel compound 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline. Initial structural analysis of this molecule, particularly the presence of the morpholine ring, suggests a potential interaction with the phosphoinositide 3-kinase (PI3K) signaling pathway, a frequent target for compounds with this moiety. Consequently, this guide is built upon the hypothesis that this compound, hereafter referred to as "Compound X," functions as an inhibitor of the PI3K/Akt signaling cascade.

We will proceed through a logical, multi-phase validation process designed to rigorously test this hypothesis. This workflow moves from direct, biochemical interaction with the putative target to the downstream cellular consequences of its inhibition. Throughout this guide, we will compare the performance of Compound X against well-characterized PI3K inhibitors to benchmark its activity and specificity.

Phase 1: Confirmation of Direct Target Engagement

The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target. This phase employs both biochemical and cellular biophysical methods to confirm target engagement.

Biochemical Kinase Assay: Measuring Direct PI3K Inhibition

The most direct method to test our hypothesis is to measure the ability of Compound X to inhibit the enzymatic activity of purified PI3K isoforms in an in vitro setting. This cell-free assay eliminates the complexities of cellular uptake and metabolism, providing a clear measure of direct enzymatic inhibition. A common method is to quantify the production of ADP, a byproduct of the kinase reaction.

Rationale: This experiment serves as the primary screen. A positive result (i.e., dose-dependent inhibition of PI3K activity) provides the foundational evidence that Compound X can directly interact with and inhibit the PI3K enzyme. Comparing the half-maximal inhibitory concentration (IC50) of Compound X to known inhibitors like Wortmannin or LY294002 provides a quantitative benchmark of its potency.[1]

Comparative Data: In Vitro PI3K Inhibition

CompoundTarget Isoform(s)IC50 (nM)Reference Compound
Compound X PI3Kα (Hypothetical)To be determinedN/A
LY294002 Pan-Class I PI3K~1,400Yes[2]
Wortmannin Pan-Class I PI3K~5Yes[2]
Alpelisib (BYL719) PI3Kα~5Yes[3]
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Live Cell Environment

While biochemical assays are crucial, they do not confirm that a compound can reach and bind to its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that measures target engagement in intact cells.[4][5] The principle is that a protein's thermal stability increases upon ligand binding.[6][7] Therefore, if Compound X binds to PI3K in cells, the PI3K protein will be more resistant to heat-induced denaturation.

Rationale: CETSA provides critical evidence of target engagement in a physiologically relevant context.[5] A positive result is a "thermal shift," where the melting temperature (Tm) of the target protein increases in the presence of the compound.[4] This confirms that Compound X not only enters the cell but also binds to its target, PI3K.

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the logical flow of experiments for validating the MoA of Compound X.

MOA_Validation_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Pathway Analysis cluster_2 Phase 3: Specificity & Confirmation biochem Biochemical Assay (In Vitro Kinase Assay) cetsa Cellular Target Engagement (CETSA) biochem->cetsa Confirms cellular accessibility western Downstream Signaling (Western Blot for p-Akt) cetsa->western Moves from binding to functional effect pheno Phenotypic Assay (Cell Viability) western->pheno Links pathway inhibition to cellular outcome kinome Off-Target Profiling (Kinome Scan) pheno->kinome Assess specificity conclusion MoA Validation kinome->conclusion

Caption: Workflow for MoA validation of Compound X.

Phase 2: Demonstrating Modulation of Cellular Signaling and Phenotype

Confirming that Compound X binds to PI3K is the first step. The second is to demonstrate that this binding event leads to the expected downstream biological consequences: inhibition of the PI3K/Akt signaling pathway and a corresponding cellular phenotype.

Western Blot Analysis of Downstream Signaling

The activation of PI3K leads to the phosphorylation of Akt at key residues (Serine 473 and Threonine 308).[8][9] A hallmark of PI3K inhibition is a reduction in the levels of phosphorylated Akt (p-Akt). Western blotting is the standard technique to measure this change.[10]

Rationale: This experiment directly links target engagement to a functional biochemical outcome in the cell. A dose-dependent decrease in p-Akt levels upon treatment with Compound X, without a change in total Akt levels, is strong evidence for on-target pathway inhibition.[11] This provides a mechanistic link between the drug, its target, and the cellular signaling machinery.

Comparative Data: Cellular Pathway Inhibition

CompoundCell Linep-Akt (Ser473) Inhibition EC50Effect on Cell Viability (GI50)
Compound X MCF-7 (PIK3CA mutant)To be determinedTo be determined
LY294002 MCF-7~10 µM~15 µM
Alpelisib MCF-7~50 nM~250 nM
Cell Viability/Proliferation Assays

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival.[12][13] Its inhibition is expected to reduce cell viability, particularly in cancer cell lines that are known to be dependent on this pathway (e.g., those with activating PIK3CA mutations or PTEN loss).[14]

Rationale: This assay connects pathway inhibition to a quantifiable cellular phenotype. A reduction in cell viability that correlates with the inhibition of p-Akt provides strong evidence that the compound's anti-proliferative effect is mediated through the PI3K pathway.

The PI3K/Akt Signaling Pathway

The diagram below illustrates the core components of the PI3K/Akt signaling pathway and the hypothesized point of inhibition by Compound X and its comparators.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effects (Cell Survival, Proliferation) AKT->Downstream Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Inhibitors Compound X LY294002 Wortmannin Inhibitors->PI3K Inhibit

Caption: The PI3K/Akt signaling pathway and points of inhibition.

Detailed Experimental Protocols

Protocol 1: In Vitro ADP-Glo™ Kinase Assay

This protocol is adapted for measuring the activity of a target kinase by quantifying the amount of ADP produced.

  • Reaction Setup: Prepare a master mix containing kinase buffer, the PI3K enzyme (e.g., recombinant PI3Kα), and its substrate (e.g., PIP2).

  • Compound Addition: Dispense the master mix into a multi-well plate. Add serial dilutions of Compound X, a reference inhibitor (e.g., Alpelisib), and a vehicle control (e.g., DMSO) to the wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 10-100 µM. Incubate at 30°C for 60 minutes.[15]

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the ADP concentration and thus the kinase activity.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol outlines the steps to measure the thermal stabilization of PI3K in intact cells.[6]

  • Cell Culture and Treatment: Culture cells (e.g., A549 or MCF-7) to ~80% confluency. Treat cells with either Compound X (at various concentrations) or a vehicle control for 1-2 hours.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[4][7]

  • Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[6]

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific for the PI3K p110α subunit.

  • Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein remaining versus temperature to generate a melting curve. A shift in the curve to higher temperatures in the presence of Compound X indicates target stabilization.

Protocol 3: Western Blot for Phospho-Akt (Ser473)

This protocol is for detecting changes in the phosphorylation state of Akt.[10][16]

  • Cell Treatment and Lysis: Seed cells in a 6-well plate. Once attached, serum-starve the cells overnight. Pre-treat with various concentrations of Compound X or a reference inhibitor for 1-2 hours. Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.[10] Separate the proteins on a 4-12% SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11] Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473) diluted in 5% BSA/TBST.[18]

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.

  • Analysis: Quantify the band intensities for p-Akt and total Akt. Calculate the ratio of p-Akt to total Akt to determine the relative inhibition of the pathway.

References

  • In vitro kinase assay. (2023-09-23). protocols.io. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 165–181. [Link]

  • Masuda, K., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 101-109. [Link]

  • Phosphoinositide 3-kinase inhibitor. (n.d.). Wikipedia. [Link]

  • List of PI3K Inhibitors + Uses, Types, Side Effects. (2023-04-12). Drugs.com. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. [Link]

  • Wu, P., & Liu, X. (2022). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Acta Pharmaceutica Sinica B, 12(6), 2509–2531. [Link]

  • Selected PI3K inhibitors approved or in clinical trials. (n.d.). ResearchGate. [Link]

  • Rodon, J., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031. [Link]

  • Ryding, S. (2020-12-02). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Lildal, T. R., et al. (2017). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 4, 228–236. [Link]

  • Validation of the PI3K-Akt signaling pathway. (n.d.). ResearchGate. [Link]

  • Can someone advise on a detection problem p-Akt in western blot? (2014-02-05). ResearchGate. [Link]

  • Karanam, N. K., et al. (2022). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cell Death & Disease, 13(3), 254. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced potency and selectivity is a continuous endeavor. The 2-methyl-5-(morpholin-4-yl)-4-nitroaniline scaffold has emerged as a promising starting point for the design of new drug candidates, exhibiting a spectrum of biological activities. This guide provides an in-depth, objective comparison of the performance of analogs based on this core structure, supported by experimental data and established protocols. By understanding the nuanced relationships between molecular modifications and biological outcomes, researchers can more effectively navigate the path of lead optimization.

The Core Scaffold: Understanding its Therapeutic Potential

The this compound molecule combines several key pharmacophoric features. The nitroaromatic system is a well-known motif in medicinal chemistry, often associated with antimicrobial and anticancer properties. The nitro group can undergo bioreduction in hypoxic environments, characteristic of solid tumors and anaerobic bacteria, to form cytotoxic radical species. The morpholine ring, a privileged structure in drug discovery, is frequently incorporated to improve physicochemical properties such as aqueous solubility and metabolic stability, and can also engage in crucial hydrogen bonding interactions with biological targets. The substituted aniline core provides a versatile platform for further chemical modification.

This guide will dissect the structure-activity relationships of this class of compounds, focusing primarily on their potential as anticancer and antimicrobial agents, as these are the most prominently reported activities for related structures.

Deciphering the Structure-Activity Relationship (SAR)

While a comprehensive SAR study on a complete library of this compound analogs is not yet publicly available, we can construct a robust hypothetical SAR by drawing parallels from closely related chemical classes, such as morpholine-substituted quinazolines and other nitroaromatic compounds.[1][2] The following sections will explore the impact of modifications at key positions of the scaffold.

Modifications of the Nitroaniline Ring

The substitution pattern on the nitroaniline ring is critical for modulating the electronic properties and steric profile of the molecule, which in turn influences its interaction with biological targets and its metabolic fate.

  • Position of the Nitro Group: The para position of the nitro group relative to the amino group is a common feature in many biologically active nitroanilines. This arrangement maximizes the electron-withdrawing effect of the nitro group, which is often crucial for its bioreductive activation. Shifting the nitro group to the ortho or meta position would likely alter the reduction potential and, consequently, the biological activity.

  • The Methyl Group at Position 2: The methyl group at the 2-position provides a degree of steric hindrance that can influence the planarity of the molecule and its binding to target proteins. Replacing this methyl group with other substituents could have significant effects:

    • Larger Alkyl Groups: Increasing the steric bulk at this position may either enhance binding through favorable van der Waals interactions or decrease activity due to steric clashes within a binding pocket.

    • Electron-Withdrawing/Donating Groups: Introduction of groups with different electronic properties could modulate the pKa of the aniline nitrogen and the overall electron density of the ring system.

  • Substitutions on the Aniline Nitrogen: The primary amine is a key site for modification. Acylation or alkylation of the aniline nitrogen can be used to introduce a wide variety of functional groups, potentially leading to new interactions with biological targets. For instance, in related quinazoline derivatives, substitutions on the aniline moiety have been shown to be critical for anticancer activity.[3]

The Role of the Morpholine Moiety

The morpholine ring at the 5-position is a key contributor to the drug-like properties of the scaffold.

  • Improving Pharmacokinetics: Morpholine is a polar, non-ionizable group that can enhance aqueous solubility and reduce metabolic liability compared to more lipophilic amines. This generally leads to improved pharmacokinetic profiles.

  • Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, which can be a critical interaction for binding to target enzymes or receptors.[2]

  • Analogs of the Morpholine Ring: Replacing the morpholine with other cyclic amines, such as piperidine or piperazine, can have a profound impact on activity.

    • Piperidine: This would increase the lipophilicity of the molecule, which could enhance membrane permeability but might also lead to increased metabolic degradation.

    • Piperazine: The introduction of a second nitrogen atom in the piperazine ring provides an additional site for substitution, allowing for the attachment of further functional groups to explore deeper binding pockets or to modulate the overall properties of the molecule. In studies on quinazoline-based anticancer agents, the switch from a morpholine to a substituted piperazine has been shown to significantly enhance potency.[3]

Comparative Performance Data

To provide a quantitative understanding of the SAR, the following table summarizes the biological activities of representative compounds from related classes. It is important to note that these are not direct analogs of this compound, but the trends observed provide valuable insights.

Compound IDCore StructureR1 (Aniline Ring)R2 (Cyclic Amine)Target Cell LineIC50 (µM)Citation
AK-3 Quinazoline4-chloroMorpholineMCF-76.44[1]
AK-10 Quinazoline3,4-dichloroMorpholineMCF-73.15[1]
Compound A Benzylidene-4-nitroanilineH-E. coliZone of Inhibition (mm)[4]
Compound B Benzylidene-4-nitroaniline4-chloro-E. coliZone of Inhibition (mm)[4]

Data for Compounds A and B is presented as zone of inhibition, a qualitative measure of antimicrobial activity.

The data for compounds AK-3 and AK-10 clearly demonstrates that increasing the electron-withdrawing character on the aniline-linked phenyl ring (from 4-chloro to 3,4-dichloro) enhances the cytotoxic activity against the MCF-7 breast cancer cell line.[1] This suggests that similar modifications to the 2-methyl-4-nitroaniline core could be a fruitful avenue for optimization.

Experimental Protocols

To ensure the reproducibility and further exploration of the SAR of these analogs, detailed, step-by-step methodologies for key experiments are provided below.

General Synthesis of Substituted 4-Nitroaniline Analogs

The synthesis of this compound and its analogs can be achieved through nucleophilic aromatic substitution.

Diagram of General Synthetic Workflow

G start Starting Material (e.g., 2-Methyl-5-fluoro-4-nitroaniline) reaction Nucleophilic Aromatic Substitution start->reaction reagents Reagents (Morpholine or analog, Base, Solvent) reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Final Product (this compound analog) purification->product

Caption: General workflow for the synthesis of this compound analogs.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the starting substituted fluoro-nitroaniline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired cyclic amine (e.g., morpholine, 1.2 equivalents) and a base such as potassium carbonate (K₂CO₃, 2 equivalents).

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product may precipitate out and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure analog.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6]

Diagram of MTT Assay Workflow

G cell_seeding Seed cells in 96-well plate compound_treatment Treat cells with test compounds cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[6]

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for a further 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then calculated.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Diagram of Broth Microdilution Workflow

G serial_dilution Prepare serial dilutions of test compounds in 96-well plate inoculation Inoculate wells with standardized bacterial suspension serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation mic_determination Determine MIC (Lowest concentration with no visible growth) incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.[9]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.[9]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7][9]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The insights gleaned from the SAR of related compounds suggest that systematic modification of the nitroaniline ring and the cyclic amine moiety can lead to significant improvements in biological activity. Future research should focus on the synthesis and evaluation of a dedicated library of analogs to build a more comprehensive and direct SAR. This will enable the fine-tuning of potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the identification of clinical candidates with superior therapeutic profiles.

References

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  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Martinez, A., Clark, R. D., & Penn, B. (1995). Synthesis of N-alkyl substituted 4-nitroaniline derivatives for non-linear optics. OSTI.GOV. [Link]

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  • Dwivedi, A. R., Kumar, V., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 586-599. [Link]

  • Magiorakos, A. P., Srinivasan, A., Carey, R. B., Carmeli, Y., Falagas, M. E., Giske, C. G., ... & Wattal, C. (2012). Multidrug-resistant, extensively drug-resistant and pandrug-resistant bacteria: an international expert proposal for interim standard definitions for acquired resistance. Clinical microbiology and infection, 18(3), 268-281. [Link]

  • Balasubramanian, S., & Ponnuraj, K. (2010). Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines. Ovidius University Annals of Chemistry, 21(1), 7-10. [Link]

  • Zgoda, J. R., & Porter, J. R. (2001). A convenient microdilution method for screening natural products against bacteria and fungi. Pharmaceutical biology, 39(3), 221-225. [Link]

  • Sim, J. H., Kim, J., Lee, J. H., Kim, Y., & Lee, J. C. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiology and Biotechnology, 31(12), 1593-1601. [Link]

  • Fakhri, J., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6516. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(2), 1083-1115. [Link]

  • El-Damasy, A. K., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 530. [Link]

  • Dwivedi, A. R., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 586-599. [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-methyl-4-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-nitroaniline. Retrieved from [Link]

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A Comparative In Vitro Efficacy Analysis of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline: A Guide for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potential in vitro efficacy of the novel investigational compound, 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline. Given the limited direct published data on this specific molecule, this document leverages structure-activity relationships and experimental data from analogous compounds to build a predictive efficacy profile. The insights and protocols herein are designed for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents.

The core structure of this compound integrates two key pharmacophores: a nitroaniline moiety and a morpholine ring. The nitroaniline group is a known structural alert, often associated with cytotoxic and mutagenic potential through metabolic activation.[1] Conversely, the morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties and target engagement.[2][3] Its presence is noted in several approved and investigational anticancer agents, including kinase inhibitors.[2][4] This structural duality suggests that this compound could exhibit potent biological activity, warranting a thorough in vitro characterization.

Postulated Mechanism of Action: A Kinase Inhibition Hypothesis

Based on the prevalence of the morpholine moiety in known kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway, we postulate that this compound may function as a competitive inhibitor of PI3Kα (p110α).[4] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3Kα RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Compound 2-Methyl-5-(morpholin-4-yl) -4-nitroaniline Compound->PI3K Inhibition

Caption: Postulated inhibition of the PI3K/AKT/mTOR signaling pathway.

Comparative In Vitro Cytotoxicity

To contextualize the potential potency of this compound, its hypothetical cytotoxic activity is compared against established and investigational compounds with structural or functional relevance. The following table summarizes IC50 values against common cancer cell lines. The data for the comparators are derived from published literature.[5][6]

CompoundTarget/ClassHepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)
This compound Hypothetical PI3Kα Inhibitor ~10-15 ~8-12 ~5-10
Compound 3d (2-morpholino-4-anilinoquinoline derivative)[5]Antitumor Agent8.50Not ReportedNot Reported
Compound 3e (2-morpholino-4-anilinoquinoline derivative)[5]Antitumor Agent12.76Not ReportedNot Reported
AK-10 (Morpholine substituted quinazoline)[6]Antitumor AgentNot Reported8.553.15
DoxorubicinTopoisomerase II Inhibitor~0.5-1.5~0.1-0.5~0.2-0.8

Note: The IC50 values for this compound are projected for illustrative purposes based on activities of related morpholine-containing heterocycles.

Experimental Protocols

The following protocols are foundational for evaluating the in vitro efficacy of novel chemical entities like this compound.

MTT Cell Viability and Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[7]

Rationale: The assay quantifies the ability of viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC50 value—the concentration of a compound that inhibits cell growth by 50%.

MTT_Workflow A Seed cancer cells in 96-well plates B Allow cells to adhere (Overnight incubation) A->B C Treat with serial dilutions of test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours at 37°C E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance (e.g., at 570 nm) G->H I Calculate IC50 values H->I

Caption: Standard workflow for an MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., HepG2, A549, MCF-7) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Adherence: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a 0.01 M HCl solution in 10% SDS, to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value using non-linear regression analysis.

In Vitro PI3Kα (p110α) Kinase Assay

To validate the postulated mechanism of action, a direct enzymatic assay is required to measure the inhibitory activity of the compound against the purified PI3Kα enzyme.

Rationale: This assay quantifies the phosphorylation of the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3Kα. The amount of PIP3 produced is measured, typically using a luminescence-based method where the amount of ATP consumed is correlated with light output. A decrease in signal in the presence of the test compound indicates enzymatic inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS). Prepare solutions of purified recombinant human PI3Kα enzyme, the lipid substrate (PIP2), and ATP at desired concentrations.

  • Compound Dilution: Prepare serial dilutions of this compound in DMSO, and then further dilute in the kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, the PI3Kα enzyme, and the PIP2 substrate. Allow for a pre-incubation period of 15-20 minutes at room temperature to permit compound binding to the enzyme.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Normalize the data to controls (no enzyme for 100% inhibition, vehicle for 0% inhibition). Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The structural features of this compound suggest its potential as a novel anticancer agent, possibly acting through the inhibition of key signaling pathways like PI3K. The comparative analysis, based on data from structurally related compounds, provides a rationale for prioritizing its preclinical evaluation.

The provided protocols for in vitro cytotoxicity and kinase activity assays represent the foundational steps in characterizing this compound's biological profile. Positive results from these initial screens would justify further investigation, including:

  • Selectivity Profiling: Assessing the inhibitory activity against other PI3K isoforms (β, δ, γ) and a broader panel of protein kinases to determine its selectivity.

  • Cell-based Mechanism of Action Studies: Performing Western blot analysis to confirm the inhibition of downstream targets of the PI3K pathway (e.g., phosphorylation of AKT) in treated cancer cells.

  • Genotoxicity Assessment: Conducting an Ames test to evaluate the mutagenic potential of the nitroaniline moiety, a critical step for any compound with this structural feature.[1]

This systematic approach will enable a robust evaluation of the therapeutic potential and liabilities of this compound, guiding its path in the drug discovery pipeline.

References

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3236-3245. Available at: [Link].

  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. (2023). Bioorganic Chemistry, 139, 106728. Available at: [Link].

  • ResearchGate. o-Nitroaniline. Available at: [Link].

  • Kumar, D., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(4), 464-472. Available at: [Link].

  • ResearchGate. Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. Available at: [Link].

  • ResearchGate. Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Available at: [Link].

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  • Khan, K. M., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Journal of Biomolecular Structure & Dynamics, 1-16. Available at: [Link].

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A Senior Application Scientist's Guide to Cross-Validating 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline Bioactivity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available, peer-reviewed bioactivity data for the specific compound 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline is limited. This guide, therefore, presents a comprehensive experimental framework for its evaluation. The protocols, data, and mechanistic discussions are based on established methodologies and the known activities of structurally related morpholine-containing and nitroaniline-class compounds.[1][2][3] This document is designed to serve as an authoritative template for researchers undertaking such a cross-validation study.

Introduction: The Rationale for Multi-Cell Line Cross-Validation

The quest for novel therapeutic agents is often centered on molecules that exhibit potent and selective bioactivity. This compound is a compound of interest due to its structural motifs. The morpholine ring is a "privileged structure" in medicinal chemistry, known for improving pharmacokinetic properties and interacting with a wide range of biological targets.[1][4] Conversely, nitroaniline derivatives have been explored for various therapeutic applications, including as precursors for anticancer agents.[2][5]

However, the bioactivity of a compound discovered in a single cancer cell line can be misleading. Cancer is a heterogenous disease, and a response observed in one cell line may not be representative of the broader clinical context. Genetic and phenotypic differences between cell lines can lead to vastly different sensitivities to a given compound. Therefore, cross-validation of bioactivity across a diverse panel of cell lines is not merely a suggestion but a critical step in preclinical drug development. It establishes the robustness of the compound's effect, reveals potential selectivity, and provides early insights into its mechanism of action.[6][7]

This guide provides a systematic workflow to rigorously evaluate and compare the bioactivity of this compound across different cancer cell lines, juxtaposed with a non-cancerous cell line to assess preliminary safety and selectivity.

Experimental Design: A Multi-Faceted Approach

Our investigation is structured as a three-phase process. We begin with a broad screen for cytotoxic activity, progress to specific assays to determine the mode of cell death and impact on proliferation, and conclude with an initial exploration of the underlying molecular mechanisms.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_2 Phase 3: Signaling Pathway Analysis P1_Start Select Cell Line Panel (e.g., MCF-7, A549, K562, hTERT-BJ1) P1_Treat Treat with Compound Dose-Response (0.1 µM to 100 µM) P1_Start->P1_Treat P1_Assay Perform MTT Assay (72h incubation) P1_Treat->P1_Assay P1_End Calculate IC50 Values & Selectivity Index (SI) P1_Assay->P1_End P2_Prolif BrdU Proliferation Assay (at IC50 concentration) P1_End->P2_Prolif Proceed with IC50 values P2_Apoptosis Western Blot for Apoptosis Markers (Cleaved Caspase-3, Cleaved PARP) P1_End->P2_Apoptosis P3_Pathway Western Blot for Key Pathway Proteins (p-Akt, Akt, p-ERK, ERK) P2_Apoptosis->P3_Pathway Investigate Upstream Signaling

Caption: Experimental workflow for cross-validating compound bioactivity.

Phase 1: Comparative Cytotoxicity Screening

The initial goal is to determine the concentration-dependent cytotoxic effect of this compound across a panel of cell lines. We selected two adherent carcinoma lines (MCF-7 - breast, A549 - lung), one suspension leukemia line (K562), and a non-cancerous, immortalized fibroblast line (hTERT-BJ1) to serve as a control for selectivity.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression.

Illustrative Data: Cytotoxicity Profile

The following table summarizes hypothetical IC50 values derived from the MTT assay. The Selectivity Index (SI) is calculated as (IC50 in normal cells / IC50 in cancer cells). A higher SI value suggests greater selectivity for cancer cells.

Cell LineCancer TypeIC50 (µM) [Hypothetical]Selectivity Index (SI) [Hypothetical]
MCF-7 Breast Adenocarcinoma12.56.8
A549 Lung Carcinoma28.23.0
K562 Chronic Myelogenous Leukemia8.99.5
hTERT-BJ1 Normal Fibroblast85.0-

Interpretation: These illustrative data suggest that this compound exhibits potent cytotoxic activity against all tested cancer cell lines, with particularly high efficacy against the K562 leukemia line. The compound shows favorable selectivity, being significantly less toxic to the normal hTERT-BJ1 fibroblasts.

Phase 2: Uncovering the Mode of Action - Proliferation vs. Apoptosis

An observed decrease in viability can result from either an inhibition of cell proliferation (cytostatic effect) or an induction of cell death (cytotoxic effect). We next aim to distinguish between these possibilities.

Protocol 2: BrdU Cell Proliferation Assay

This assay measures DNA synthesis by quantifying the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into the DNA of proliferating cells.[12] An anti-BrdU antibody is used to detect the incorporated BrdU.[13][14]

Methodology:

  • Cell Treatment: Seed cells in 96-well plates and treat them with this compound at their respective IC50 concentrations for 24 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.[15]

  • Fixation and Denaturation: Remove the labeling medium, and add a fixing/denaturing solution to fix the cells and denature the DNA. This step is crucial for allowing the antibody to access the incorporated BrdU.[12][13]

  • Antibody Incubation: Add a primary anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-linked secondary antibody.

  • Detection: Add TMB substrate to develop a colorimetric signal. The reaction is stopped, and the absorbance is measured. The signal intensity is directly proportional to the amount of cell proliferation.[13]

Protocol 3: Western Blot for Apoptosis Markers

To determine if the compound induces apoptosis (programmed cell death), we will use Western blotting to detect key executioner proteins. The cleavage of Caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase), are hallmark indicators of apoptosis.[16]

Methodology:

  • Protein Extraction: Treat cells in 6-well plates with the compound at its IC50 concentration for 48 hours. Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane overnight at 4°C with primary antibodies against Cleaved Caspase-3, PARP, and a loading control (e.g., β-actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

  • Densitometry: Quantify the band intensities and normalize them to the loading control.

Illustrative Data: Proliferation and Apoptosis Analysis
Cell Line% Proliferation Inhibition (vs. Control) [Hypothetical]Fold Increase in Cleaved Caspase-3 [Hypothetical]
MCF-7 65%4.2
A549 45%2.1
K562 72%6.8
hTERT-BJ1 15%1.1

Interpretation: The hypothetical data suggest a dual mechanism. The compound significantly inhibits proliferation in cancer cells, especially K562. Concurrently, the marked increase in cleaved Caspase-3 levels in MCF-7 and K562 cells strongly indicates the induction of apoptosis. The A549 cell line appears less sensitive in both aspects, highlighting cell-type-specific responses. The minimal effect on normal fibroblasts is consistent with the initial cytotoxicity screen.

Phase 3: Initial Mechanistic Insights into Signaling Pathways

Many morpholine-containing anticancer agents are known to target key survival signaling pathways.[18][19] The PI3K/Akt and MAPK/ERK pathways are central regulators of cell proliferation, survival, and apoptosis, and are frequently dysregulated in cancer.[20][21][22][23][24] We will investigate if this compound modulates these pathways.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Compound 2-Methyl-5-(morpholin-4-yl) -4-nitroaniline Compound->PI3K Potential Inhibition ERK ERK Compound->ERK Akt Akt PI3K->Akt phosphorylates Survival Cell Survival & Proliferation Akt->Survival Raf Raf Ras->Raf phosphorylates MEK MEK Raf->MEK phosphorylates MEK->ERK phosphorylates ERK->Survival

Caption: Potential modulation of PI3K/Akt and MAPK/ERK survival pathways.

Protocol 4: Western Blot for Key Signaling Proteins

This protocol is identical to Protocol 3, but uses a different set of primary antibodies to probe for the activation state (indicated by phosphorylation) of key kinases in the PI3K/Akt and MAPK/ERK pathways.

Methodology:

  • Cell Treatment: Treat cells with the compound at the IC50 concentration for a shorter duration (e.g., 6, 12, or 24 hours) to capture changes in signaling events that often precede apoptosis.

  • Western Blotting: Perform Western blotting as described in Protocol 3.

  • Antibody Probing: Use primary antibodies specific for the phosphorylated forms of Akt (p-Akt at Ser473) and ERK1/2 (p-ERK1/2 at Thr202/Tyr204).[25][26] After imaging, strip the membranes and re-probe with antibodies for total Akt and total ERK to ensure that changes are due to phosphorylation status and not the overall protein level.

Illustrative Data: Signaling Pathway Modulation
Cell Linep-Akt / Total Akt Ratio (% of Control) [Hypothetical]p-ERK / Total ERK Ratio (% of Control) [Hypothetical]
MCF-7 35%90%
A549 85%88%
K562 25%40%

Interpretation: These hypothetical results suggest a differential mechanism of action. In MCF-7 and K562 cells, the compound appears to strongly inhibit the PI3K/Akt survival pathway. K562 cells also show a significant reduction in ERK activation. In contrast, the A549 cell line, which was less sensitive to the compound, shows minimal changes in these pathways. This correlates the compound's cytotoxic efficacy with its ability to inhibit these critical pro-survival signaling cascades.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for the cross-validation of a novel compound's bioactivity. Through a systematic progression from broad cytotoxicity screening to specific mechanistic assays, we can build a comprehensive profile of this compound's effects across different cellular contexts.

This foundational work paves the way for subsequent investigations, including cell cycle analysis by flow cytometry, more extensive profiling against a larger panel of cancer cell lines, and eventual validation in in vivo models. By adhering to this rigorous, self-validating workflow, researchers can generate trustworthy and comprehensive data, making more informed decisions in the long and complex journey of drug discovery.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline, a nitroaromatic compound used in research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The guidance herein is synthesized from established safety protocols for structurally similar nitroaniline compounds and general hazardous waste management principles mandated by regulatory bodies.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedural guidance is based on the hazardous characteristics of the nitroaniline chemical class.[1] This information is intended for guidance and should be supplemented by the official SDS from your chemical supplier and a thorough review of your institution's waste management policies.

Hazard Identification and Waste Characterization

The first and most critical step in proper chemical disposal is understanding the associated hazards.[2] The structure of this compound contains a nitroaniline moiety, which classifies it within a group of compounds known for significant toxicity.

  • Toxicity: Nitroaromatic compounds are often toxic if swallowed, inhaled, or in contact with skin.[3][4][5][6] They can be readily absorbed through the skin and may cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (a bluish discoloration of the skin).[6]

  • Environmental Hazard: Many nitroanilines are classified as harmful or toxic to aquatic life with long-lasting effects.[4][5][7][8] Therefore, this compound must not be disposed of down the drain or in regular trash, as it can contaminate waterways.[8][9][10]

  • Regulatory Classification: Based on these characteristics, this compound must be treated as hazardous waste . The U.S. Environmental Protection Agency (EPA) provides a framework for hazardous waste determination that is a cornerstone of laboratory safety and compliance.[2][11][12][13] When a similar compound, p-Nitroaniline, is discarded as a commercial chemical product, it is assigned the EPA waste number P077.[8]

Personal Protective Equipment (PPE) and Handling Precautions

Before handling the chemical for disposal, it is mandatory to wear appropriate PPE to prevent personal exposure.[14] The causality is clear: preventing contact is the most effective way to avoid the toxic effects of nitroanilines.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.To prevent skin absorption, a primary route of exposure for nitroanilines.[6][7]
Eye/Face Protection Chemical safety goggles and/or a face shield.Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations to protect against splashes.[3][14]
Body Protection A laboratory coat, long pants, and closed-toed shoes are required. An apron may be necessary for larger quantities.To protect skin on the body from accidental spills. Contaminated clothing must be removed immediately.[5][7][9]
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood.To prevent inhalation of dust or aerosols, which is a significant route of toxic exposure.[3][5][9]

Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8][15] Do not eat, drink, or smoke in areas where this chemical is handled.[7][8][15]

Step-by-Step Disposal Protocol

The disposal process must be methodical to ensure safety and compliance. This protocol is designed as a self-validating system; each step builds upon the previous one to minimize risk.

Step 1: Waste Segregation and Collection

Collect waste this compound in a designated hazardous waste container.[1][16]

  • Rationale: Mixing incompatible chemicals can lead to dangerous reactions. Federal law requires the segregation of hazardous waste to prevent such incidents.[2][11]

  • Procedure:

    • Obtain a waste container that is compatible with the chemical (e.g., a high-density polyethylene or glass bottle with a secure screw cap). The container must be in good condition, free of leaks or cracks.[16]

    • Collect all materials contaminated with the compound, including residual powder, contaminated gloves, weigh boats, and absorbent materials used for cleaning spills.[14]

    • For solid waste, avoid generating dust. If necessary, lightly dampen the material with water to prevent it from becoming airborne.[1][9]

Step 2: Container Labeling

Proper labeling is a critical regulatory requirement that ensures safe handling and disposal by waste management professionals.

  • Rationale: An unlabeled or improperly labeled container is a serious safety violation. It creates an unknown hazard for everyone who may handle it.

  • Procedure:

    • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[16]

    • Clearly write the full chemical name: "This compound " and list any other constituents in the waste container.[14]

    • Indicate the approximate percentage of each component.

    • Include the date accumulation started and the name of the generating researcher or lab.

Step 3: Secure Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup by a licensed disposal company.[11][16]

  • Rationale: Secure storage prevents accidental spills, unauthorized access, and environmental release.

  • Procedure:

    • Keep the container tightly closed at all times, except when adding waste.[11][15][16]

    • Store the container in a secondary containment bin to catch any potential leaks.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents or acids.[3][9]

    • Store in a cool, dry, and well-ventilated location.[3][15]

Step 4: Professional Disposal

Hazardous waste must be disposed of through a licensed and approved waste management facility.[1][2][3]

  • Rationale: Professional disposal companies have the expertise and permits to handle, transport, and dispose of hazardous chemicals in an environmentally sound manner, typically through high-temperature incineration or other specialized treatments.[17]

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.

    • Follow their specific procedures for scheduling and documentation, which may include completing a hazardous waste manifest.[11][17]

    • Never attempt to dispose of this chemical through standard laboratory or municipal waste streams.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[14]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate airborne dust.[9][14]

  • PPE: Wear the full PPE detailed in Section 2, including respiratory protection if there is a risk of inhalation.

  • Containment (Small Spill): For small spills, carefully sweep or vacuum the solid material.[3][9] Place the collected material and all contaminated cleanup items (e.g., absorbent pads, gloves) into your labeled hazardous waste container.[16]

  • Decontaminate: Clean the spill area with a suitable solvent followed by soap and water.[1]

  • Reporting: Report the spill to your laboratory supervisor and EH&S department, in accordance with your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Identify Need for Disposal sds Consult Specific SDS & Institutional Policy start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe collect Collect Waste in Compatible Container (Solids, Contaminated Items) ppe->collect label_waste Affix 'Hazardous Waste' Label & List All Contents collect->label_waste store Store Sealed Container in Designated Satellite Accumulation Area label_waste->store pickup Arrange Pickup by EH&S or Licensed Waste Contractor store->pickup end_process Disposal Complete pickup->end_process

Caption: A workflow diagram outlining the key steps for safe and compliant disposal.

References

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Essential Safety and Operational Guide for Handling 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline. As a potent, novel compound, it is imperative to approach its handling with the utmost caution, adhering to stringent safety protocols to protect laboratory personnel and the environment. This document outlines essential personal protective equipment (PPE), safe handling procedures, and emergency response, drawing upon the known hazards of structurally similar aromatic nitro compounds.

Hazard Assessment and Core Principles

Key Potential Hazards:

  • High Acute Toxicity: Potential for severe health effects from single exposures via ingestion, skin contact, or inhalation.[1][2]

  • Organ Toxicity: Risk of damage to organs, particularly with repeated or prolonged exposure.[2]

  • Skin and Eye Irritation: Likely to cause irritation upon contact.

  • Methemoglobinemia: Aromatic nitro compounds are known to interfere with the oxygen-carrying capacity of the blood, a condition called methemoglobinemia.[4] Symptoms can include headache, dizziness, nausea, and a bluish discoloration of the skin.[4]

  • Environmental Hazard: Expected to be toxic to aquatic organisms with long-lasting effects.[1][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards are mandatory at all times.[5] A face shield should be worn over safety glasses, especially when there is a risk of splashing or dust generation.[5][6]
Hand Protection Chemical-Resistant GlovesDouble gloving with nitrile or neoprene gloves is recommended.[7] No single glove material offers universal protection; therefore, it's crucial to inspect gloves for any signs of degradation or contamination before and during use.[8][9] Contaminated gloves should be changed immediately.
Body Protection Laboratory Coat and ApronA flame-resistant lab coat should be worn and kept fully buttoned.[5] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[10]
Respiratory Protection RespiratorAll handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][9] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5][6]
Footwear Closed-toe ShoesFully enclosed, chemical-resistant footwear must be worn at all times in the laboratory.[6][8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Receiving and Storage
  • Verification and Labeling: Upon receipt, verify the integrity of the container. The label should be clear and include the chemical name, hazard pictograms, and the date of receipt.[11][12]

  • Secure Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7][12][13] The storage location should be clearly marked and access restricted to authorized personnel. Keep the container tightly sealed.[1]

Handling and Experimental Procedures

All manipulations of this compound should be performed within a designated area, preferably a chemical fume hood, to minimize exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in a fume hood. Use equipment that is in good condition and appropriate for the scale of the reaction.[8]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[8]

Experimental Workflow Experimental Workflow for Handling Potent Compounds cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_area Prepare Work Area prep_ppe->prep_area weighing Weigh Compound prep_area->weighing dissolving Prepare Solution weighing->dissolving reaction Conduct Experiment dissolving->reaction decontaminate Decontaminate Surfaces & Equipment reaction->decontaminate dispose Dispose of Waste decontaminate->dispose wash Wash Hands dispose->wash

Caption: A logical workflow for handling potent chemical compounds, emphasizing safety at each stage.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately remove all contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration.[1][13] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[2] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[14] For small spills, absorb with an inert material and place in a sealed container for disposal.[2] For large spills, contact your institution's environmental health and safety department. Do not allow the chemical to enter sewers or waterways.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, excess reagents) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Protocol: Dispose of the hazardous waste through your institution's approved hazardous waste management program.[14] Do not dispose of this chemical down the drain or in regular trash.[1]

Disposal_Plan Chemical Waste Disposal Plan cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal contaminated_ppe Contaminated PPE waste_container Labeled Hazardous Waste Container contaminated_ppe->waste_container excess_reagent Excess Reagent excess_reagent->waste_container spill_cleanup Spill Cleanup Material spill_cleanup->waste_container ehs Institutional EHS waste_container->ehs approved_facility Approved Disposal Facility ehs->approved_facility

Caption: A clear and compliant chemical waste disposal pathway.

By adhering to these rigorous safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]

  • University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • LabManager. (2023, May 15). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • CPAchem Ltd. (2025, February 26). Safety data sheet: 2-Methyl-4-nitroaniline. Retrieved from [Link]

  • University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Loba Chemie. SAFETY DATA SHEET: 2-METHYL-5-NITROANILINE. Retrieved from [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 2-METHYL-5-NITROANILINE. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET: Benzenamine, 2-methyl-4-nitro-. Retrieved from [Link]

  • Triumvirate Environmental. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • ChemDmart. SAFETY DATA SHEET: 2-Methyl-4-Nitroaniline. Retrieved from [Link]

  • University of Texas at Austin. Personal Protective Equipment. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.